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2-(3,4-dimethoxyphenyl)-3,3-dimethylazetidine Documentation Hub

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  • Product: 2-(3,4-dimethoxyphenyl)-3,3-dimethylazetidine
  • CAS: 1780038-31-4

Core Science & Biosynthesis

Foundational

Introduction: The Azetidine Scaffold as a Cornerstone in Modern Drug Discovery

An In-Depth Technical Guide to the X-ray Crystallography of 2-Aryl-3,3-Dimethylazetidine Derivatives In the landscape of medicinal chemistry, the pursuit of novel molecular frameworks that bestow advantageous physicochem...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the X-ray Crystallography of 2-Aryl-3,3-Dimethylazetidine Derivatives

In the landscape of medicinal chemistry, the pursuit of novel molecular frameworks that bestow advantageous physicochemical and pharmacological properties is perpetual. The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a "privileged" scaffold in contemporary drug design.[1][2] Its unique structural features, including high ring strain and conformational rigidity, offer a distinct advantage over more flexible acyclic amines or larger heterocyclic analogs.[1][3] This constrained geometry can pre-organize substituents into a bioactive conformation, leading to a significant increase in binding affinity and selectivity for biological targets by minimizing the entropic penalty upon binding.[2]

The 2-aryl-3,3-dimethylazetidine core, in particular, presents a fascinating and synthetically accessible scaffold. The aryl group at the 2-position provides a crucial vector for engaging in key interactions (e.g., π-stacking, hydrophobic) within protein binding pockets, while the gem-dimethyl group at the 3-position introduces a conformational lock, further restricting the ring's puckering and influencing the orientation of the aryl substituent. Understanding the precise three-dimensional arrangement of these molecules through the unequivocal lens of single-crystal X-ray crystallography is paramount for rational drug design and for building robust structure-activity relationships (SAR).

This guide provides a comprehensive walkthrough of the entire X-ray crystallography workflow for 2-aryl-3,3-dimethylazetidine derivatives, from initial synthesis to final structural analysis. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale that governs critical experimental decisions.

Part 1: Synthesis and Purification of the Core Scaffold

The journey to a crystal structure begins with the synthesis of high-purity material. While numerous synthetic routes to substituted azetidines have been developed[2][4], a common and effective strategy involves a cyclization reaction. The following protocol is a representative example for producing the target scaffold.

Experimental Protocol: Synthesis of a Representative 2-Aryl-3,3-Dimethylazetidine

This protocol outlines a plausible multi-step synthesis adapted from established methodologies for forming substituted azetidine rings.[5][6]

Step 1: Formation of the Hydrazone Intermediate

  • To a solution of the desired aryl aldehyde (1.0 eq.) in ethanol (0.2 M), add hydrazine monohydrate (1.1 eq.).

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Upon completion, the product often precipitates. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield the crude hydrazone.

Step 2: Cyclization to form the Azetidine Ring

  • In a flame-dried, round-bottom flask under an inert nitrogen atmosphere, dissolve the hydrazone intermediate (1.0 eq.) and 3,3-dimethyl-1-butene (1.2 eq.) in anhydrous dioxane (0.1 M).

  • Add triethylamine (2.5 eq.) as a base to the solution.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add a solution of chloroacetyl chloride (1.2 eq.) in anhydrous dioxane dropwise over 30 minutes. Causality: The slow addition and low temperature are critical to control the exothermic reaction and prevent the formation of unwanted side products.

  • Allow the reaction to warm to room temperature and stir for 18-24 hours.

  • Monitor the reaction by TLC. Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Purification

  • Purify the crude product via flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

  • Combine the pure fractions and remove the solvent in vacuo to yield the purified 2-aryl-3,3-dimethylazetidine derivative.

  • Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry before proceeding to crystallization. Trustworthiness: Rigorous purification and characterization at this stage are non-negotiable. Impurities are a primary cause of crystallization failure.

Part 2: The Art and Science of Crystallization

Obtaining single crystals suitable for X-ray diffraction is often the most challenging bottleneck in the structural elucidation process.[7][8] The goal is to encourage the slow, ordered arrangement of molecules from a supersaturated solution into a well-defined crystal lattice.

Crystallization Strategies and Protocols

Strategy 1: Slow Evaporation This is the most straightforward technique and an excellent starting point for new compounds.[9][10]

  • Dissolve 5-10 mg of the purified compound in a minimal amount of a suitable solvent (e.g., ethyl acetate, dichloromethane, or acetone) in a small, narrow vial.

  • Loosely cap the vial or cover it with parafilm perforated with a few pinholes. Causality: The small opening allows the solvent to evaporate slowly over several days to weeks, gradually increasing the concentration of the solute and leading to the formation of high-quality crystals.[9]

  • Place the vial in a vibration-free location and observe periodically.

Strategy 2: Vapor Diffusion This method offers finer control over the rate of saturation and is highly effective for small quantities of material.[11]

  • Dissolve 2-5 mg of the compound in a small volume (100-200 µL) of a relatively non-volatile "good" solvent (e.g., dichloromethane) in a small inner vial.

  • Place this inner vial inside a larger, sealable outer vial (a "jar").

  • Add a larger volume (1-2 mL) of a volatile "poor" solvent (e.g., pentane or hexane), in which the compound is insoluble, to the outer jar.

  • Seal the outer jar. The volatile "poor" solvent will slowly diffuse into the "good" solvent, reducing the compound's solubility and inducing crystallization.

Strategy 3: Solvent Layering This technique relies on the slow diffusion between two miscible solvents of different densities.[11]

  • Dissolve the compound in a minimal amount of a dense "good" solvent (e.g., dichloromethane).

  • Carefully and slowly layer a less dense "poor" solvent (e.g., hexane) on top, creating a distinct interface.

  • Do not disturb the vessel. Crystallization will occur at the interface as the solvents slowly mix.

Part 3: X-ray Diffraction Data Collection

Once a suitable single crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible defects) is obtained, the process of collecting diffraction data can begin.[12]

Experimental Protocol: Data Collection
  • Crystal Mounting: Using a microscope, carefully select a high-quality single crystal and mount it on a cryoloop or a glass fiber attached to a goniometer head.[13][14]

  • Cryo-cooling: Immediately place the mounted crystal into a stream of cold nitrogen gas (typically 100 K) on the diffractometer. Causality: This cryogenic cooling minimizes the thermal vibration of atoms and significantly reduces radiation damage from the X-ray beam, resulting in a higher-resolution dataset.[13][15][16]

  • Data Collection: The crystal is exposed to a focused beam of monochromatic X-rays (commonly Mo Kα, λ = 0.71073 Å, or Cu Kα, λ = 1.54184 Å). The diffractometer rotates the crystal through a series of orientations, collecting the diffraction patterns (reflections) on a detector.[10] A complete dataset typically involves collecting hundreds of images over a wide angular range.

Part 4: Structure Solution and Refinement

The collected diffraction data, which consists of a list of reflection intensities and positions, is then used to solve and refine the molecular structure.

Workflow for Structure Determination
  • Data Processing: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for experimental factors (e.g., Lorentz and polarization effects).[13] This step yields a file containing the Miller indices (h,k,l) and the intensity (I) for each reflection.

  • Structure Solution: The crystal structure is solved using "direct methods," a computational approach that uses statistical relationships between reflection intensities to determine the initial phases of the structure factors.[13][15] This initial solution provides a rough electron density map.

  • Model Building: An initial molecular model is built by fitting atoms into the electron density map.

  • Refinement: The model is refined using a full-matrix least-squares on F² method.[13] This iterative process adjusts atomic coordinates, and anisotropic displacement parameters (which model atomic vibrations) to improve the agreement between the calculated diffraction pattern from the model and the experimentally observed data.[10] Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Validation: The final structural model is rigorously validated using software like the IUCr's CHECKCIF service.[13][14] This ensures that the model is chemically reasonable and free of significant errors.

Visualization and Data Presentation

Overall Experimental Workflow

G cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_xray X-ray Crystallography cluster_analysis Structural Analysis Synthesis Synthesis of Azetidine Derivative Purification Chromatographic Purification Synthesis->Purification Characterization Spectroscopic Confirmation (NMR, MS) Purification->Characterization Crystallization Slow Evaporation / Vapor Diffusion Characterization->Crystallization CrystalSelection Single Crystal Selection Crystallization->CrystalSelection Mounting Crystal Mounting & Cryo-cooling CrystalSelection->Mounting DataCollection X-ray Data Collection Mounting->DataCollection DataProcessing Data Processing & Reduction DataCollection->DataProcessing StructureSolution Structure Solution (Direct Methods) DataProcessing->StructureSolution Refinement Least-Squares Refinement StructureSolution->Refinement Validation Structural Validation (CHECKCIF) Refinement->Validation Analysis Conformational & Packing Analysis Validation->Analysis

Caption: General workflow for the X-ray crystallography of small molecules.

Core Molecular Structure

// Nodes for the azetidine ring N1 [label="N1", shape=none, fontcolor="#4285F4"]; C2 [label="C2", shape=none, fontcolor="#202124"]; C3 [label="C3", shape=none, fontcolor="#202124"]; C4 [label="C4", shape=none, fontcolor="#202124"];

// Nodes for substituents Aryl [label="Aryl Group", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Me1 [label="CH₃", shape=none]; Me2 [label="CH₃", shape=none]; H_N [label="H/R", shape=none]; H_C2 [label="H", shape=none]; H1_C4 [label="H", shape=none]; H2_C4 [label="H", shape=none];

// Edges to form the ring and substituents N1 -- C2; C2 -- C3; C3 -- C4; C4 -- N1;

C2 -- Aryl [color="#34A853"]; C3 -- Me1 [color="#EA4335"]; C3 -- Me2 [color="#EA4335"]; N1 -- H_N; C2 -- H_C2; C4 -- H1_C4; C4 -- H2_C4; }

Caption: General structure of a 2-aryl-3,3-dimethylazetidine derivative.

Representative Crystallographic Data

The following tables present expected data for a hypothetical derivative, 2-(4-chlorophenyl)-3,3-dimethylazetidine, providing a clear example of how final data is reported.

Table 1: Crystal Data and Structure Refinement Details

Parameter Value
Chemical Formula C₁₁H₁₄ClN
Formula Weight 195.69
Temperature 100(2) K
Wavelength (Mo Kα) 0.71073 Å
Crystal System Monoclinic
Space Group P2₁/c
Unit cell dimensions
a 6.151(1) Å
b 13.242(2) Å
c 12.811(2) Å
α 90°
β 98.54(1)°
γ 90°
Volume 1030.1(3) ų
Z (Molecules/unit cell) 4
Density (calculated) 1.261 Mg/m³
Absorption coefficient 0.335 mm⁻¹

| F(000) | 416 |

Table 2: Data Collection and Refinement Statistics

Parameter Value
θ range for data collection 2.5° to 27.5°
Reflections collected 9850
Independent reflections 2350 [R(int) = 0.035]
Completeness to θ = 27.5° 99.8 %
Data / restraints / parameters 2350 / 0 / 118
Goodness-of-fit on F² 1.05
Final R indices [I>2σ(I)]
R₁ 0.041
wR₂ 0.105
R indices (all data)
R₁ 0.052
wR₂ 0.115

| Largest diff. peak and hole | 0.35 and -0.28 e.Å⁻³ |

Note: The data in Tables 1 and 2 are representative examples for illustrative purposes and are modeled after typical values for small organic molecules found in crystallographic databases.[10][14]

Part 5: Structural Analysis and Implications

With a refined crystal structure in hand, the true scientific inquiry begins. For 2-aryl-3,3-dimethylazetidine derivatives, key areas of analysis include:

  • Azetidine Ring Conformation: The four-membered ring is not planar and adopts a puckered conformation. The degree of this pucker and the pseudo-axial or pseudo-equatorial orientation of the aryl substituent are critical determinants of the molecule's overall shape and how it presents its functional groups to a biological target.

  • Intermolecular Interactions: Analysis of the crystal packing reveals the non-covalent forces that govern the solid-state assembly. This includes identifying classical hydrogen bonds (e.g., from the N-H donor), C-H···π interactions, and π-π stacking between aryl rings. These same interactions are often mirrored in a protein-ligand binding event.

  • Torsional Angles: The torsion angle between the azetidine ring and the plane of the aryl group is a key parameter. This angle dictates the three-dimensional "exit vector" of the aryl substituent, which is a critical piece of information for further drug design and optimization.[2]

By correlating these precise structural features with biological activity data, researchers can develop a deep, mechanistically-grounded understanding of the SAR, paving the way for the design of next-generation therapeutics with enhanced potency, selectivity, and pharmacokinetic properties.

References

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  • Wang, Z., et al. (2025). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society. [https://pubs.acs.org/doi/10.1021/jacs.9b13735]
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  • Al-Hourani, B. J. (2025). (PDF) Studies on 2-Arylhydrazononitriles: Synthesis of 3-Aryl-2-arylhydrazopropanenitriles and Their Utility as Precursors to 2-Substituted Indoles, 2-Substituted-1,2,3-Triazoles, and 1-Substituted Pyrazolo[4,3-d]pyrimidines. ResearchGate. [https://www.researchgate.net/publication/232242171_Studies_on_2-Arylhydrazononitriles_Synthesis_of_3-Aryl-2-arylhydrazopropanenitriles_and_Their_Utility_as_Precursors_to_2-Substituted_Indoles_2-Substituted-123-Triazoles_and_1-Substituted_Pyraz]
  • Hyvl, J., & Slanina, T. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(18), 4003-4026. [https://pubs.rsc.org/en/content/articlelanding/2021/ob/d1ob00061f]
  • ResearchGate. (n.d.). Crystal data, X-ray data collection, data reduction and structure refinement for the complex. ResearchGate. [https://www.researchgate.net/figure/Crystal-data-X-ray-data-collection-data-reduction-and-structure-refinement-for-the_tbl1_281287103]
  • Spingler, B., et al. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14, 751-757. [https://www.chem.uzh.ch/cording/teaching/downloads/crystal_guide.pdf]
  • Martínez-Ortiz, Y. D., et al. (2025). X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. Molecules, 30(19), 4567. [https://www.mdpi.com/1420-3049/30/19/4567]
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  • BenchChem. (2025). Confirming the Structure of 3-(2-Phenoxyethyl)azetidine: A Comparative Guide to X-ray Crystallography and 3D Electron Diffraction. BenchChem. [https://www.benchchem.com/product/b-9721]
  • Minor, W., et al. (2006). Collection of X-ray diffraction data from macromolecular crystals. Acta Crystallographica Section D, 62(Pt 8), 859–868. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2243153/]
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Exploratory

Physicochemical properties of 2-(3,4-dimethoxyphenyl)-3,3-dimethylazetidine

An In-depth Technical Guide to the Physicochemical Properties of 2-(3,4-dimethoxyphenyl)-3,3-dimethylazetidine For Researchers, Scientists, and Drug Development Professionals Foreword The azetidine scaffold has emerged a...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Properties of 2-(3,4-dimethoxyphenyl)-3,3-dimethylazetidine

For Researchers, Scientists, and Drug Development Professionals

Foreword

The azetidine scaffold has emerged as a privileged motif in modern medicinal chemistry, prized for its ability to impart favorable physicochemical and pharmacokinetic properties to drug candidates.[1][2] Its inherent ring strain and three-dimensional character offer unique opportunities for molecular design.[2][3] This guide provides a comprehensive technical overview of 2-(3,4-dimethoxyphenyl)-3,3-dimethylazetidine, a novel compound at the intersection of the valuable azetidine core and the biologically significant 3,4-dimethoxyphenyl moiety.

While specific experimental data for this exact molecule is not yet extensively documented in public literature, this guide will leverage predictive data, established principles of medicinal chemistry, and generalized experimental protocols to provide a thorough characterization. We will explore its predicted physicochemical properties, propose robust methodologies for its synthesis and analysis, and discuss its potential significance in the landscape of drug discovery.

Molecular Overview and Structural Significance

2-(3,4-dimethoxyphenyl)-3,3-dimethylazetidine integrates two key structural features with established relevance in medicinal chemistry:

  • The 3,3-Dimethylazetidine Core: The azetidine ring, a four-membered nitrogen-containing heterocycle, is increasingly utilized as a bioisostere for larger rings like pyrrolidine or piperidine.[2] This substitution can enhance metabolic stability, aqueous solubility, and target binding affinity.[2][4] The gem-dimethyl substitution at the 3-position can further restrict conformational flexibility, potentially leading to higher receptor selectivity and reduced off-target effects.

  • The 3,4-Dimethoxyphenyl (Veratryl) Group: This moiety is a common feature in a wide range of biologically active molecules and natural products.[5] It is often found in compounds targeting the central nervous system and cardiovascular system. The methoxy groups can participate in hydrogen bonding and influence the overall electronic and lipophilic character of the molecule.

The strategic combination of these two fragments suggests that 2-(3,4-dimethoxyphenyl)-3,3-dimethylazetidine is a compound of significant interest for further investigation in various therapeutic areas.

Predicted Physicochemical Properties

Due to the limited availability of experimental data, the following physicochemical properties have been computationally predicted. These values serve as a valuable baseline for guiding experimental design and developing analytical methods. Such computational predictions are a cornerstone of modern drug discovery, enabling the prioritization of synthetic targets.[][7]

PropertyPredicted ValueSource
Molecular Formula C13H19NO2PubChemLite[8]
Molecular Weight 221.30 g/mol PubChemLite[8]
Monoisotopic Mass 221.14159 DaPubChemLite[8]
XlogP 2.2PubChemLite[8]
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 3PubChem
Rotatable Bond Count 2PubChem
  • Interpretation of Predicted Properties:

    • The molecular weight is well within the range favored for small molecule drugs (Lipinski's Rule of Five).

    • The predicted XlogP of 2.2 suggests a balanced lipophilicity, which is often correlated with good oral bioavailability and cell membrane permeability.[]

    • The presence of both hydrogen bond donors and acceptors indicates the potential for specific interactions with biological targets.

Proposed Synthesis and Characterization Workflow

The following section outlines a proposed, logical workflow for the synthesis and characterization of 2-(3,4-dimethoxyphenyl)-3,3-dimethylazetidine. The choice of each step is grounded in established synthetic methodologies for azetidine derivatives.[2]

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization A Starting Materials: 3,4-Dimethoxyphenylacetonitrile & Isobutylene Oxide B Step 1: Reaction to form γ-hydroxynitrile A->B C Step 2: Reduction of nitrile to primary amine B->C D Step 3: Intramolecular Cyclization (e.g., via tosylation and base) C->D E Crude Product D->E F Column Chromatography E->F G Purified Product: 2-(3,4-dimethoxyphenyl)-3,3-dimethylazetidine F->G H Spectroscopic Analysis: - 1H NMR - 13C NMR - Mass Spectrometry - IR Spectroscopy G->H I Purity Assessment: - HPLC - Elemental Analysis G->I

Caption: Proposed workflow for the synthesis and characterization of 2-(3,4-dimethoxyphenyl)-3,3-dimethylazetidine.

Detailed Experimental Protocols (Proposed)

The following protocols are generalized and would require optimization for this specific target molecule.

Protocol 1: Synthesis

A plausible synthetic route could involve the intramolecular cyclization of a γ-amino alcohol precursor.[2]

  • Preparation of the γ-amino alcohol:

    • React 3,4-dimethoxyphenylacetonitrile with a Grignard reagent derived from 1-bromo-2-methylpropane to form an intermediate ketone.

    • Subsequent reduction of the ketone and nitrile functionalities would yield the desired γ-amino alcohol.

  • Intramolecular Cyclization:

    • Activate the hydroxyl group of the γ-amino alcohol, for instance, by converting it to a tosylate or mesylate.

    • Treatment with a suitable base would then induce intramolecular cyclization to form the azetidine ring.

Protocol 2: Spectroscopic Characterization

The following techniques would be crucial for confirming the structure of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: Dissolve approximately 5-10 mg of the purified product in 0.7 mL of deuterated chloroform (CDCl3) with tetramethylsilane (TMS) as an internal standard.

    • ¹H NMR: Expected signals would include aromatic protons from the dimethoxyphenyl ring, a singlet for the azetidine proton at the 2-position, singlets for the two methyl groups at the 3-position, and signals for the methoxy groups.

    • ¹³C NMR: The spectrum should show distinct signals for all 13 carbon atoms, including the quaternary carbon at the 3-position of the azetidine ring and the carbons of the dimethoxyphenyl group.

  • Mass Spectrometry (MS):

    • Method: Electrospray ionization (ESI) in positive ion mode is recommended.

    • Expected Result: A prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 222.1489. High-resolution mass spectrometry would confirm the elemental composition.

  • Infrared (IR) Spectroscopy:

    • Method: Attenuated Total Reflectance (ATR) is a suitable technique for solid or liquid samples.

    • Expected Absorptions: Characteristic peaks for N-H stretching (around 3300-3500 cm⁻¹), C-H stretching (aromatic and aliphatic), C=C stretching of the aromatic ring, and C-O stretching of the methoxy groups.

Potential Biological Significance and Therapeutic Applications

While the biological activity of 2-(3,4-dimethoxyphenyl)-3,3-dimethylazetidine has not been specifically reported, the structural components suggest several promising avenues for investigation:

  • Central Nervous System (CNS) Activity: The 3,4-dimethoxyphenyl moiety is present in numerous CNS-active compounds. The azetidine ring can improve blood-brain barrier penetration. Therefore, this molecule could be explored for its potential as a modulator of CNS targets.

  • Cardiovascular Applications: The 3,4-dimethoxyphenyl group is also a feature of some cardiovascular drugs.

  • Enzyme Inhibition: The rigid azetidine scaffold can orient the 3,4-dimethoxyphenyl group in a specific conformation, making it a potential candidate for an enzyme inhibitor where this specific orientation is required for binding.

Further research, including in vitro binding assays and in vivo studies, would be necessary to elucidate the specific biological activities of this compound.

Conclusion and Future Directions

2-(3,4-dimethoxyphenyl)-3,3-dimethylazetidine represents a novel chemical entity with significant potential in drug discovery. This guide has provided a comprehensive overview based on predictive data and established chemical principles. The proposed synthetic and analytical workflows offer a clear path for the future investigation of this promising molecule. Experimental validation of the predicted physicochemical properties and a thorough evaluation of its biological activities are the critical next steps in unlocking its therapeutic potential. The unique combination of a constrained azetidine scaffold and a biologically relevant aromatic system makes this compound a compelling target for further research.

References

  • Azetidines in medicinal chemistry: emerging applic
  • The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development. Benchchem.
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Foundational

The Synthetic Chemist's Guide to 2-Aryl-Azetidines: A Comprehensive Review of Modern Methodologies

Abstract The azetidine scaffold, a four-membered nitrogen-containing heterocycle, is a privileged motif in medicinal chemistry, imparting unique conformational constraints and physicochemical properties to bioactive mole...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, is a privileged motif in medicinal chemistry, imparting unique conformational constraints and physicochemical properties to bioactive molecules. Among these, 2-aryl-azetidines are of particular significance, forming the core of numerous therapeutic agents and serving as versatile synthetic intermediates. This in-depth technical guide provides a comprehensive overview of the principal synthetic strategies for accessing 2-aryl-azetidines, intended for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings and practical considerations of key methodologies, including intramolecular cyclization, [2+2] cycloaddition reactions, and modern palladium-catalyzed cross-coupling approaches. Detailed experimental protocols and comparative data are presented to empower the practicing chemist in the rational design and execution of synthetic routes to this important class of compounds.

Introduction: The Strategic Importance of the 2-Aryl-Azetidine Moiety

The inherent ring strain of the azetidine core, approximately 25.5 kcal/mol, endows it with a unique three-dimensional geometry that is increasingly sought after in drug design to escape the "flatland" of traditional aromatic and heteroaromatic compounds.[1] This structural rigidity can lead to enhanced binding affinity and selectivity for biological targets. The incorporation of an aryl group at the 2-position further expands the chemical space, allowing for a wide range of electronic and steric modifications to fine-tune pharmacological properties. Consequently, the development of efficient and stereoselective methods for the synthesis of 2-aryl-azetidines remains an active and important area of chemical research.[2]

This guide will navigate the diverse landscape of synthetic approaches, moving from classical strategies to cutting-edge, visible-light-mediated transformations. Each section is designed to provide not only a theoretical understanding but also actionable, field-proven insights into the practical execution of these synthetic methods.

The Workhorse Strategy: Intramolecular Cyclization of γ-Amino Alcohols

One of the most robust and widely employed methods for the construction of the azetidine ring is the intramolecular nucleophilic substitution of a γ-amino alcohol or a related precursor.[3] This approach is conceptually straightforward, relying on the formation of a carbon-nitrogen bond through the displacement of a leaving group at the γ-position by the nitrogen atom.

Mechanistic Rationale and Key Considerations

The success of this cyclization is contingent on several factors. The choice of the nitrogen protecting group is critical; it must be stable to the conditions required for the synthesis of the γ-amino alcohol precursor, yet not hinder the nucleophilicity of the nitrogen during the cyclization step. Sulfonyl groups, such as tosyl (Ts) and mesyl (Ms), are frequently employed as they activate the nitrogen for deprotonation and are generally stable.

The efficiency of the leaving group at the γ-position is another paramount consideration. A good leaving group, often generated in situ from the corresponding alcohol, is essential for a facile SN2 reaction. The stereochemistry of the final product is directly dictated by the stereocenters present in the acyclic precursor, making this a powerful method for the synthesis of enantiomerically enriched azetidines.

A common and effective pathway involves a three-step sequence:

  • Imino-aldol reaction: The carbon backbone is constructed through the addition of an ester enolate to an N-sulfonyl imine, forming a β-amino ester.

  • Reduction: The ester functionality is reduced to a primary alcohol, yielding the requisite γ-amino alcohol.

  • Cyclization: The γ-amino alcohol is then cyclized, typically under basic conditions with the aid of a sulfonyl chloride to activate the hydroxyl group as a sulfonate leaving group.

G cluster_0 Step 1: Imino-Aldol Reaction cluster_1 Step 2: Reduction cluster_2 Step 3: Cyclization Imine Imine Beta_Amino_Ester Beta_Amino_Ester Imine->Beta_Amino_Ester 1. LDA 2. Ester Ester_Enolate Ester_Enolate Ester_Enolate->Beta_Amino_Ester Beta_Amino_Ester_Red β-Amino Ester Gamma_Amino_Alcohol Gamma_Amino_Alcohol Beta_Amino_Ester_Red->Gamma_Amino_Alcohol LiAlH4 Gamma_Amino_Alcohol_Cyc γ-Amino Alcohol Azetidine 2-Aryl-Azetidine Gamma_Amino_Alcohol_Cyc->Azetidine TsCl, KOH

Experimental Protocol: Synthesis of 2-Phenyl-N-tosylazetidine

The following protocol is adapted from the work of Majee and co-workers and serves as a representative example of this synthetic strategy.[3]

Step 1: Synthesis of tert-butyl 3-(phenyl(tosyl)amino)-3-phenylpropanoate (β-Amino Ester)

  • To a solution of diisopropylamine (4.24 mmol) in anhydrous tetrahydrofuran (15 mL), add n-butyl lithium (2.5 M in hexane, 4.24 mmol) slowly at 0 °C. Stir the solution for 20 minutes at this temperature to generate lithium diisopropylamide (LDA).

  • Cool the LDA solution to -78 °C and add tert-butyl acetate (4.24 mmol) dropwise. Stir for 30 minutes at -78 °C to form the ester enolate.

  • Add a solution of N-tosyl phenyl aldimine (3.85 mmol) in anhydrous THF (10 mL) to the enolate solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (ethyl acetate/hexane as eluent) to afford the desired β-amino ester.

Step 2: Synthesis of 3-(phenyl(tosyl)amino)-3-phenylpropan-1-ol (γ-Amino Alcohol)

  • To a suspension of lithium aluminium hydride (LiAlH4) (4.64 mmol) in dry THF (5.0 mL) at 0 °C, slowly add a solution of the β-amino ester (2.32 mmol) in dry THF (10 mL).

  • Stir the mixture at room temperature for 1-1.5 hours.

  • Cool the reaction to 0 °C and quench sequentially with ethyl acetate (5.0 mL), water (0.2 mL), 15% aqueous NaOH (0.2 mL), and water (0.6 mL).

  • Filter the resulting suspension through a pad of Celite and wash the filter cake with ethyl acetate.

  • Concentrate the filtrate under reduced pressure to yield the crude γ-amino alcohol, which can often be used in the next step without further purification.

Step 3: Synthesis of 2-phenyl-1-tosylazetidine

  • To a suspension of powdered potassium hydroxide (21.3 mmol) in dry THF (10 mL), add a solution of the γ-amino alcohol (7.1 mmol) in dry THF (25 mL).

  • Add p-toluenesulfonyl chloride (TsCl) (7.8 mmol) in one portion.

  • Reflux the reaction mixture for the time indicated by TLC analysis (typically 1-2 hours).

  • After completion, cool the reaction to room temperature and filter off the solids.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (ethyl acetate/hexane as eluent) to yield the final 2-aryl-azetidine.

Data Summary
EntryAryl Group (Ar)Yield of Azetidine (%)
1Phenyl92
24-Chlorophenyl90
34-Methoxyphenyl94
42-Naphthyl88
Data adapted from Majee et al.[3]

[2+2] Cycloaddition Strategies: Building the Ring in a Single Step

[2+2] cycloaddition reactions represent a highly convergent and atom-economical approach to the synthesis of four-membered rings. In the context of 2-aryl-azetidines, the aza Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between an imine and an alkene, is a particularly powerful tool.[4]

Mechanistic Insights into the Aza Paternò-Büchi Reaction

The aza Paternò-Büchi reaction typically proceeds through the excitation of the imine to its triplet state, which then undergoes a stepwise cycloaddition with the alkene.[5] However, the direct photochemical excitation of simple acyclic imines is often inefficient due to competing non-radiative decay pathways such as E/Z isomerization.[4]

Recent advancements have overcome this limitation through the use of visible-light photocatalysis.[6] In this approach, a photosensitizer absorbs visible light and transfers its energy to one of the reactants, promoting it to a reactive triplet state. This strategy allows for the use of milder reaction conditions and expands the substrate scope.

G Photosensitizer Photosensitizer Excited_Sensitizer Photosensitizer* (T1) Photosensitizer->Excited_Sensitizer Visible Light (hν) Ground_State_Imine Imine (S0) Triplet_Imine Imine* (T1) Ground_State_Imine->Triplet_Imine Energy Transfer Excited_Sensitizer->Photosensitizer Energy Transfer Biradical_Intermediate 1,4-Biradical Intermediate Triplet_Imine->Biradical_Intermediate Alkene Alkene Alkene->Biradical_Intermediate Azetidine 2-Aryl-Azetidine Biradical_Intermediate->Azetidine Intersystem Crossing & Ring Closure

Experimental Protocol: Visible-Light-Mediated Intermolecular [2+2] Cycloaddition

The following is a general procedure adapted from the work of Schindler and co-workers on the visible-light-mediated synthesis of azetidines.[6]

  • In a nitrogen-filled glovebox, combine the 2-isoxazoline-3-carboxylate (0.2 mmol, 1.0 equiv.), the alkene (0.4 mmol, 2.0 equiv.), and the iridium photocatalyst (e.g., fac-[Ir(ppy)3]) (0.004 mmol, 2 mol%) in a 4 mL vial equipped with a magnetic stir bar.

  • Add anhydrous and degassed solvent (e.g., acetonitrile, 2.0 mL).

  • Seal the vial and remove it from the glovebox.

  • Place the vial approximately 5 cm from a blue LED lamp and stir at room temperature for the required reaction time (monitored by TLC or GC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the functionalized azetidine.

Note: The resulting azetidine from this specific protocol contains an N-O bond within a bicyclic system, which can be subsequently cleaved to yield the free azetidine.[6]

Data Summary for a Representative Reaction
AlkeneProduct Yield (%)Diastereomeric Ratio
Styrene85>20:1
4-Methylstyrene82>20:1
4-Chlorostyrene78>20:1
1,1-Diphenylethylene91N/A
Data is illustrative and based on the scope presented by Schindler et al.[6]

Modern Approaches: Palladium-Catalyzed Synthesis of 2-Aryl-Azetidines

Transition metal catalysis has revolutionized the synthesis of complex molecules, and the construction of 2-aryl-azetidines is no exception. A notable recent development is the palladium-catalyzed cross-coupling of 3-iodoazetidines with aryl boronic acids, which proceeds via a migration/coupling pathway to furnish the 2-arylated product.

Mechanistic Pathway and Key Determinants of Selectivity

This transformation is believed to proceed through a palladium-hydride/dihydroazete complex or a free dihydroazete intermediate, followed by hydropalladation. The regioselectivity of the aryl group addition (to the C2 position) is controlled by the ligand on the palladium catalyst. Sterically bulky phosphine ligands, such as SPhos, have been shown to favor the formation of the 2-aryl azetidine.

G 3-Iodoazetidine 3-Iodoazetidine Oxidative_Addition_Complex Oxidative_Addition_Complex 3-Iodoazetidine->Oxidative_Addition_Complex Pd(0)L_n Pd(0)Ln Pd(0)L_n->Oxidative_Addition_Complex Oxidative Addition Dihydroazete_Complex [Dihydroazete-Pd-H] Complex Oxidative_Addition_Complex->Dihydroazete_Complex β-Hydride Elimination Beta_Hydride_Elimination β-Hydride Elimination Transmetalation Transmetalation Dihydroazete_Complex->Transmetalation Aryl_Boronic_Acid ArB(OH)2 Aryl_Boronic_Acid->Transmetalation Base Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Pd(0)L_n 2-Aryl-Azetidine 2-Aryl-Azetidine Reductive_Elimination->2-Aryl-Azetidine

Experimental Protocol: Palladium-Catalyzed Synthesis of tert-butyl 2-(naphthalen-2-yl)azetidine-1-carboxylate

The following procedure is adapted from the work of Gu and co-workers.

  • To an oven-dried Schlenk tube, add tert-butyl 3-iodoazetidine-1-carboxylate (0.20 mmol, 1.0 equiv.), 2-naphthaleneboronic acid (0.40 mmol, 2.0 equiv.), cesium carbonate (0.60 mmol, 3.0 equiv.), Pd(acac)2 (0.01 mmol, 5 mol%), and SPhos (0.02 mmol, 10 mol%).

  • Evacuate and backfill the tube with argon three times.

  • Add p-cymene (2.0 mL) and water (0.2 mL) via syringe.

  • Seal the tube and place it in a preheated oil bath at 100 °C for 24 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-azetidine.

Data Summary of Substrate Scope
Aryl Boronic AcidProduct Yield (%)
2-Naphthylboronic acid95
Phenylboronic acid82
4-Methoxyphenylboronic acid88
4-(Trifluoromethyl)phenylboronic acid75
Data adapted from Yang et al.

Conclusion and Future Outlook

The synthesis of 2-aryl-azetidines has witnessed significant progress, with a diverse array of methodologies now available to the synthetic chemist. The classical intramolecular cyclization of γ-amino alcohols remains a reliable and often high-yielding strategy. Concurrently, [2+2] cycloaddition reactions, particularly those enabled by modern visible-light photocatalysis, offer a powerful and atom-economical route to these valuable scaffolds. Furthermore, the advent of novel transition-metal-catalyzed reactions, such as the palladium-catalyzed migration/coupling, provides unique pathways to previously challenging substitution patterns.

The choice of synthetic route will ultimately depend on factors such as the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. As the demand for structurally novel and diverse small molecules in drug discovery continues to grow, the development of even more efficient, selective, and sustainable methods for the synthesis of 2-aryl-azetidines will undoubtedly remain a vibrant and impactful area of research.

References

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  • Yang, H., Chen, Z., Guo, W., & Gu, Z. (2022). Synthesis of 2-Aryl Azetidines through Pd-Catalyzed Migration/Coupling of 3-Iodoazetidines and Aryl Boronic Acids. Organic Letters, 24(31), 5731–5735. [Link]

  • Yang, H., Chen, Z., Guo, W., & Gu, Z. (2022). Synthesis of 2-Aryl Azetidines through Pd-Catalyzed Migration/Coupling of 3-Iodoazetidines and Aryl Boronic Acids. Organic Letters, 24(31), 5731–5735. [Link]

  • Becker, M. R., Wearing, E. R., & Schindler, C. S. (2020). Synthesis of azetidines via visible-light-mediated intermolecular [2+2] photocycloadditions. Nature Chemistry, 12(10), 898–905. [Link]

  • Majee, A., & Kundu, P. (2015). Stereoselective synthesis of activated 2-arylazetidines via imino-aldol reaction. Organic & Biomolecular Chemistry, 13(32), 8664-8674. [Link]

  • Becker, M. R., Wearing, E. R., & Schindler, C. S. (2020). Synthesis of azetidines via visible-light-mediated intermolecular [2+2] photocycloadditions. Nature Chemistry, 12(10), 898–905. [Link]

  • Majee, A., & Kundu, P. (2015). Stereoselective synthesis of activated 2-arylazetidines via imino-aldol reaction. Organic & Biomolecular Chemistry, 13(32), 8664-8674. [Link]

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  • Wearing, E. R., Yeh, Y.-C., Terrones, G. G., Parikh, S. G., Kevlishvili, I., Kulik, H. J., & Schindler, C. S. (2023). Visible-Light-Mediated aza Paternò–Büchi Reaction of Acyclic Oximes and Alkenes for the Synthesis of Monocyclic Azetidines. ChemRxiv. [Link]

  • Wikipedia. (2023). Staudinger synthesis. [Link]

  • Richardson, A. D., Becker, M. R., & Schindler, C. S. (2021). Visible-Light-Mediated aza Paternò–Büchi Reactions and Related Cycloadditions for the Formation of Azetidines and Azetines. Accounts of Chemical Research, 54(6), 1468–1482. [Link]

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  • Liu, Z., Luan, N., Shen, L., Li, J., Zou, D., Wu, Y., & Wu, Y. (2019). Palladium-Catalyzed Hiyama Cross-Couplings of Arylsilanes with 3-Iodoazetidine: Synthesis of 3-Arylazetidines. The Journal of Organic Chemistry, 84(19), 12358–12365. [Link]

  • Palomo, C., Aizpurua, J. M., Ganboa, I., & Oiarbide, M. (2008). The mechanism of the ketene-imine (Staudinger) reaction in its centennial: still an unsolved problem? Chemical Society Reviews, 37(8), 1634–1643. [Link]

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Exploratory

The Azetidine Frontier: Discovery, Isolation, and Synthesis of Four-Membered Nitrogen Heterocycles

Executive Summary Azetidines—four-membered, nitrogen-containing saturated heterocycles—have transitioned from synthetic curiosities to privileged scaffolds in modern drug discovery. Characterized by high ring strain and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Azetidines—four-membered, nitrogen-containing saturated heterocycles—have transitioned from synthetic curiosities to privileged scaffolds in modern drug discovery. Characterized by high ring strain and sp³-rich three-dimensionality, these compounds offer unique pharmacokinetic advantages over traditional planar aromatics or larger heterocycles. This technical guide provides an in-depth exploration of the discovery of naturally occurring azetidines, the causality behind their complex isolation protocols, and the cutting-edge synthetic methodologies driving their integration into pharmaceutical pipelines.

The Azetidine Pharmacophore: Structural and Thermodynamic Foundations

The defining feature of the azetidine ring is its inherent angle strain, which averages approximately 25.4 kcal/mol 1. This places its thermodynamic stability squarely between the highly reactive aziridines (27.7 kcal/mol) and the relatively unstrained pyrrolidines (5.4 kcal/mol).

In medicinal chemistry, this strain is an asset. The conformational rigidity of the four-membered ring restricts the spatial orientation of substituents, locking pharmacophores into biologically active conformations. Furthermore, the compact size and lowered basicity (compared to acyclic amines) enhance membrane permeability, metabolic stability, and aqueous solubility, making azetidines ideal bioisosteres for larger saturated rings 2.

Biosynthetic Discovery of Azetidine Natural Products

Although relatively rare in nature, azetidine-containing compounds have been identified in several biologically active natural sources. The foundational discovery occurred in 1955 with the isolation of L-azetidine-2-carboxylic acid (AZE) from Convallaria majalis (lily of the valley), where it acts as a proline receptor antagonist 3.

The biosynthetic assembly of these highly strained rings is an enzymatic marvel, typically relying on S-adenosyl-L-methionine (SAM) as a primary precursor 4. For instance, in the biosynthesis of the 4-methylazetidine-2-carboxylic acid (MAZ) moiety found in the antibacterial vioprolides, the process is initiated by cobalamin-dependent radical SAM methyltransferases (B12-RSMTs) such as VioG. These enzymes catalyze the stereoselective methylation of SAM to form 4-methyl-SAM. Subsequently, a SAM cyclase catalyzes an intramolecular 4-exo-tet cyclization, expelling 5'-methylthioadenosine (MTA) to forge the strained azetidine ring 5.

Biosynthesis SAM S-adenosyl-L-methionine (SAM) B12 B12-RSMT (VioG) Stereoselective Methylation SAM->B12 MeSAM 4-Methyl-SAM B12->MeSAM + CH3 Cyclase SAM Cyclase (VioH) 4-exo-tet Cyclization MeSAM->Cyclase MAZ 4-Methylazetidine-2-carboxylic acid (MAZ) Cyclase->MAZ - MTA

SAM-dependent biosynthetic pathway of MAZ via B12-RSMT methylation and cyclization.

Isolation Strategies for Novel Azetidine Natural Products

Isolating azetidines from complex biological matrices (e.g., marine sponges, cyanobacteria) presents significant analytical hurdles. The high polarity of the basic secondary amine, combined with the risk of acid-catalyzed ring-opening, requires highly tailored fractionation workflows.

Table 1: Physicochemical Properties and Isolation Metrics of Key Azetidine Natural Products
CompoundBiological SourceKey Structural FeatureIsolation YieldPrimary Biological Activity
L-Azetidine-2-carboxylic acid Convallaria majalisUnsubstituted AZE~0.01%Proline receptor antagonist
Penaresidin A Penares sp. (Sponge)Long-chain alkyl azetidine~0.005%Actomyosin ATPase activator
Vioprolide A Cystobacter violaceus4-Methylazetidine (MAZ)~0.02%Antifungal, Cytotoxic
Protocol 1: Bioassay-Guided Fractionation and Isolation of Marine Azetidines

This protocol outlines a self-validating system for isolating basic, polar azetidines while preventing degradation.

  • Extraction: Macerate and lyophilize raw marine sponge tissue, then extract with a 1:1 mixture of Methanol/Dichloromethane.

    • Causality: This specific biphasic-compatible solvent mixture ensures the simultaneous solvation of both the highly polar azetidine core and any lipophilic alkyl side chains (e.g., as seen in penaresidins).

  • pH-Adjusted Liquid-Liquid Partitioning: Partition the crude extract between H₂O and EtOAc. Adjust the aqueous layer to pH 9.0 using dilute NH₄OH, followed by extraction with n-butanol.

    • Causality: Azetidines are basic amines. Raising the pH suppresses protonation, converting the molecule to its neutral free-base form. This drives the azetidine into the organic n-butanol layer, selectively leaving highly polar, non-basic impurities (like sugars) in the aqueous phase.

  • Solid-Phase Extraction (SPE): Load the n-butanol fraction onto a C18 SPE cartridge. Elute with a step gradient from 100% H₂O to 100% MeOH.

    • Causality: C18 SPE provides rapid desalting and preliminary separation based on hydrophobic interactions, preventing column fouling in downstream high-resolution steps.

  • Preparative HPLC: Purify the target fraction using a reversed-phase C18 column with an isocratic elution of MeCN/H₂O containing 0.1% Diethylamine (DEA).

    • Causality: Without a modifier, the basic azetidine nitrogen interacts strongly with residual free silanols on the silica stationary phase, causing severe peak tailing. DEA acts as a silanol-masking agent, ensuring sharp chromatographic peaks and high-purity recovery.

Synthetic Methodologies for Azetidine Discovery

Because natural isolation yields are often too low to support extensive structure-activity relationship (SAR) studies, synthetic access is critical. Modern methodologies have shifted from traditional cyclizations to advanced strain-release and photochemical functionalizations.

A breakthrough in azetidine synthesis is the use of azabicyclo[1.1.0]butanes (ABBs) as strain-release reagents. ABBs allow for the late-stage "azetidinylation" of nucleophiles, providing modular access to densely functionalized 3-substituted azetidines 6.

Synthesis ABB Azabicyclo[1.1.0]butane (ABB) Nuc Nucleophile Addition (e.g., Grignard, Boronate) ABB->Nuc Intermediate Bicyclo Intermediate Nuc->Intermediate StrainRelease Strain-Release C-N Bond Cleavage Intermediate->StrainRelease Azetidine 3-Substituted Azetidine StrainRelease->Azetidine

Modular synthesis of 3-substituted azetidines via strain-release of azabicyclo[1.1.0]butanes.

Protocol 2: Photochemical Functionalization of Azetidine-2-Carboxylic Acids

Recent collaborations have enabled the direct photochemical modification of azetidine-2-carboxylic acids with alkenes to yield 2-substituted alkyl azetidines7.

  • Reagent Preparation: In a Schlenk tube, combine N-Boc-azetidine-2-carboxylic acid (1.0 equiv), the target alkene (1.5 equiv), and an Iridium(III) photocatalyst (e.g., fac-[Ir(dFppy)₃], 2 mol%) in anhydrous acetonitrile. Degas the mixture via three freeze-pump-thaw cycles.

    • Causality: Degassing is mandatory because molecular oxygen is a potent triplet quencher that will deactivate the excited state of the Ir(III) photocatalyst, halting the reaction.

  • Irradiation: Irradiate the reaction mixture with blue LEDs (λmax = 450 nm) at room temperature for 12–16 hours under an argon atmosphere.

    • Causality: Blue light selectively excites the Ir(III) catalyst to its long-lived triplet excited state. This initiates a single-electron transfer (SET) event that decarboxylates the azetidine precursor, generating an α-amino radical that subsequently adds across the alkene.

  • Workup and Isolation: Quench the reaction with saturated aqueous NaHCO₃, extract with EtOAc, and purify via flash column chromatography (Hexanes/EtOAc).

    • Causality: The basic aqueous quench neutralizes any acidic byproducts, ensuring the lipophilic alkyl azetidine product partitions efficiently into the organic layer, separating it from the highly polar photocatalyst.

Medicinal Chemistry & Pharmacological Applications

The strategic insertion of an azetidine ring into a drug candidate can drastically alter its pharmacological profile. Today, multiple FDA-approved drugs contain this motif, validating its utility in overcoming metabolic liabilities associated with larger heterocycles 2.

Table 2: FDA-Approved Azetidine-Containing Drugs and Their Targets
Drug NameTherapeutic AreaPrimary TargetRole of the Azetidine Motif
Azelnidipine HypertensionL-type Calcium ChannelsEnhances receptor selectivity and provides conformational rigidity.
Baricitinib Rheumatoid ArthritisJAK1/JAK2 InhibitorImproves metabolic stability and aqueous solubility compared to acyclic analogs.
Cobimetinib MelanomaMEK1/MEK2 InhibitorModulates basicity and optimizes the overall pharmacokinetic profile.

References

  • Bott, T. M., & West, F. G.
  • "Biosyntheses of azetidine-containing natural products.
  • "Biosynthesis of Methylazetidinecarboxylic Acid with Opposite Stereoconfigurations in Vioprolides and Bonnevillamides." acs.org.
  • "Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle." rsc.org.
  • "Azetidines in medicinal chemistry: emerging applic
  • "Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery." acs.org.
  • "An Approach to Alkyl Azetidines for Medicinal Chemistry." chemrxiv.org.

Sources

Foundational

Engineering the Dimethoxyphenyl-Azetidine Scaffold: A Dual-Target Technical Guide for Oncology and Neuropharmacology

Executive Introduction: The Azetidine Advantage In modern medicinal chemistry, escaping the "flatland" of sp2-hybridized aromatic rings is a critical strategy for improving the pharmacokinetic and pharmacodynamic profile...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Introduction: The Azetidine Advantage

In modern medicinal chemistry, escaping the "flatland" of sp2-hybridized aromatic rings is a critical strategy for improving the pharmacokinetic and pharmacodynamic profiles of drug candidates. As a Senior Application Scientist, I frequently advocate for the use of the azetidine scaffold —a four-membered, nitrogen-containing heterocycle. Driven by a high ring strain of approximately 25.4 kcal/mol, azetidines offer a rigid, highly specific three-dimensional vector that significantly alters the spatial arrangement of attached pharmacophores[1].

When functionalized with a dimethoxyphenyl moiety , this scaffold unlocks potent biological activities across two entirely distinct therapeutic domains. Depending on the specific substitution pattern (e.g., 3,5-dimethoxyphenyl vs. 2,5-dimethoxyphenyl) and the oxidation state of the azetidine ring (e.g., azetidin-2-ones), these molecules can act as either potent microtubule destabilizers in oncology[2] or highly selective probes for serotonin (5-HT) receptors in neuropharmacology[3]. This whitepaper dissects the structure-activity relationships (SAR), mechanistic pathways, and self-validating experimental workflows required to develop and evaluate these advanced chemical entities.

Target Axis I: Tubulin Colchicine Binding Site (Oncology)

Rationale and Causality in Scaffold Design

Combretastatin A-4 (CA-4) is a naturally occurring cis-stilbene that exhibits profound antimitotic and anti-vascular effects by binding to the colchicine site of tubulin[4]. However, its clinical utility is severely limited by its propensity to isomerize into the inactive trans-isoform under physiological conditions.

To solve this, researchers have replaced the unstable olefinic bond with a rigid azetidin-2-one (β-lactam) ring [4]. Furthermore, replacing the traditional 3,4,5-trimethoxyphenyl "Ring A" of CA-4 with a 3,5-dimethoxyphenyl substituent at the N-1 position of the azetidine ring fundamentally alters the molecule's interaction with the tubulin binding pocket[2]. The absence of the para-methoxy group reduces steric clash, allowing the rigid β-lactam core to anchor the molecule deeply within the hydrophobic cleft of the colchicine binding site, leading to potent antiproliferative activity against chemoresistant cancer lines[5].

Quantitative SAR Data

Table 1: Antiproliferative Activity of 1-(3,5-Dimethoxyphenyl)azetidin-2-ones

CompoundRing A (N-1 Position)Ring B (C-4 Position)C-3 SubstituentMCF-7 IC₅₀ (nM)HT-29 IC₅₀ (nM)
CA-4 (Control)3,4,5-trimethoxyphenyl3-OH-4-methoxyphenylN/A4.6>10
12k 3,5-dimethoxyphenyl4-methoxyphenylHydroxyl (-OH)1.5N/D
12l 3,5-dimethoxyphenyl4-ethoxyphenylHydroxyl (-OH)10.03.0
12o 3,5-dimethoxyphenyl4-methoxyphenylPhenoxy55.0N/D

Data demonstrates that compound 12l overcomes the chemoresistance typically observed in HT-29 colon cancer cells, outperforming the natural product CA-4[2][5].

Self-Validating Workflow: Tubulin Polymerization Assay

To prove direct target engagement without the confounding variables of cellular efflux pumps or metabolic degradation, a cell-free kinetic assay is mandatory.

Step-by-Step Methodology:

  • Reagent Preparation: Reconstitute lyophilized porcine brain tubulin (>99% pure) in G-PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, pH 6.9) containing a fluorescent reporter (e.g., DAPI, which increases fluorescence upon binding polymerized microtubules).

  • Control Establishment (The Validation Step): Plate vehicle (DMSO), Paclitaxel (10 µM, a known polymerization enhancer), and CA-4 (10 µM, a known polymerization inhibitor).

    • Validation Criteria: The assay is only deemed valid if the Vmax (maximum rate of polymerization) of Paclitaxel is ≥3x the vehicle, and the Vmax of CA-4 is ≤0.3x the vehicle. This proves the system has the dynamic range required to detect both stabilization and destabilization.

  • Compound Incubation: Add dimethoxyphenyl-azetidin-2-one candidates (e.g., 12l) at varying concentrations (1 nM to 10 µM).

  • Kinetic Measurement: Read fluorescence (Ex 360 nm / Em 420 nm) every minute for 60 minutes at 37°C.

  • Data Analysis: Calculate the IC₅₀ based on the reduction in the Vmax of polymerization relative to the DMSO control.

Mechanistic Pathway Visualization

TubulinPathway A 1-(3,5-Dimethoxyphenyl) azetidin-2-one B Colchicine Binding Site (β-Tubulin) A->B High Affinity Binding C Inhibition of Tubulin Polymerization B->C Structural Destabilization D G2/M Cell Cycle Arrest C->D Mitotic Spindle Disruption E AMPK Activation C->E Cellular Stress Response F Apoptosis (Cancer Cell Death) D->F Caspase-3 Cleavage E->F Metabolic Collapse

Mechanism of action for dimethoxyphenyl-azetidin-2-ones targeting tubulin polymerization.

Target Axis II: 5-HT₂A/2C Receptors (Neuropharmacology)

Rationale and Causality in Scaffold Design

In the realm of neuropharmacology, the 2,5-dimethoxyphenyl group is a highly privileged pharmacophore, serving as the core of the "DOx" and "2C" classes of psychedelic phenethylamines[6]. These compounds act as potent agonists at the serotonin 5-HT₂A receptor. However, their flexible alkylamine chains limit receptor subtype selectivity and pharmacokinetic half-life.

To probe the spatial constraints of the 5-HT₂A orthosteric pocket, researchers synthesized 3-(4-bromo-2,5-dimethoxyphenyl)azetidine (ZC-B) [3]. The causality here is strictly geometric: by "tying back" the flexible amine into a highly strained 4-membered azetidine ring, we force the basic nitrogen into a rigid conformation. Interestingly, while larger rings (like piperidines) retain high agonist potency, the severe conformational restriction of the azetidine scaffold prevents the basic nitrogen from optimally interacting with the conserved Asp155 residue in the GPCR binding pocket, resulting in a near-total loss of agonist efficacy[3]. This negative data is highly valuable, as it defines the precise spatial boundaries required for 5-HT₂A receptor activation.

Quantitative SAR Data

Table 2: Functional Activity of 2,5-Dimethoxyphenyl-Scaffolds at Serotonin Receptors

CompoundStructural Scaffold5-HT₂A EC₅₀ (nM)5-HT₂A Emax (%)5-HT₂C EC₅₀ (nM)
5-HT (Control)Endogenous Ligand1.51002.0
2C-B (Reference)Flexible Phenethylamine~10.0~85~15.0
ZC-B (Compound 4)Rigid Azetidine Ring>1000NegligibleN/A

Data illustrates that while the 2,5-dimethoxyphenyl group drives binding, the extreme rigidity of the azetidine ring in ZC-B abolishes functional agonism at 5-HT₂A/2C receptors[3].

Self-Validating Workflow: Intracellular Calcium (Fluo-4) Assay

Because 5-HT₂A is a Gq-coupled GPCR, receptor activation leads to intracellular calcium release. To accurately measure the efficacy (or lack thereof) of azetidine derivatives, a robust Ca²⁺ imaging assay is required.

Step-by-Step Methodology:

  • Cell Line Preparation: Culture HEK293 cells stably expressing human 5-HT₂A receptors. Plate at 20,000 cells/well in 384-well black-walled plates.

  • Dye Loading: Incubate cells with Fluo-4 AM (an intracellular calcium indicator) and Probenecid (to inhibit organic anion transporters and prevent dye efflux) for 1 hour at 37°C.

  • Baseline & Control Validation: Read baseline fluorescence. Inject 5-HT (10 µM) to define the 100% Emax (maximal receptor activation).

    • Validation Criteria: A robust >3-fold increase in fluorescence over baseline must be observed. To prove receptor specificity, a parallel well pre-treated with Ketanserin (1 µM, a selective 5-HT₂A antagonist) must show <10% of the 5-HT Emax. If the Ketanserin block fails, the assay is detecting off-target calcium release and must be discarded.

  • Compound Addition: Inject dimethoxyphenyl-azetidine derivatives (e.g., ZC-B) at concentrations ranging from 0.1 nM to 50 µM.

  • Kinetic Reading & Analysis: Measure peak fluorescence (Ex 488 nm / Em 525 nm) within the first 60 seconds post-injection. Normalize data to the 5-HT Emax to determine the EC₅₀ and intrinsic efficacy.

Mechanistic Pathway Visualization

SerotoninPathway Ligand 2,5-Dimethoxyphenyl Scaffold Receptor 5-HT2A Receptor (GPCR) Ligand->Receptor Receptor Binding Gq Gq Protein Activation Receptor->Gq Conformational Change PLC Phospholipase C (PLC) Gq->PLC Subunit Dissociation IP3 IP3 Production PLC->IP3 PIP2 Cleavage Ca Intracellular Ca2+ Release IP3->Ca ER Channel Opening

GPCR signaling cascade initiated by dimethoxyphenyl-based 5-HT2A receptor agonists.

Conclusion & Strategic Outlook

The dimethoxyphenyl-azetidine scaffold represents a masterclass in structural biology and medicinal chemistry. By manipulating the oxidation state of the azetidine ring (to a β-lactam) and shifting the methoxy groups to the 3,5-positions, we generate potent, nanomolar inhibitors of tubulin polymerization capable of overcoming chemoresistance in oncology[2][5]. Conversely, utilizing the unoxidized azetidine ring with a 2,5-dimethoxyphenyl substitution provides a rigid geometric probe that maps the exact spatial limitations of the 5-HT₂A receptor pocket[3]. For drug development professionals, mastering the synthesis and functionalization of this highly strained heterocycle is a proven strategy for generating novel, patentable, and highly specific therapeutic agents.

References

  • Title: Synthesis, Computational Studies, and Structural Analysis of 1-(3,5-Dimethoxyphenyl)
  • Title: Synthesis, Computational Studies, and Structural Analysis of 1-(3,5-Dimethoxyphenyl)azetidin-2-ones with Antiproliferative Activity in Breast Cancer and Chemoresistant Colon Cancer (PubMed Central)
  • Title: DOx (Substituted Amphetamine Derivatives)
  • Title: Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists Source: ACS Publications URL
  • Title: Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle Source: RSC Publishing URL
  • Title: Synthesis, Computational Studies, and Structural Analysis of 1-(3,5-Dimethoxyphenyl)azetidin-2-ones with Antiproliferative Activity in Breast Cancer and Chemoresistant Colon Cancer (PMC)

Sources

Exploratory

Stereochemical Architecture of Substituted Azetidines: A Technical Guide to Absolute Configuration Assignment

Executive Summary The four-membered azetidine ring has transitioned from a synthetic curiosity to a privileged scaffold in modern drug discovery. Driven by the need to escape "flatland" medicinal chemistry, the incorpora...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The four-membered azetidine ring has transitioned from a synthetic curiosity to a privileged scaffold in modern drug discovery. Driven by the need to escape "flatland" medicinal chemistry, the incorporation of azetidines increases the sp³-fraction (Fsp³) of drug candidates, enhancing aqueous solubility, metabolic stability, and target specificity [1]. FDA-approved therapeutics such as the MEK inhibitor cobimetinib and the JAK inhibitor baricitinib underscore the clinical viability of this heterocycle.

However, the biological efficacy of substituted azetidines is inextricably linked to their stereochemistry. The extreme sensitivity of these strained rings (~26 kcal/mol ring strain) to geometric perturbation makes the assignment of their absolute configuration a formidable analytical challenge [2]. This whitepaper provides an authoritative, field-proven framework for determining the absolute configuration of substituted azetidines, synthesizing structural dynamics with advanced spectroscopic and chemical methodologies.

Structural Dynamics & Conformational Causality

Before assigning absolute configuration, one must understand the conformational landscape of the azetidine ring. Unlike rigid bicyclic systems, monocyclic azetidines are highly dynamic.

  • Ring Puckering: The four-membered ring is not planar; it adopts a "puckered" conformation to relieve torsional strain between adjacent hydrogen atoms or substituents. The puckering angle typically ranges from 25° to 35°.

  • Nitrogen Inversion: The sp³-hybridized nitrogen undergoes rapid inversion at room temperature.

  • Substituent Causality: The introduction of substituents (e.g., at C2 or C3) dictates the preferred puckered state. Bulky substituents will preferentially adopt a pseudo-equatorial orientation to minimize 1,3-diaxial-like transannular steric clashes. This geometric sensitivity means that even minor changes in substitution can drastically alter the molecule's chiroptical properties (e.g., optical rotation and circular dichroism) [2].

Because the chiroptical readout is a Boltzmann-weighted average of all populated conformers, failing to account for these dynamic puckering states will lead to incorrect stereochemical assignments.

Decision Matrix for Stereochemical Assignment

Selecting the appropriate analytical method depends on the physicochemical properties of the synthesized azetidine. The following logic dictates the experimental approach:

StereoLogic A Chiral Azetidine Synthesized B Yields Single Crystals? A->B C X-Ray Diffraction (Flack Parameter) B->C Yes D Contains 2° Amine or Alcohol? B->D No E CEC Method / Mosher's Ester NMR D->E Yes F VCD / ECD Spectroscopy D->F No

Fig 1. Decision matrix for selecting stereochemical assignment methodologies.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale (causality) and an internal control.

Protocol A: Vibrational Circular Dichroism (VCD) Assignment

VCD is the premier technique for azetidines lacking UV-vis chromophores (which precludes Electronic Circular Dichroism, ECD) and those that resist crystallization [3].

Causality: VCD probes the differential absorption of left and right circularly polarized infrared light during vibrational transitions (3N-6 modes). Because it captures the entire molecular skeleton—including the specific ring-breathing modes of the azetidine—it provides a data-rich spectrum that is highly sensitive to absolute stereochemistry.

Step-by-Step Methodology:

  • Conformational Search (In Silico): Perform a systematic conformational search using Molecular Mechanics (e.g., OPLS4 or MMFF). Rationale: Azetidines are flexible; missing a low-energy puckered conformer invalidates the final theoretical spectrum.

  • DFT Optimization: Optimize all conformers within 5.0 kcal/mol of the global minimum using Density Functional Theory (DFT) at the B3LYP/6-311G** level. Rationale: This functional provides an optimal balance between computational cost and accurate prediction of vibrational force constants.

  • Frequency Calculation: Calculate the IR and VCD spectra for the optimized conformers. Apply a Lorentzian band shape with a half-width of 4–8 cm⁻¹.

  • Sample Preparation (In Vitro): Dissolve 5–10 mg of the enantiopure azetidine in 150 μL of CDCl₃. Rationale: CDCl₃ is chosen because it lacks strong mid-IR absorbances that would mask the azetidine's signals.

  • Spectral Acquisition: Inject the sample into a BaF₂ cell (100 μm path length). Acquire the VCD spectrum over 4–8 hours (10,000+ scans) to achieve a high signal-to-noise ratio. Rationale: BaF₂ windows are transparent in the critical 1800–1000 cm⁻¹ fingerprint region.

  • Self-Validation (ESI): Compare the experimental spectrum to the Boltzmann-averaged theoretical spectra. Calculate the Enantiomeric Similarity Index (ESI). An ESI > 0.8 mathematically validates the assignment.

VCD_Workflow N1 Target Azetidine (Unknown Config) N2 Conformational Search (Molecular Mechanics) N1->N2 In Silico N5 Experimental VCD/IR Measurement N1->N5 In Vitro N3 DFT Optimization & Frequency Calc (B3LYP) N2->N3 N4 Boltzmann Averaging of Computed Spectra N3->N4 N6 Spectral Comparison (Enantiomeric Similarity) N4->N6 N5->N6 N7 Absolute Configuration Assigned (R/S) N6->N7 ESI > 0.8

Fig 2. Workflow for VCD-based absolute configuration assignment of azetidines.

Protocol B: Competing Enantioselective Conversion (CEC)

For azetidines containing a secondary amine (e.g., 2- or 3-substituted azetidines), the CEC method utilizing Bode’s chiral acylated hydroxamic acids offers a rapid, NMR/HPLC-based alternative to crystallization [4].

Causality: The method relies on the kinetic resolution of the amine. The energy difference (ΔΔG‡) between the diastereomeric transition states of the enantioselective reagent and the substrate dictates the reaction rate. The faster reaction identifies the "matched" case, allowing assignment by empirical analogy without requiring isolation of the product.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare two parallel reaction vials. To Vial A, add the (R)-enantioselective acylation reagent. To Vial B, add the (S)-reagent.

  • Reaction Execution: Add 0.05 mmol of the enantiopure azetidine to both vials in the presence of a mild base (e.g., DIPEA) in CHCl₃.

  • Quenching: After exactly 1 hour, quench both reactions simultaneously with methanol. Rationale: Precise timing ensures the kinetic difference in conversion is accurately captured before the reaction plateaus.

  • Conversion Assay: Analyze the crude mixtures via UPLC-MS or ¹H-NMR to determine the percent conversion of the starting azetidine to the acylated product.

  • Self-Validation: The reaction with the significantly higher conversion is the "matched" case. Validate this by checking the unreacted starting material's enantiomeric excess (if a racemate was used) or by running a control with a structurally similar azetidine of known configuration.

Comparative Data Presentation

To streamline strategic decision-making in the lab, the following table summarizes the quantitative and qualitative parameters of the primary stereochemical assignment methodologies for azetidines.

Analytical MethodologySample RequirementTime to ResultPrimary PrerequisiteKey Limitation for Azetidines
X-Ray Crystallography 1–5 mg1–3 DaysHigh-quality single crystalHigh sp³ character often yields oils, preventing crystallization [5].
VCD Spectroscopy 5–10 mg3–7 DaysAccurate DFT conformational samplingComputationally expensive for highly flexible side-chains [3].
CEC Method (Bode's) < 1 mg4–8 HoursFree 2° amine or alcoholOnly applicable to specific functionalized azetidines [4].
Mosher's Method (NMR) 1–2 mg1–2 DaysFree 2° amine or alcoholSteric crowding in 2,2-disubstituted azetidines causes NMR signal overlap.

References

  • Azetidines in medicinal chemistry: emerging applic
  • Structural and Conformational Dependence of Optical Rotation Angles ACS Public
  • Systematic approach to conformational sampling for assigning absolute configuration using vibr
  • Using the Competing Enantioselective Conversion Method to Assign the Absolute Configuration of Cyclic Amines with Bode's Acylation Reagents National Science Found
  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery ACS Public

Protocols & Analytical Methods

Method

Application Note: The 2-Aryl-Azetidine Frontier in Medicinal Chemistry

Executive Summary: Escaping Flatland with Strained Rings In the pursuit of novel chemical space, medicinal chemists are increasingly moving away from flat, sp2-rich aromatic systems toward sp3-rich, conformationally cons...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Escaping Flatland with Strained Rings

In the pursuit of novel chemical space, medicinal chemists are increasingly moving away from flat, sp2-rich aromatic systems toward sp3-rich, conformationally constrained scaffolds. Among these, the azetidine ring—a four-membered saturated nitrogen heterocycle—has emerged as a privileged bioisostere for larger, more flexible amines like pyrrolidines and piperidines.

Specifically, 2-aryl-azetidines offer a unique combination of structural rigidity, metabolic stability, and finely tuned physicochemical properties. They are highly sought after for targeting monoamine transporters and central nervous system (CNS) receptors. However, their synthesis has historically been bottlenecked by the immense ring strain (~107 kJ/mol) that typically drives reactions toward thermodynamically favored five-membered rings. This application note provides a deep dive into the physicochemical rationale for employing 2-aryl-azetidines, accompanied by field-proven, self-validating synthetic protocols that overcome these thermodynamic barriers.

Physicochemical Profiling: The Causality of Ring Strain

The decision to incorporate a 2-aryl-azetidine into a drug candidate is rarely arbitrary; it is driven by predictable shifts in physicochemical properties caused by the geometry of the four-membered ring.

The acute bond angles within the azetidine ring force the nitrogen atom to adopt a hybridization state with increased s-character in its lone pair. Because s-orbitals are closer to the nucleus, the lone pair is held more tightly, making it less available to accept a proton. Consequently, azetidines exhibit a lower pKa than their unstrained counterparts[1]. This reduction in basicity is a critical design lever for mitigating hERG channel liabilities—a common off-target effect driven by highly basic amines binding to the channel's inner cavity. Furthermore, the rigidification of the carbon framework limits the "induced fit" required for cytochrome P450-mediated oxidation, thereby enhancing metabolic half-life[2].

Quantitative Comparison of Saturated N-Heterocycles

The following table summarizes the causal relationships between ring size and critical drug-like properties.

PropertyAzetidine Core (4-membered)Pyrrolidine Core (5-membered)Piperidine Core (6-membered)Mechanistic Causality in Drug Design
Basic pKa ~8.5 - 9.0~9.5 - 10.5~10.0 - 11.0Increased ring strain in azetidines increases s-character of the N lone pair, lowering basicity and reducing hERG affinity.
Lipophilicity (LogP) LowerModerateHigherFewer carbon atoms and reduced hydrophobic surface area improve Ligand Efficiency (LE).
Metabolic Clearance Low to ModerateModerate to HighHighConformational rigidity restricts binding in CYP450 active sites, shielding adjacent C-H bonds from oxidation.
Membrane Permeability HighModerateLowerLower pKa increases the fraction of un-ionized drug at physiological pH (7.4), enhancing passive diffusion.

Synthetic Methodologies & Mechanistic Logic

Synthesizing 2-aryl-azetidines requires overriding thermodynamic preferences (which favor 5-membered rings) through strict kinetic control or specialized catalysis.

Strategy A: Superbase-Induced Kinetic Trapping

3 demonstrated that 2-arylazetidines can be synthesized from oxiranylmethyl-benzylamines using a LiDA-KOR superbase[3]. The Causality: Standard bases (like LDA alone) fail to deprotonate the benzylic position. The LiDA-KOR superbase provides the necessary basicity. Crucially, the reaction must be run at –78 °C. This extreme cold traps the kinetic product (the strained 4-membered ring) before it can equilibrate to the thermodynamically favored 5-membered pyrrolidine. The trans geometry is exclusively formed because it minimizes steric hindrance between the aryl group and the adjacent substituent, making it ~25 kJ/mol more stable than the cis isomer[3].

Strategy B: Palladium-Catalyzed Migration/Cross-Coupling

An alternative approach for late-stage functionalization is the Pd-catalyzed cross-coupling of 3-iodoazetidines with aryl boronic acids, reported in 4[4]. The Causality: Instead of substituting at the C3 position, the palladium center undergoes a migration to the C2 position via a palladium-hydride/dihydroazete intermediate[4]. The use of the bulky, electron-rich SPhos ligand is mandatory here; it stabilizes the intermediate and dictates the regioselectivity, favoring the 2-aryl-azetidine over the 3-aryl byproduct[4].

Strategy C: Acid-Mediated Ring Expansion (NICE Sequence)

Once synthesized, 2-aryl-azetidines can serve as springboards for more complex architectures. 5 established a protocol where 2-ester-2-aryl-azetidine carbamates undergo ring expansion to form 6,6-disubstituted 1,3-oxazinan-2-ones[5]. The Causality: The addition of a Brønsted acid protonates the system, triggering the release of the massive azetidine ring strain. This energetic release drives an intramolecular cyclization where the carbamate oxygen traps the reactive center, expanding the ring[5].

Experimental Protocols

Protocol 1: Superbase-Induced Synthesis of trans-2-Arylazetidines

Self-Validation Checkpoint: The exclusive formation of the trans-isomer can be verified via NOESY NMR; lack of correlation between the C2 and C3 protons confirms the trans geometry.

Reagents:

  • N-alkyl-N-benzyl-1-(oxiran-2-yl)methanamine precursor (0.5 mmol)

  • Lithium diisopropylamide (LDA) (1.0 M in THF)

  • Potassium tert-butoxide (KOR) (1.0 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Superbase Preparation: In a flame-dried Schlenk tube under a strict nitrogen atmosphere, add 1.0 mL of LDA (1.0 mmol) and 1.0 mL of KOR (1.0 mmol). Dilute with 2.0 mL of anhydrous THF.

  • Kinetic Cooling: Submerge the Schlenk tube in a dry ice/acetone bath and allow the mixture to cool to exactly –78 °C. Critical Step: Failure to reach this temperature will result in the formation of the 5-membered pyrrolidine.

  • Substrate Addition: Dissolve the oxirane precursor (0.5 mmol) in 1.0 mL of anhydrous THF. Add this solution dropwise to the superbase mixture over 5 minutes to prevent localized heating.

  • Cyclization: Stir the reaction mixture at –78 °C for 2 hours.

  • Quenching: Quench the reaction at –78 °C by adding 2.0 mL of saturated aqueous NH4Cl. Allow the mixture to warm to room temperature.

  • Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3 × 10 mL). Dry the combined organic layers over Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, 0–30% EtOAc in Hexane) to yield the trans-2-arylazetidine.

Protocol 2: Pd-Catalyzed Regioselective Cross-Coupling

Self-Validation Checkpoint: GC-MS analysis of the crude mixture should be performed to monitor for the low-polarity 1,2-dihydroazete elimination byproduct, ensuring the catalytic cycle is favoring hydropalladation.

Reagents:

  • tert-Butyl 3-iodoazetidine-1-carboxylate (0.20 mmol)

  • Arylboronic acid (0.40 mmol)

  • Pd(acac)2 (5 mol %) and SPhos ligand (10 mol %)

  • Cs2CO3 (0.60 mmol)

  • p-Cymene / H2O (10:1 v/v)

Step-by-Step Methodology:

  • Catalyst Assembly: In a nitrogen-filled glovebox, charge a 10 mL microwave vial with Pd(acac)2, SPhos, Cs2CO3, the arylboronic acid, and the 3-iodoazetidine derivative.

  • Solvent Addition: Add 2.0 mL of p-cymene followed by 0.2 mL of degassed H2O. Note: The biphasic nature is required to dissolve the inorganic base and facilitate transmetalation.

  • Coupling: Seal the vial with a Teflon-lined cap, remove it from the glovebox, and heat the vigorously stirring mixture at 100 °C in an oil bath for 24 hours.

  • Workup: Cool the reaction to room temperature. Dilute with 5 mL of Ethyl Acetate and filter the mixture through a short pad of Celite to remove palladium black.

  • Isolation: Concentrate the filtrate and purify via silica gel chromatography to isolate the migrated 2-aryl-azetidine product.

Workflow Visualization

AzetidineWorkflow N1 Epoxide Precursor (Oxiranylmethyl-benzylamine) N3 Superbase (LiDA-KOR) Kinetic Control (-78 °C) N1->N3 Intramolecular Cyclization N2 3-Iodoazetidine Derivative N4 Pd(acac)2 / SPhos Aryl Boronic Acid (100 °C) N2->N4 Cross-Coupling N5 2-Aryl-Azetidine Scaffold (Conformational Constraint, Low pKa) N3->N5 trans-selective (Protocol 1) N4->N5 Pd Migration (Protocol 2) N6 Brønsted Acid Mediated Expansion N5->N6 Ring Strain Release N8 Lead Optimization (Monoamine Transporter Targets) N5->N8 SAR Studies N7 1,3-Oxazinan-2-ones (Medicinal Scaffolds) N6->N7 NICE Sequence

Divergent synthetic pathways and applications of 2-aryl-azetidines in drug discovery.

References

  • Kovács, E., Faigl, F., & Mucsi, Z. (2020). Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. The Journal of Organic Chemistry.
  • Organic Letters. (2022). Synthesis of 2-Aryl Azetidines through Pd-Catalyzed Migration/Coupling of 3-Iodoazetidines and Aryl Boronic Acids.
  • Boddy, A. J., Cordier, C., Goldberg, K., Madin, A., Spivey, A. C., & Bull, J. (2019). Acid-mediated ring-expansion of 2,2-disubstituted azetidine carbamates to 6,6-disubstituted 1,3-oxazinan-2-ones. Organic Letters.

Sources

Application

Application Note: Engineering Chiral Space with Azetidine-Derived Ligands in Asymmetric Catalysis

Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Mechanistic rationale, performance benchmarking, and validated protocols for utilizing chiral azetidine ligands in enantioselec...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Mechanistic rationale, performance benchmarking, and validated protocols for utilizing chiral azetidine ligands in enantioselective transformations.

Executive Summary

Since their initial exploration in the early 1990s, chiral azetidine-derived ligands have evolved into highly privileged scaffolds for asymmetric catalysis. While three-membered aziridines and five-membered pyrrolidines have historically dominated organocatalysis and ligand design, four-membered azetidines offer an optimal, yet underutilized, balance of high ring strain and conformational rigidity. This application note details the mechanistic advantages of azetidine ligands—specifically 2,4-cis-disubstituted architectures—and provides validated protocols for their deployment in transition-metal-catalyzed asymmetric synthesis.

Mechanistic Rationale: The Causality of Azetidine Rigidity

The efficacy of a chiral ligand is fundamentally tied to its ability to restrict the conformational freedom of the metal-ligand complex, thereby enforcing a single, highly defined chiral pocket. Azetidines achieve this through distinct structural phenomena:

  • Concave Topology & Puckering Restriction: Unlike the highly flexible pyrrolidine ring, the four-membered azetidine ring exhibits restricted puckering. When functionalized as a 2,4-cis-disubstituted derivative, the scaffold adopts a rigid, concave geometry. This rigid platform minimizes non-productive ligand conformations during the catalytic cycle, directly translating to higher enantiofacial discrimination1[1].

  • Bimetallic Cooperative Catalysis: Azetidine frameworks are highly effective at scaffolding dinuclear metal complexes. For example, chiral azetidines can react with diethylzinc to form intramolecular dinuclear zinc complexes. The spatial distance between the two zinc centers is rigidly maintained by the azetidine core, allowing one metal to act as a Lewis acid (activating the electrophile) while the other acts as a Brønsted base (organizing the nucleophile)2[2].

Key Applications in Asymmetric Catalysis

Copper-Catalyzed Henry (Nitroaldol) Reactions Single-enantiomer, 2,4-cis-disubstituted amino azetidines have proven exceptionally potent as ligands for Cu(II)-catalyzed Henry reactions. The primary amino substituent acts as a secondary coordination site, binding to the copper center to create a rigid, sterically demanding environment. This directs the attack of nitromethane onto the aldehyde face with extreme precision, yielding β-nitroalcohols with >99% enantiomeric excess (ee) for alkyl aldehydes1[3].

Diethylzinc Addition to Aldehydes C2-symmetric 2,4-disubstituted azetidines bearing β-amino alcohol moieties have been successfully deployed in the asymmetric addition of diethylzinc to aldehydes. The rigid backbone restricts the transition state geometry of the zinc-alkoxide intermediate, affording secondary alcohols in near-quantitative yields (92–99%) and high enantioselectivities (up to 93% ee)4[4].

Quantitative Performance Summary

The following table benchmarks the catalytic performance of various azetidine-derived ligands across standard asymmetric transformations.

Ligand ScaffoldMetal PrecursorReaction TypeSubstrate ClassYield (%)Enantiomeric Excess (ee %)
2,4-cis-disubstituted amino azetidine Cu(OAc)₂Henry (Nitroaldol)Aliphatic Aldehydes85–95%>99%
2,4-cis-disubstituted amino azetidine Cu(OAc)₂Henry (Nitroaldol)Aryl Aldehydes80–90%85–92%
C2-symmetric 2,4-bis(methoxymethyl)azetidine ZnEt₂AlkylationAryl Aldehydes92–99%83–93%
C2-symmetric 2,4-bis(methoxymethyl)azetidine ZnEt₂AlkylationAliphatic Aldehydes90–95%63–65%
Dinuclear Zinc-Azetidine Complex ZnEt₂Friedel-CraftsIndoles + Pyruvates75–88%Up to 99%

Experimental Protocols & Self-Validation Workflows

To ensure reproducibility, the following protocol for the Copper-Catalyzed Asymmetric Henry Reaction is designed as a self-validating system. Every step includes the underlying causality to guide troubleshooting.

Phase 1: Catalyst Pre-Assembly
  • Procedure: In a flame-dried Schlenk tube under an argon atmosphere, combine Cu(OAc)₂ (0.05 equiv) and the chiral 2,4-cis-disubstituted amino azetidine ligand (0.055 equiv) in anhydrous THF (2.0 mL). Stir at room temperature for 1 hour.

  • Causality: Pre-stirring is critical. It allows the thermodynamically stable, rigid chelate complex to fully assemble before any substrates are introduced. Failing to pre-form the complex can lead to background, uncatalyzed (racemic) reactions driven by uncoordinated copper salts.

Phase 2: Substrate Addition & Reaction Execution
  • Procedure: Cool the deep-blue catalyst solution to -20 °C. Add the aldehyde substrate (1.0 equiv), followed by the dropwise addition of nitromethane (10.0 equiv). Stir the mixture at -20 °C for 24–48 hours until TLC indicates complete consumption of the aldehyde.

  • Causality: The reaction is conducted at -20 °C to maximize the free energy difference ( ΔΔG‡ ) between the diastereomeric transition states. Nitromethane is used in excess to drive the equilibrium forward and suppress retro-aldol pathways.

Phase 3: Self-Validation & Quality Control

A robust protocol must prove its own efficacy. Do not rely solely on optical rotation; validate the ee% chromatographically.

  • Racemic Standard Generation: In parallel, run the exact same reaction using an achiral ligand (e.g., TMEDA) instead of the azetidine ligand.

  • HPLC Method Validation: Analyze the racemic product using chiral High-Performance Liquid Chromatography (e.g., Chiralpak AD-H or OD-H columns). Adjust the hexane/isopropanol gradient until baseline resolution of the two enantiomers is achieved.

  • ee% Determination: Run the enantioenriched product from Phase 2 using the validated HPLC method. The absence (or severe reduction) of one peak confirms the enantiomeric excess.

  • Absolute Stereochemistry: To unequivocally determine the absolute configuration, crystallize the resulting β-nitroalcohol (or its heavy-atom derivative) and analyze the Flack parameter via Single-Crystal X-Ray Diffraction (XRD)1[1].

Workflow Visualization

The following diagram illustrates the logical flow and transition state dynamics of the azetidine-catalyzed workflow.

AzetidineCatalysis Ligand Chiral Azetidine Ligand (Rigid, Concave Scaffold) Complex Active Chiral Catalyst Complex (Highly Defined Pocket) Ligand->Complex Coordination Metal Transition Metal Salt (e.g., Cu(II), Zn(II)) Metal->Complex Metalation TS Stereocontrolled Transition State (Enantiofacial Discrimination) Complex->TS Substrate Binding Substrates Prochiral Substrates (Aldehydes, Nucleophiles) Substrates->TS Activation Product Enantioenriched Product (e.g., β-Nitroalcohols >99% ee) TS->Product C-C Bond Formation Product->Complex Catalyst Turnover

Catalytic cycle workflow of the Cu(II)-azetidine catalyzed asymmetric Henry reaction.

References

  • Source: researchgate.
  • Source: nih.
  • Source: researchgate.

Sources

Method

Advanced High-Throughput Screening (HTS) Protocol for Azetidine-Based Compound Libraries

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Application Note & Standard Operating Procedure (SOP).

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Application Note & Standard Operating Procedure (SOP).

Scientific Rationale: The Azetidine Advantage in Drug Discovery

In modern medicinal chemistry, four-membered nitrogen-containing heterocycles—specifically azetidines—have emerged as privileged structural motifs[1]. Historically underutilized due to synthetic intractability, recent breakthroughs in strain-release methodologies and photochemistry have unlocked vast libraries of azetidine derivatives, including angular spirocyclic azetidines and azetidine sulfonyl fluorides (ASFs)[2][3].

As a Senior Application Scientist, I advocate for the integration of azetidines as premier bioisosteres for larger saturated azaheterocycles (e.g., piperidines, morpholines, and pyrrolidines). The causality behind this shift is rooted in their unique physicochemical profile: the high angle strain and sp3-rich character of the azetidine ring confer enhanced conformational rigidity, distinct 3D vectors, and significantly improved metabolic stability[4]. Several FDA-approved therapeutics, including baricitinib and cobimetinib, successfully leverage azetidine motifs to optimize receptor selectivity and pharmacokinetic behavior[1].

Quantitative Data Presentation: Physicochemical Shifts

Replacing a six-membered heterocycle with an azetidine analogue fundamentally alters the molecule's chemical space. The table below summarizes the typical quantitative shifts observed during lead optimization.

Table 1: Comparative Physicochemical Properties (Piperidine/Morpholine vs. Azetidine Bioisosteres)

Property MetricStandard Heterocycle (e.g., Piperidine)Azetidine BioisostereCausality / Impact on Drug Design
Lipophilicity (LogD) ~ 2.5 - 3.5~ 1.5 - 2.5Reduced lipophilicity decreases non-specific binding and off-target toxicity[3].
Fraction sp3 (Fsp3) 0.30 - 0.400.45 - 0.55Increased 3D character improves target specificity and clinical success rates.
Nitrogen Basicity (pKa) ~ 9.0 - 10.5~ 8.0 - 9.5Lower basicity improves membrane permeability and reduces hERG liabilities[3].
Metabolic Clearance High (CYP450 oxidation)Low to ModerateCompact ring structure restricts access to metabolic enzymes, increasing half-life[1].

Experimental Workflow Design

To effectively screen azetidine libraries, the HTS protocol must be a self-validating system. We utilize a highly automated, miniaturized, and label-free approach to prevent false positives commonly associated with novel, highly functionalized heterocycles.

HTS_Workflow LibPrep 1. Library Prep (Acoustic Dispensing) AssayDev 2. Miniaturization (384/1536-well) LibPrep->AssayDev DryRun 3. Dry Run Validation (Z' > 0.5) AssayDev->DryRun Pilot 4. Pilot Screen (2,000 compounds) DryRun->Pilot FullHTS 5. Full HTS Execution (SAMDI-MS) Pilot->FullHTS DataAnalysis 6. Data Triage & SAR (Hit Validation) FullHTS->DataAnalysis

End-to-end HTS workflow for azetidine libraries.

Detailed Experimental Protocol

Phase 1: Azetidine Library Preparation & Compound Management

Azetidine derivatives, particularly reactive intermediates like azetidine sulfonyl fluorides (ASFs) used in targeted covalent inhibitor screens, require stringent handling to prevent premature hydrolysis[2].

  • Solubilization: Dissolve the azetidine compound library in 100% anhydrous DMSO to a stock concentration of 10 mM.

  • Storage: Store in 384-well or 1536-well cyclic olefin copolymer (COC) stock plates at -20°C in a desiccated environment.

  • Dispensing: Utilize acoustic droplet ejection (ADE) technology (e.g., Echo liquid handler) to transfer nanoliter volumes directly into assay plates. Causality: ADE eliminates the need for disposable tips, prevents cross-contamination, and minimizes the exposure of moisture-sensitive azetidines to ambient humidity.

Phase 2: Assay Miniaturization and Statistical Validation (Dry Run)

Before committing the entire library, the assay must prove its statistical robustness[5].

  • Miniaturization: Scale the biochemical assay down to a 384-well format with a final reaction volume of 10–50 µL. Ensure the final DMSO concentration remains ≤ 0.1% to prevent solvent-induced protein denaturation[5].

  • Control Placement: Plate positive controls (known inhibitors) and negative controls (DMSO vehicle) in alternating columns (e.g., columns 1 and 24).

  • Z'-Factor Calculation: Execute a "Dry Run" using only controls and assay reagents. Calculate the Z'-factor using the formula: Z' = 1 - (3σ_positive + 3σ_negative) / |μ_positive - μ_negative| Causality: A Z'-factor > 0.5 is mathematically required to ensure the assay window is sufficiently large relative to the standard deviation, guaranteeing that hits identified later are true biological signals rather than assay noise[5].

Phase 3: High-Throughput Screening Execution (Label-Free SAMDI-MS)

Traditional fluorescent screens often yield false positives due to the autofluorescence of complex small molecules. To circumvent this, we employ Self-Assembled Monolayer Desorption Ionization Mass Spectrometry (SAMDI-MS), which allows label-free screening of up to 100,000 compounds per day[6].

  • Substrate Immobilization: Prepare 384-well stainless steel array plates modified with gold islands. Treat with alkanethiols to form a self-assembled monolayer presenting the target peptide/substrate[6].

  • Reaction Incubation: Transfer the target enzyme, buffer, and 10 µM of the azetidine library compounds onto the SAMDI array. Incubate at room temperature for the optimized duration.

  • Quenching and Washing: Quench the reaction with a highly acidic buffer (e.g., 1% TFA). Wash the arrays automatically with deionized water and ethanol to remove salts and unbound azetidine compounds. Causality: Removing buffer salts is critical to prevent ion suppression during mass spectrometry analysis.

  • Matrix Application & Detection: Apply a matrix solution (e.g., CHCA) and analyze via MALDI-TOF mass spectrometry. The system directly measures the mass-to-charge (m/z) ratio of the substrate versus the product[6].

SAMDI_MS Substrate 1. Immobilized Substrate (Gold Monolayer) Reaction 2. Enzymatic Reaction + Azetidine Inhibitor Substrate->Reaction Washing 3. Automated Washing (Remove Buffer/Salts) Reaction->Washing Matrix 4. Matrix Application (MALDI Preparation) Washing->Matrix Detection 5. Mass Spectrometry (Label-Free Detection) Matrix->Detection Readout 6. Mass Shift Analysis (Hit Identification) Detection->Readout

SAMDI-MS label-free detection pathway for HTS.

Phase 4: Data Analysis and Hit Validation
  • Data Normalization: Upload raw mass spectra to the HTS database. Calculate percent inhibition by comparing the product/substrate ratio of the compound wells against the intra-plate controls[5].

  • Hit Triage: Flag any compounds exhibiting >50% inhibition. Filter hits through Pan-Assay Interference Compounds (PAINS) algorithms. Causality: While SAMDI-MS eliminates fluorescent artifacts, highly reactive azetidines (e.g., non-specific covalent binders) must still be triaged to prevent wasted downstream resources.

  • Preliminary SAR: Group validated hits by azetidine substructure (e.g., linear vs. angular spirocyclic azetidines) to establish preliminary Structure-Activity Relationships (SAR)[3]. Select top candidates for IC50 dose-response profiling.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. Available at:[Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. ResearchGate. Available at:[Link]

  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society. Available at:[Link]

  • Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery. Domainex. Available at:[Link]

  • High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry. ACS Combinatorial Science. Available at: [Link]

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Application

Application Note: High-Throughput Cell Permeability Assessment of Novel Azetidine Derivatives

Introduction: The Azetidine Scaffold and the Imperative of Permeability Screening The azetidine ring, a four-membered saturated heterocycle, has emerged as a privileged scaffold in modern medicinal chemistry.[1] Its inhe...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Azetidine Scaffold and the Imperative of Permeability Screening

The azetidine ring, a four-membered saturated heterocycle, has emerged as a privileged scaffold in modern medicinal chemistry.[1] Its inherent ring strain and three-dimensional geometry offer a unique combination of properties, often leading to improved metabolic stability, aqueous solubility, and target-binding affinity in drug candidates.[1][2] Several FDA-approved drugs, such as the JAK inhibitor baricitinib and the MEK inhibitor cobimetinib, incorporate azetidine motifs, underscoring their therapeutic significance.[2] As drug discovery programs increasingly turn to these scaffolds, a robust and predictive assessment of their ability to cross biological membranes becomes a critical step in identifying viable clinical candidates.[3]

Cell permeability is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile, directly impacting its oral bioavailability and overall efficacy.[3] For novel azetidine derivatives, early and accurate permeability data allows for the confident ranking of compounds, guiding structure-activity relationship (SAR) studies and minimizing late-stage attrition. This application note provides a detailed guide for researchers, scientists, and drug development professionals on establishing a robust cell-based permeability assay tailored for the evaluation of novel azetidine derivatives. We will focus on the Caco-2 cell permeability assay, a gold-standard in vitro model that recapitulates the human intestinal epithelium and provides insights into both passive diffusion and active transport mechanisms.[4][5]

Assay Selection: Why the Caco-2 Model is Optimal for Azetidine Derivatives

While simpler models like the Parallel Artificial Membrane Permeability Assay (PAMPA) are useful for high-throughput screening of passive diffusion, they fall short in providing a complete picture of a compound's absorption potential.[6] PAMPA assays utilize a synthetic membrane and cannot account for the complex interplay of active uptake and efflux transporters present in the human intestine.[4][6] The Caco-2 cell line, derived from a human colorectal carcinoma, spontaneously differentiates into a polarized monolayer of enterocytes, forming tight junctions and expressing a variety of clinically relevant transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[4][7]

Given that azetidine derivatives are often designed to optimize pharmacokinetic properties, understanding their interaction with efflux transporters is paramount.[2] A high efflux ratio can significantly limit a drug's oral absorption, even if its passive permeability is high. The Caco-2 assay provides this crucial information, making it the superior choice for a comprehensive evaluation of novel azetidine-based compounds.[4][8]

Experimental Workflow & Principles

The Caco-2 permeability assay measures the rate of flux of a compound across a confluent monolayer of Caco-2 cells grown on a semi-permeable membrane in a Transwell™ system.[4] By measuring transport in both the apical-to-basolateral (A→B) and basolateral-to-apical (B→A) directions, we can determine the apparent permeability coefficient (Papp) and the efflux ratio (ER).

G cluster_0 Apical (A) Compartment (pH 6.5) cluster_1 Basolateral (B) Compartment (pH 7.4) cluster_2 Caco-2 Cell Monolayer A_Compound Test Compound (Azetidine Derivative) Cell_Monolayer Apical Membrane Transcellular (Passive/Active) Paracellular (Passive) Basolateral Membrane A_Compound->Cell_Monolayer:f0 Passive Diffusion & Active Uptake B_Compound Transported Compound B_Compound->Cell_Monolayer:f1 Passive Diffusion & Active Uptake Cell_Monolayer:f0->A_Compound Active Efflux (e.g., P-gp) Cell_Monolayer:f1->B_Compound Passive Diffusion & Active Efflux G Start Start: Novel Azetidine Derivative Assay Perform Bidirectional Caco-2 Assay Start->Assay Data Calculate Papp (A→B) & Efflux Ratio (ER) Assay->Data Permeability_Check Is Papp (A→B) ≥ 1.0 x 10⁻⁶ cm/s? Data->Permeability_Check Efflux_Check Is ER > 2? Permeability_Check->Efflux_Check Yes Low_Perm Low Permeability (Potential Oral Absorption Issues) Permeability_Check->Low_Perm No High_Perm_No_Efflux High Permeability, No Significant Efflux (Favorable for Oral Absorption) Efflux_Check->High_Perm_No_Efflux No High_Perm_Efflux High Permeability, Potential Efflux Substrate (Further investigation needed, e.g., with inhibitors) Efflux_Check->High_Perm_Efflux Yes

Figure 2: Decision tree for classifying azetidine derivatives.

Conclusion

The Caco-2 permeability assay provides a robust and physiologically relevant platform for assessing the drug-like properties of novel azetidine derivatives. By furnishing comprehensive data on both passive permeability and active transport, this assay empowers drug discovery teams to make informed decisions, prioritize promising candidates, and ultimately enhance the probability of clinical success. The detailed protocol and data interpretation framework presented in this application note offer a validated system for generating reliable and actionable permeability data, accelerating the development of next-generation therapeutics built upon the versatile azetidine scaffold.

References

  • DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. [Link]

  • Hashim O.S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558. [Link]

  • Caco-2 Permeability Assay. Evotec. [Link]

  • Permeability Assays. Pharmaron. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). RSC Medicinal Chemistry. [Link]

  • Predicting Efflux Ratios and Blood-Brain Barrier Penetration from Chemical Structure: Combining Passive Permeability with Active Efflux by P-Glycoprotein. (2012). Journal of Medicinal Chemistry. [Link]

  • MDCK-MDR1 Permeability Assay. Evotec. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. [Link]

  • A novel cell permeability assay for macromolecules. (2021). Scientific Reports. [Link]

  • In Vitro Permeation Test Studies for Topical Drug Products Submitted in ANDAs. (2022). U.S. Food and Drug Administration. [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. [Link]

  • Simplified Method to Determine the Efflux Ratio on P-Glycoprotein Substrates Using Three-Compartment Model Analysis for Caco-2 Cell Assay Data. (2017). Pharmaceutical Research. [Link]

  • MDCK Permeability Assay. Domainex. [Link]

  • Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). BioAssay Systems. [Link]

  • Quantify permeability using on-a-chip models in high-throughput applications. (2023). STAR Protocols. [Link]

  • In Vitro and Ex Vivo Models for Assessing Drug Permeation across the Cornea. (2023). Molecular Pharmaceutics. [Link]

  • Prediction of Permeability and Efflux Using Multitask Learning. (2025). ACS Omega. [Link]

  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. (2024). Journal of the American Chemical Society. [Link]

  • Application of Method Suitability for Drug Permeability Classification. (2010). The AAPS Journal. [Link]

  • Azetidine. Wikipedia. [Link]

  • Various in Vitro Models to Assess Drug Permeability Across the Blood Brain Barrier. (2011). Journal of Pharmaceutical Sciences and Research. [Link]

  • Evaluation of drug permeability methods recommended by health authorities. (2019). Journal of Applied Pharmaceutical Science. [Link]

  • Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. (2023). Pharmaceutics. [Link]

  • An In Vitro Model for Characterization of Drug Permeability across the Tympanic Membrane. (2022). Pharmaceutics. [Link]

  • The pH-dependence of efflux ratios determined with bidirectional transport assays across cellular monolayers. (2024). European Journal of Pharmaceutical Sciences. [Link]

  • Draft Guidance: In Vitro Permeation Test Studies for Topical Drug Products Submitted in ANDAs. U.S. Food and Drug Administration. [Link]

  • MDCK Permeability. Creative Biolabs. [Link]

  • Determination of Drug Efflux Pump Efficiency in Drug-Resistant Bacteria Using MALDI-TOF MS. (2020). Antibiotics. [Link]

  • (PDF) Cell-based in vitro models for predicting drug permeability. (2016). Expert Opinion on Drug Discovery. [Link]

  • Permeability Benchmarking: Guidelines for Comparing in Silico, in Vitro, and in Vivo Measurements. (2025). Journal of Chemical Information and Modeling. [Link]

  • Recent advances in cell-based in vitro models for predicting drug permeability across brain, intestinal, and pulmonary barriers. (2024). Expert Opinion on Drug Discovery. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) training video. (2022). Pion Inc. [Link]

  • Enantiocontrolled Azetidine Library Synthesis via Strain-Release Functionalization of 1-Azabicyclobutanes. (2025). Journal of the American Chemical Society. [Link]

  • Challenges in Permeability Assessment for Oral Drug Product Development. (2023). Pharmaceutics. [Link]

  • MDR1-MDCK Permeability Assay. Creative Bioarray. [Link]

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Method

The Azetidine Advantage: A Technical Guide to Bioisosteric Replacement for Modern Drug Discovery

Introduction: Beyond the Usual Scaffolds In the landscape of medicinal chemistry, the strategic selection of molecular scaffolds is paramount to achieving a desirable balance of potency, selectivity, and pharmacokinetic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond the Usual Scaffolds

In the landscape of medicinal chemistry, the strategic selection of molecular scaffolds is paramount to achieving a desirable balance of potency, selectivity, and pharmacokinetic properties. While five- and six-membered saturated heterocycles like pyrrolidine and piperidine are workhorses in drug design, the four-membered azetidine ring has emerged as a powerful, "privileged" scaffold.[1][2] Its rising prominence stems from its unique ability to act as a bioisosteric replacement for larger rings, offering a distinct set of physicochemical advantages that can resolve common challenges in drug development.[3][4]

This technical guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the application of azetidines as bioisosteres. We will explore the causal relationship between the azetidine ring's unique structure and its impact on drug-like properties, present detailed protocols for the synthesis and evaluation of azetidine-containing compounds, and showcase case studies that validate its strategic importance.

The Azetidine Advantage: Modulating Physicochemical and Pharmacokinetic Properties

The rationale for replacing a larger, more flexible ring system with a smaller, more constrained azetidine lies in its profound and often beneficial impact on key ADME (Absorption, Distribution, Metabolism, and Excretion) parameters.[5] The inherent ring strain and compact, sp³-rich character of the azetidine ring are not liabilities but rather tools for fine-tuning molecular properties.[3][6]

Causality Behind the Improvements:
  • Solubility and Lipophilicity: The azetidine ring, being smaller and containing a nitrogen atom capable of hydrogen bonding, generally imparts greater polarity compared to its pyrrolidine and piperidine counterparts. This often leads to a reduction in lipophilicity (LogP/LogD) and an increase in aqueous solubility—critical factors for improving oral bioavailability and reducing off-target toxicity.[6]

  • Metabolic Stability: While the high ring strain (approx. 25.4 kcal/mol) might suggest metabolic instability, strategic substitution on the azetidine ring can block common sites of metabolism.[1] In many cases, replacing a pyrrolidine or piperidine, which are prone to oxidation at the carbons adjacent to the nitrogen, with a less-accessible azetidine ring enhances metabolic stability and prolongs the compound's half-life.[5]

  • Conformational Rigidity and Target Binding: The constrained geometry of the azetidine ring reduces the number of accessible conformations of a molecule.[5] This pre-organization can minimize the entropic penalty upon binding to a biological target, potentially leading to a significant increase in binding affinity and selectivity.[1]

  • Novel Chemical Space and Exit Vectors: The rigid, three-dimensional structure of azetidine provides unique exit vectors for substituents, allowing medicinal chemists to explore novel chemical space and optimize interactions with a target protein in ways that are not possible with larger, more flexible rings.[3]

Data-Driven Comparison: Azetidine vs. Pyrrolidine & Piperidine

The theoretical advantages of azetidine are borne out by experimental data. A direct comparison of matched molecular pairs, where only the heterocyclic ring is altered, provides the clearest evidence of its impact.

Table 1: Comparative Physicochemical Properties of Representative Heterocyclic Sulfonylamides

This table summarizes key physicochemical data for a series of N-phenylsulfonyl derivatives, illustrating the typical trends observed when moving from piperidine to azetidine.

PropertyPiperidine Sulfonylamide (Representative)Pyrrolidine Sulfonylamide (Representative)Azetidine Sulfonylamide (Representative)Causality & Implication
Molecular Weight ( g/mol ) ~225.31~211.28~197.25Smaller ring leads to lower molecular weight, which is favorable for drug-likeness.
Calculated LogP ~1.9~1.6~1.3Decreased ring size and increased polarity reduce lipophilicity, often improving solubility.
Aqueous Solubility LowModerateHighThe increase in polarity and decrease in LogP directly contributes to higher aqueous solubility.
pKa (predicted) Weakly AcidicWeakly AcidicWeakly AcidicThe pKa of the sulfonamide proton is subtly influenced by the ring's electronics. The basicity of the ring nitrogen itself is also a key parameter to consider (see below).

Data adapted from comparative studies to illustrate general trends. Actual values are substitution-dependent.

Table 2: Comparison of Basicity (pKa) for Parent Heterocycles

The basicity of the nitrogen atom is a critical parameter influencing interactions at physiological pH.

HeterocyclepKa of Conjugate AcidKey Consideration
Piperidine ~11.22Strongly basic; often protonated at physiological pH, which can impact cell permeability.[1]
Pyrrolidine ~11.27Slightly more basic than piperidine.
Azetidine ~11.29Basicity is very similar to its larger counterparts, making it an excellent substitute when maintaining basicity is desired.[1]

Strategic Applications & Case Studies

The successful application of azetidines as bioisosteres is evident in numerous approved drugs.

  • Cobimetinib (Cotellic®): An inhibitor of MEK1/2 for the treatment of melanoma. The azetidine moiety was incorporated to optimize the pharmacokinetic profile.[1][5]

  • Baricitinib (Olumiant®): A Janus kinase (JAK) inhibitor used for rheumatoid arthritis. The azetidine-containing core is crucial for its activity and drug-like properties.[5]

  • Azelnidipine (Calblock®): A dihydropyridine calcium channel blocker where the azetidine ring plays a key role in its sustained action.[5]

These examples underscore the real-world success of leveraging the unique properties of the azetidine scaffold to develop effective therapeutics.[5]

Experimental Protocols

To empower researchers to apply these concepts, this section provides detailed, self-validating protocols for the synthesis of a key azetidine building block and the comparative evaluation of critical physicochemical properties.

Protocol 1: Synthesis of a Versatile Azetidine Building Block: N-Boc-3-Aminoazetidine

This protocol describes a reliable, multi-step synthesis of N-Boc-3-aminoazetidine, a versatile intermediate for further functionalization. The synthesis starts from the commercially available 1-benzhydrylazetidin-3-ol.

Scientist's Note: The benzhydryl (Bzh) group is used as a robust protecting group for the azetidine nitrogen that can be removed under hydrogenolysis conditions. The Boc group is subsequently installed to provide an orthogonal protecting group suitable for many standard coupling reactions.

Workflow Diagram: Synthesis of N-Boc-3-Aminoazetidine

G cluster_0 Step 1: Mesylation cluster_1 Step 2: Amination cluster_2 Step 3: Deprotection cluster_3 Step 4: Boc Protection A 1-Benzhydrylazetidin-3-ol B MsCl, TEA, MeCN A->B Reactants C Mesylate Intermediate B->C Formation D NH4OH, IPA C->D Displacement E 3-Amino-1-benzhydrylazetidine D->E Formation F H2, Pd/C, MeOH E->F Hydrogenolysis G 3-Aminoazetidine F->G Removal of Bzh H Boc2O, TEA, DCM G->H Protection I N-Boc-3-Aminoazetidine (Final Product) H->I Formation

Caption: Multi-step synthesis of N-Boc-3-aminoazetidine.

Materials:

  • 1-benzhydrylazetidin-3-ol

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA)

  • Acetonitrile (MeCN)

  • Ammonium hydroxide (NH₄OH)

  • Isopropanol (IPA)

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Dichloromethane (DCM)

  • Standard glassware, stirring and heating equipment, Parr reactor (or similar pressure vessel).

Procedure:

  • Step 1: Mesylation of 1-benzhydrylazetidin-3-ol a. Dissolve 1-benzhydrylazetidin-3-ol (1.0 eq) in acetonitrile (approx. 0.5 M). b. Cool the solution to 0 °C in an ice bath. c. Add triethylamine (1.5 eq) dropwise. d. Add methanesulfonyl chloride (1.2 eq) dropwise, keeping the temperature below 5 °C. e. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS. f. Quench the reaction by adding water. The mesylate intermediate will precipitate. g. Isolate the solid product by filtration and wash with water. The wet filter cake can be used directly in the next step.

  • Step 2: Synthesis of 3-Amino-1-benzhydrylazetidine a. Place the wet mesylate intermediate from Step 1 into a Parr reactor. b. Add a mixture of concentrated ammonium hydroxide and isopropanol (e.g., 1:1 v/v). c. Seal the reactor and heat to 70-80 °C for 12-18 hours. d. Cool the reactor to room temperature, and carefully vent. e. Concentrate the reaction mixture under reduced pressure to remove the solvents. f. Purify the crude amine by column chromatography (silica gel, eluting with a gradient of DCM/MeOH) to yield 3-amino-1-benzhydrylazetidine.

  • Step 3: Deprotection (Hydrogenolysis) a. Dissolve 3-amino-1-benzhydrylazetidine (1.0 eq) in methanol. b. Carefully add 10% Pd/C catalyst (approx. 10% by weight). c. Subject the mixture to a hydrogen atmosphere (balloon or Parr apparatus at 50 psi) and stir vigorously for 16-24 hours. d. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol. e. Concentrate the filtrate under reduced pressure. The resulting crude 3-aminoazetidine is often used directly in the next step.

  • Step 4: N-Boc Protection a. Dissolve the crude 3-aminoazetidine from Step 3 in dichloromethane (DCM). b. Cool the solution to 0 °C. c. Add triethylamine (1.2 eq). d. Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM dropwise. e. Allow the reaction to warm to room temperature and stir for 4-6 hours. f. Wash the reaction mixture with water and brine. g. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. h. Purify the final product, N-Boc-3-aminoazetidine, by silica gel column chromatography.

Protocol 2: Comparative Analysis of Lipophilicity (LogP/LogD) by RP-HPLC

Rationale: This protocol provides a high-throughput method to estimate LogP and LogD, which are critical measures of a compound's lipophilicity. The method is based on the correlation between a compound's retention time on a reverse-phase HPLC column and its octanol-water partition coefficient. It is more efficient than the traditional shake-flask method.

Workflow Diagram: HPLC-Based LogP Determination

G A Prepare Mobile Phases (e.g., pH 7.4 buffer & MeCN) D Inject Standards & Analytes onto RP-HPLC A->D B Prepare Calibration Standards (Compounds with known LogP) B->D C Prepare Test Compounds (Azetidine analog & Pyrrolidine/Piperidine analog) C->D E Measure Retention Times (tR) D->E F Calculate Capacity Factor (k') k' = (tR - t0) / t0 E->F G Plot log(k') vs. Known LogP for Standards F->G H Generate Calibration Curve (Linear Regression) G->H I Determine LogP of Test Compounds from their log(k') and the curve H->I

Caption: Workflow for determining LogP using RP-HPLC.

Materials & Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Phosphate buffer (e.g., 50 mM, pH 7.4 for LogD₇.₄).

  • Mobile Phase B: Acetonitrile or Methanol.

  • Calibration standards: A set of 5-8 compounds with known LogP values spanning the expected range of the test compounds.

  • Test Compounds: Azetidine analog and its corresponding pyrrolidine/piperidine analog, dissolved in a suitable solvent (e.g., DMSO) at ~1 mg/mL.

  • Uracil or sodium nitrate to determine the column dead time (t₀).

Procedure:

  • System Setup: a. Equilibrate the C18 column with a starting mixture of Mobile Phase A and B (e.g., 80:20 A:B) at a constant flow rate (e.g., 1.0 mL/min). Set the UV detector to a wavelength where all compounds can be detected (e.g., 254 nm).

  • Determine Dead Time (t₀): a. Inject a solution of uracil (which is unretained). The retention time of this peak is the dead time (t₀).

  • Generate Calibration Curve: a. For a range of isocratic mobile phase compositions (e.g., 40%, 50%, 60%, 70% Mobile Phase B), inject each calibration standard and record its retention time (tᵣ). b. For each standard at each mobile phase composition, calculate the capacity factor, k' = (tᵣ - t₀) / t₀. c. Calculate log(k') for each measurement. d. For each standard, extrapolate the log(k') values to 100% aqueous phase (0% Mobile Phase B) by plotting log(k') versus the percentage of organic modifier and performing a linear regression. The y-intercept represents the extrapolated log(k'w). e. Create the final calibration curve by plotting the known LogP values of the standards against their calculated log(k'w) values. Perform a linear regression to obtain the equation of the line (y = mx + c).

  • Measure Test Compounds: a. Using the same isocratic conditions, inject the azetidine analog and its pyrrolidine/piperidine counterpart. b. Record their retention times (tᵣ) and calculate their log(k'w) values using the same extrapolation method as for the standards.

  • Data Analysis: a. Using the calibration curve equation, calculate the LogP (or LogD at the specific pH of the buffer) for your test compounds from their experimentally determined log(k'w) values. b. Compare the LogP/LogD values of the azetidine analog with its larger-ring counterpart.

Protocol 3: In Vitro Metabolic Stability Assessment in Liver Microsomes

Rationale: This assay is a cornerstone of early ADME profiling. It measures the rate at which a compound is metabolized by Phase I enzymes (primarily Cytochrome P450s) present in liver microsomes. The output, typically expressed as in vitro half-life (t½) and intrinsic clearance (CLᵢₙₜ), is used to predict in vivo hepatic clearance.

Materials & Equipment:

  • Pooled liver microsomes (human, rat, or mouse).

  • Phosphate buffer (100 mM, pH 7.4).

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase).

  • Test Compounds and Control Compounds (e.g., a high-clearance compound like Verapamil and a low-clearance compound like Warfarin).

  • Incubator or water bath set to 37 °C.

  • Ice-cold acetonitrile (ACN) containing an internal standard for quenching and protein precipitation.

  • 96-well plates, multichannel pipettors.

  • LC-MS/MS system for quantification.

Procedure:

  • Preparation: a. Prepare a stock solution of the test compound (azetidine analog and its counterpart) and control compounds in DMSO (e.g., 10 mM). b. On the day of the assay, thaw the liver microsomes quickly at 37 °C and immediately place them on ice. Dilute to the working concentration (e.g., 0.5 mg/mL protein) with cold phosphate buffer. c. Prepare the NADPH regenerating system according to the manufacturer's instructions. Keep on ice. d. Prepare the final incubation plates. In separate wells, add the microsomal solution and buffer. Add the test/control compounds to achieve the final desired concentration (typically 1 µM). The final DMSO concentration must be low (<0.1%).

  • Incubation: a. Pre-incubate the plate containing microsomes and compounds at 37 °C for 5-10 minutes to equilibrate the temperature. b. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells. This is your Time = 0 starting point for the reaction wells. c. For a negative control (no metabolism), add pre-warmed buffer instead of the NADPH system. d. At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding 2-3 volumes of ice-cold ACN with the internal standard to the respective wells. The T=0 sample is quenched immediately after adding NADPH.

  • Sample Processing: a. Once all time points are collected and quenched, seal the plate and centrifuge at high speed (e.g., 4000 rpm for 20 min) to pellet the precipitated proteins. b. Carefully transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis: a. Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point. The amount is determined relative to the internal standard.

  • Data Analysis: a. Plot the natural logarithm (ln) of the percentage of parent compound remaining versus time. b. The slope of the linear regression of this plot is the elimination rate constant (k). c. Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k . d. Calculate the intrinsic clearance (CLᵢₙₜ) in µL/min/mg protein using the formula: CLᵢₙₜ = (0.693 / t½) * (incubation volume / mg of microsomal protein) . e. Compare the t½ and CLᵢₙₜ values of the azetidine analog with its pyrrolidine/piperidine counterpart to determine the impact of the bioisosteric replacement on metabolic stability.

Conclusion and Future Outlook

Azetidine has firmly established itself as a valuable scaffold in the medicinal chemist's toolbox. Its application as a bioisostere for larger saturated heterocycles is a proven strategy for enhancing aqueous solubility, improving metabolic stability, and optimizing ligand-target interactions. The provided protocols offer a robust framework for the synthesis and evaluation of novel azetidine-containing compounds, enabling researchers to rationally design next-generation therapeutics. As synthetic methodologies continue to advance, the accessibility and diversity of functionalized azetidines will only expand, further solidifying their role as a cornerstone of modern drug discovery.

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low yield in intramolecular azetidine cyclization

Welcome to the Technical Support Center for Intramolecular Azetidine Cyclization. Forming the 4-membered azetidine ring via intramolecular cyclization (typically a 4-exo-tet process) is notoriously challenging.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Intramolecular Azetidine Cyclization. Forming the 4-membered azetidine ring via intramolecular cyclization (typically a 4-exo-tet process) is notoriously challenging. The high ring strain (approximately 25.4 to 26 kcal/mol) and unfavorable entropic factors often lead to low yields, oligomerization, or ring-opened byproducts[1].

This guide provides field-proven diagnostic workflows, mechanistic insights, and self-validating protocols to help you troubleshoot and optimize your cyclization yields.

Diagnostic Logic Tree

AzetidineTroubleshooting Start Issue: Low Azetidine Yield MassBalance Analyze Crude Mass Balance (LC-MS / NMR) Start->MassBalance Oligomers Dimers/Polymers Detected? MassBalance->Oligomers Dilution Action: Apply High Dilution (<0.01 M) or Flow Chemistry Oligomers->Dilution Yes SM Unreacted Starting Material? Oligomers->SM No Activate Action: Upgrade Leaving Group (OMs/OTs) & Use Stronger Base SM->Activate Yes Decomp Ring-Opened Byproducts? SM->Decomp No Protect Action: Add EWG Protecting Group (Boc/Ts) & Avoid Acidic Workup Decomp->Protect Yes

Diagnostic workflow for troubleshooting low yields in intramolecular azetidine cyclization.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: Why does my cyclization yield oligomers instead of the desired azetidine? A1: This is a classic kinetic vs. thermodynamic competition. The 4-exo-tet cyclization is kinetically sluggish due to the high energy barrier required to form the strained ring[2]. If the concentration of your acyclic precursor is too high, the probability of intermolecular SN​2 reactions (dimerization or polymerization) vastly exceeds the probability of the molecule's reactive ends finding each other[1].

  • Solution: Implement the [3]. Keep reaction concentrations at or below 0.01 M[1]. If large-scale synthesis is required, is highly recommended to maintain low steady-state concentrations of the reactive intermediate while processing bulk volumes[4].

Q2: My starting material remains unreacted even after extended heating. Should I increase the temperature? A2: No. Heating a highly strained system often leads to thermal decomposition or elimination side-reactions rather than product formation. Unreacted starting material usually indicates an inefficient leaving group or an inadequate base[1]. Poor leaving groups slow down the desired SN​2 reaction, allowing side reactions to dominate[1].

  • Solution: Convert hydroxyl groups to highly reactive leaving groups like mesylates (-OMs) or tosylates (-OTs)[1]. Furthermore, the base must be strong enough to deprotonate the nitrogen but sterically hindered to prevent it from acting as a competing nucleophile. Switch to non-nucleophilic bases like DBU or LiHMDS[5].

Q3: The azetidine forms, but degrades during silica gel purification. How can I stabilize it? A3: Azetidines are highly basic, and their strained nature makes them susceptible to acid-catalyzed ring-opening and nucleophilic attack[6]. Unprotected azetidines (secondary amines) will often decompose on standard acidic stationary phases like silica gel[1].

  • Solution: Protect the nitrogen with an electron-withdrawing group (EWG) such as a Tosyl (Ts), Boc, or Trifluoroacetyl (TFA) group prior to cyclization[1]. This reduces the lone pair's electron density, stabilizing the ring against electrophilic attack[7]. Additionally, maintain neutral or slightly basic conditions during workup, and deactivate your silica gel with 1% triethylamine (TEA) during chromatography[1],[2].

Section 2: Reagent Optimization Data

To systematically optimize your cyclization, compare the typical outcomes of various reagent combinations. The table below summarizes the causality between reagent choice and reaction yield.

Leaving GroupBaseSolventConcentrationTypical YieldPrimary Failure Mode
Chloride (-Cl) K₂CO₃MeCN0.1 M< 20%Unreacted SM, slow kinetics
Bromide (-Br) NaHTHF0.05 M30 - 40%Elimination byproducts (alkenes)
Mesylate (-OMs) TEADCM0.05 M40 - 50%Intermolecular dimerization
Mesylate (-OMs) DBUDCM0.01 M75 - 85%Minimal; optimal for batch synthesis
Tosylate (-OTs) LiHMDSTHF0.005 M80 - 90%Highly efficient, requires strict anhydrous conditions

Section 3: Validated Experimental Protocol

Self-Validating Workflow: High-Dilution Synthesis of N-Boc Azetidines via Mesylate Intermediate

Mechanistic Rationale: This protocol utilizes a two-step, one-pot approach. First, the hydroxyl group is activated as a mesylate. Second, a strong, non-nucleophilic base (DBU) is introduced under high dilution to drive the kinetically disfavored 4-exo-tet cyclization while entirely suppressing intermolecular side reactions[1],[5].

Materials:

  • N-Boc- γ -amino alcohol (1.0 equiv)

  • Methanesulfonyl chloride (MsCl) (1.2 equiv)

  • Triethylamine (TEA) (1.5 equiv)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 equiv)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Procedure:

  • Activation (Mesylation): Dissolve the N-Boc- γ -amino alcohol in anhydrous DCM to a concentration of 0.1 M. Cool the flask to 0 °C under an inert argon atmosphere.

  • Add TEA (1.5 equiv) in one portion, followed by the dropwise addition of MsCl (1.2 equiv) over 10 minutes[1].

  • Stir at 0 °C for 30 minutes.

    • Validation Check: Run a TLC (Hexanes/EtOAc). The starting material spot must completely disappear, replaced by a less polar mesylate intermediate. Do not proceed to cyclization until mesylation is 100% complete.

  • Dilution: Dilute the reaction mixture with additional anhydrous DCM to reach a final substrate concentration of 0.005 M to 0.01 M . This is the critical step to prevent dimerization[1].

  • Cyclization: Add DBU (2.0 equiv) dropwise to the highly diluted mixture at 0 °C[1]. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Do NOT use HCl or acidic quench, which will cleave the Boc group and open the strained ring[6]. Extract with DCM.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography using silica gel pre-treated with 1% TEA to prevent acid-catalyzed decomposition[2].

References

  • University of Birmingham. "Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines." Bham.ac.uk. URL:[Link]

  • Bott, T. M., & West, F. G. "Preparation and Synthetic Applications of Azetidines." Heterocycles (LOCKSS). URL: [Link]

  • Piticari, A.-S., et al. "Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation." Journal of the American Chemical Society. URL: [Link]

  • Bracken, C., & Baumann, M. "Assessment of the Impact of Continuous Flow Chemistry on Modern Heterocyclic Chemistry." UCD School of Chemistry. URL: [Link]

  • Thieme Connect. "Synthesis of Cyclic Peptides." Thieme. URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Diastereoselectivity in 2,3-Disubstituted Azetidine Synthesis

Welcome to the Technical Support Center for Azetidine Synthesis. The construction of the highly strained four-membered azetidine ring—specifically with precise 2,3-disubstitution—presents significant stereochemical chall...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Azetidine Synthesis. The construction of the highly strained four-membered azetidine ring—specifically with precise 2,3-disubstitution—presents significant stereochemical challenges. This guide provides drug development professionals and synthetic chemists with actionable troubleshooting steps, validated protocols, and mechanistic insights to maximize diastereomeric ratios (d.r.) across three state-of-the-art methodologies: Visible-Light Aza-Paternò-Büchi reactions, Strain-Release of 1-Azabicyclobutanes (ABBs), and Directed Hydrozirconation.

Section 1: Visible-Light-Mediated Aza-Paternò-Büchi Reactions

Context: The photochemical[2+2] cycloaddition of imines or oximes with alkenes is a highly direct route to functionalized azetidines. However, traditional UV-mediated methods often fail due to competing relaxation pathways.

FAQ 1.1: Why is my intermolecular Aza-Paternò-Büchi reaction yielding a racemic mixture or favoring E/Z isomerization over cycloaddition? Root Cause Analysis: Direct UV excitation of acyclic imines frequently results in radiationless decay to the ground state via rapid E/Z isomerization, which precludes productive cycloaddition reactivity [1]. Solution & Causality: Shift from direct UV excitation to a visible-light-mediated triplet energy transfer (sensitization) strategy. By utilizing an Iridium-based photocatalyst with a specific triplet energy, you can selectively sensitize the alkene or a cyclic oxime to its triplet state. The cyclic nature of the oxime prevents E/Z isomerization, forcing the molecule to undergo productive C-C bond formation to generate a 1,4-biradical. This intermediate then undergoes intersystem crossing (ISC) and C-N bond closure to yield the azetidine with high diastereoselectivity [2].

AzaPaternoBuchi Ir Ir Photocatalyst (Ground State) Ir_ex Ir Photocatalyst (Triplet Excited State) Ir->Ir_ex Visible Light Ir_ex->Ir Energy Transfer Triplet Triplet Oxime Intermediate Ir_ex->Triplet Sensitization Oxime Cyclic Oxime + Alkene (Ground State) Oxime->Triplet Excitation Biradical 1,4-Biradical Intermediate Triplet->Biradical C-C Bond Formation Azetidine 2,3-Disubstituted Azetidine (High d.r.) Biradical->Azetidine ISC & C-N Closure

Caption: Photochemical mechanism of the visible-light-mediated Aza-Paternò-Büchi reaction.

Protocol 1: Intramolecular Visible-Light Aza-Paternò-Büchi Cycloaddition

Self-Validating System: The use of a cyclic oxime tethered to an unactivated alkene ensures that the localized triplet energy transfer strictly dictates the facial approach, structurally validating the stereochemical outcome.

  • Preparation: In a flame-dried quartz reaction vessel, dissolve the cyclic oxime-tethered alkene (1.0 equiv) and [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 (0.02 mol%) in anhydrous, degassed benzene (0.1 M).

  • Degassing: Degas the solution via three freeze-pump-thaw cycles to remove oxygen, which rapidly quenches triplet excited states.

  • Irradiation: Irradiate the mixture using 450 nm blue LEDs at room temperature for 16-24 hours. Monitor progress via TLC.

  • Isolation: Concentrate under reduced pressure and purify via flash column chromatography to isolate the tricyclic azetidine core.

Table 1: Impact of Alkene Substitution on Aza-Paternò-Büchi Diastereoselectivity

Alkene SubstitutionPhotocatalyst LoadingYield (%)Diastereomeric Ratio (d.r.)Causality / Observation
Terminal Alkene0.02 mol%6%N/ALow stability of the primary radical intermediate hinders closure [3].
1,2-Disubstituted0.02 mol%87%1:1Lack of steric differentiation during biradical closure leads to epimers [4].
Trisubstituted0.02 mol%41%>20:1Increased steric bulk heavily biases the trajectory of C-N closure [3].

Section 2: Strain-Release Functionalization of 1-Azabicyclobutanes (ABBs)

Context: Synthesizing enantiopure and diastereopure azetidines from acyclic precursors often requires lengthy linear syntheses with multiple protection/deprotection steps.

FAQ 2.1: How can I reliably introduce functional groups at the C3 position while maintaining absolute stereocontrol at C2? Root Cause Analysis: Direct SN2 displacement at the C3 position of a pre-formed azetidine ring is notoriously sluggish and prone to epimerization due to high ring strain and steric hindrance. Solution & Causality: Utilize the strain-release functionalization of preformed chiral 1-azabicyclo[1.1.0]butanes (ABBs). The immense strain energy of the bicyclic system drives the ring-opening. When a nucleophile (e.g., a thiol or amine) attacks the C3 position, the rigid bicyclic geometry forces a strictly stereospecific trajectory, resulting in >20:1 d.r. [5]. The C2 stereocenter, established during the ABB synthesis via Ellman's sulfinamide chemistry, remains untouched and dictates the relative stereochemistry of the incoming C3 group.

Protocol 2: Stereospecific Strain-Release of ABBs with Nucleophiles
  • Activation: Dissolve the chiral ABB precursor (1.0 equiv) in anhydrous dichloromethane (DCM) at 0 °C.

  • Nucleophilic Addition: Add the desired nucleophile (e.g., 4-methoxythiophenol, 1.2 equiv) dropwise. If using an amine, a Lewis acid catalyst like Sc(OTf)3 (5 mol%) may be required to activate the ABB.

  • Quenching: For electrophilic trapping of the resulting azetidine nitrogen, add Boc-anhydride (1.5 equiv) and triethylamine (2.0 equiv) directly to the reaction mixture.

  • Purification: Stir for 2 hours at room temperature, quench with saturated aqueous NaHCO3, extract with DCM, and purify via silica gel chromatography to yield the stereopure 2,3-disubstituted azetidine [5].

Section 3: Hydrozirconation of Chiral Allylic Amines

Context: Forming cis-2,3-disubstituted azetidines is thermodynamically and sterically disfavored compared to their trans counterparts.

FAQ 3.1: My cyclization of linear haloamines yields predominantly the trans-azetidine. How can I force the formation of the cis-isomer? Root Cause Analysis: Thermodynamic equilibration and the minimization of A-1,3 strain during the transition state of standard cyclizations naturally favor the trans-configuration. Solution & Causality: Employ a diastereoselective hydrozirconation strategy using Schwartz's reagent on chiral allylic amines. The steric bulk of the chiral auxiliary directs the syn-hydrozirconation exclusively to one face of the alkene. Subsequent iodination proceeds with retention of configuration. Finally, base-promoted intramolecular cyclization (using NaHMDS) proceeds via an SN2 mechanism with clean inversion at the newly formed C3 stereocenter, locking the substituents into a cis-2,3-relationship [6].

Hydrozirconation Allylamine Chiral Allylic Amine Hydro Schwartz's Reagent (syn-Hydrozirconation) Allylamine->Hydro Steric Control by Auxiliary Iodination Iodine Quench (Retention of Config) Hydro->Iodination -78 °C Cyclization NaHMDS Cyclization (Inversion at C3) Iodination->Cyclization Base Addition Product cis-2,3-Disubstituted Azetidine Cyclization->Product Intramolecular SN2

Caption: Logical workflow of diastereoselective hydrozirconation to access cis-azetidines.

Protocol 3: Synthesis of cis-2,3-Disubstituted Azetidines via Hydrozirconation
  • Hydrozirconation: To a solution of the enantiomerically pure N-Boc protected allylic amine (1.0 equiv) in anhydrous THF at room temperature, add Schwartz's reagent (Cp2ZrHCl, 1.1 equiv) portion-wise. Stir for 1-2 hours until the starting material is consumed [6].

  • Halogenation: Cool the mixture to -78 °C. Dropwise, add a solution of iodine (1.2 equiv) in THF. Stir for 1 hour, allowing it to warm to room temperature. Quench with saturated aqueous Na2S2O3, extract with diethyl ether, and concentrate to yield the crude iodocarbamate.

  • Cyclization: Dissolve the crude intermediate in anhydrous toluene and cool to 0 °C. Add NaHMDS (1.5 equiv, 1M in THF) dropwise. Allow the reaction to warm to room temperature and stir overnight.

  • Workup: Quench with water, extract with ethyl acetate, dry over MgSO4, and purify via flash chromatography to isolate the cis-2,3-disubstituted azetidine.

References
  • Title: Visible-Light-Mediated aza Paternò–Büchi Reactions and Related Cycloadditions for the Formation of Azetidines and Azetines Source: Accounts of Chemical Research - ACS Publications URL: [Link]

  • Title: Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions Source: Research Communities by Springer Nature URL: [Link]

  • Title: Intramolecular, Visible Light-Mediated Aza Paternò-Büchi Reactions of Unactivated Alkenes Source: PMC - NIH URL: [Link]

  • Title: Photochemical Strategies Enable the Synthesis of Tunable Azetidine-Based Energetic Materials Source: Journal of the American Chemical Society URL: [Link]

  • Title: Enantiocontrolled Azetidine Library Synthesis via Strain-Release Functionalization of 1-Azabicyclobutanes Source: Journal of the American Chemical Society URL: [Link]

  • Title: Preparation and Synthetic Applications of Azetidines Source: Heterocycles (Clockss Archive) URL: [Link]

Troubleshooting

Identifying and characterizing impurities in azetidine synthesis by LC-MS

Welcome to the Technical Support Center for Azetidine LC-MS Analysis . This hub is designed for researchers and drug development professionals tasked with identifying and characterizing process-related impurities during...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Azetidine LC-MS Analysis . This hub is designed for researchers and drug development professionals tasked with identifying and characterizing process-related impurities during azetidine synthesis.

Azetidines—highly strained, four-membered saturated nitrogen heterocycles—are increasingly utilized in medicinal chemistry as bioisosteres for larger aliphatic rings or planar aromatic systems[1]. Their incorporation improves metabolic stability, structural rigidity, and aqueous solubility[2]. However, their synthesis (often via cyclization of 1,3-amino alcohols or N-alkylation) generates specific impurities such as ring-opened products, unreacted precursors, and oligomers[3][4]. Characterizing these by Liquid Chromatography-Mass Spectrometry (LC-MS) is notoriously difficult due to the extreme polarity and basicity of the azetidine core.

Analytical Workflow: Azetidine Impurity Profiling

LCMS_Workflow Start Azetidine Synthesis Crude Sample Prep Sample Prep: Quench & Dilute (High Organic) Start->Prep Split Chromatographic Selection Prep->Split RP Reversed-Phase (C18) (Poor retention for polar amines) Split->RP LogP > 2 HILIC HILIC (Amide/Silica) (Excellent retention & MS signal) Split->HILIC LogP < 2 (Typical for Azetidines) MS High-Res MS/MS (ESI+, DDA Mode) RP->MS HILIC->MS ID Impurity Identification (Mass Shifts & Fragmentation) MS->ID

Workflow for LC-MS method development and impurity profiling of azetidine syntheses.

Step-by-Step Methodology: HILIC-MS Method Development

Because azetidines are basic and highly polar, standard Reversed-Phase (RP) chromatography often results in poor retention (elution in the void volume) and severe peak tailing. Hydrophilic Interaction Liquid Chromatography (HILIC) is the authoritative standard for these compounds[5].

Step 1: Reaction Quenching and Sample Preparation

  • Action: Quench the azetidine synthesis reaction (e.g., using saturated aqueous NaHCO3​ ) immediately prior to analysis. Extract the organic layer and dilute it 1:10 in pure Acetonitrile.

  • Causality: Unquenched reactions can lead to artificial ring-opening on the column due to the inherent ring strain of the azetidine[4]. Furthermore, HILIC requires the sample diluent to be highly organic; injecting a highly aqueous sample into a HILIC system disrupts the stationary phase's water layer, causing severe peak distortion and retention loss.

Step 2: Column and Mobile Phase Selection

  • Action: Equip the LC with a bonded BEH Amide HILIC column (e.g., 1.7 µm particle size).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with formic acid.

  • Mobile Phase B: 10 mM Ammonium Formate in 95:5 Acetonitrile:Water.

  • Causality: Bonded amide columns provide superior peak shape and reproducibility for basic polar heterocycles compared to bare unbonded silica. The acidic buffer ensures the basic azetidine nitrogen ( pKa​≈10.4 ) remains fully protonated. The high organic content of Mobile Phase B significantly enhances Electrospray Ionization (ESI) efficiency by promoting rapid droplet desolvation in the MS source[5].

Step 3: Gradient Elution & System Self-Validation

  • Action: Program a gradient starting at 95% B, ramping down to 50% B over 10 minutes.

  • Self-Validating System Check: Before analyzing crude mixtures, inject a system suitability standard containing the target azetidine and its 1,3-amino alcohol precursor. Verify that the retention factor ( k′ ) of the azetidine is ≥2.0 and the resolution ( Rs​ ) between the two peaks is ≥2.0 . If k′<2.0 , the system is failing to retain the analyte; correct this by increasing the initial organic concentration or extending the column equilibration time (minimum 10 column volumes).

Step 4: MS/MS Acquisition

  • Action: Operate the mass spectrometer in Positive ESI ( ESI+ ) using Data-Dependent Acquisition (DDA). Set the Normalized Collision Energy (NCE) to a stepped ramp of 20-30-40%.

  • Causality: Azetidines readily protonate to form [M+H]+ ions. Applying a stepped collision energy ensures sufficient energy is delivered to overcome the activation barrier for C-N bond cleavage, triggering the strain-driven ring-opening fragmentation necessary for structural elucidation[6][7].

Troubleshooting Guide

Problem: Severe signal suppression (ion suppression) of the azetidine target in the mass spectrometer.

  • Root Cause: Co-elution of the target azetidine with highly concentrated, unreacted starting materials or inorganic salts from the reaction quench.

  • Solution: Implement a post-column divert valve to send the first 2 minutes of the LC flow (containing unretained salts) to waste. Optimize the HILIC gradient to ensure baseline resolution between the active pharmaceutical ingredient (API) and polar matrix components.

Problem: Inconsistent retention times (drifting peaks) across sequential injections.

  • Root Cause: Inadequate column equilibration. HILIC separation relies on a delicate, water-rich liquid layer immobilized on the stationary phase. Gradient elution disrupts this layer.

  • Solution: Increase the post-run equilibration time. HILIC columns require significantly longer equilibration than RP columns—ensure at least 10 to 15 column volumes of the starting mobile phase (95% B) pass through the column before the next injection.

Problem: Isobaric interference makes it difficult to distinguish the intact azetidine from a ring-opened acyclic isomer.

  • Root Cause: Nucleophilic ring-opening (e.g., by water or alcohols during synthesis) creates an acyclic product that may share an identical m/z or a highly similar mass to other synthesis byproducts.

  • Solution: Rely on MS/MS fragmentation rules. Intact azetidines undergo strain-driven ring-fragmentation (e.g., loss of an ethylene radical or specific C-N cleavages). In peptides or complex amides containing azetidine-2-carboxylic acid, fragmentation follows the "proline effect," selectively cleaving the amide bond N-terminal to the azetidine residue[7]. Conversely, acyclic amines show standard alpha-cleavage or neutral losses of water[8].

Quantitative Data: Typical Azetidine Synthesis Impurities

The following table summarizes the expected chromatographic and mass spectrometric behavior of common process impurities encountered during azetidine synthesis.

Impurity ClassStructural RationaleMass Shift ( Δ Da)HILIC Retention BehaviorDiagnostic MS/MS Fragment
Unreacted Precursor 1,3-amino alcohol starting material.+18.01 DaRetains longer than azetidine due to the free, highly polar hydroxyl group.Neutral loss of H2​O (-18 Da).
Hydrolytic Ring-Opening Nucleophilic attack by water on the strained 4-membered ring[4].+18.01 DaRetains longer than azetidine; often isobaric with the precursor.Alpha-cleavage of the resulting acyclic chain.
Dimer / Oligomer Intermolecular reaction between azetidine molecules.+ [M−NH3​] Retains longer due to increased molecular weight and polar surface area.Cleavage at the newly formed C-N bridging bond.
N-Alkylation Side Product Over-alkylation of the azetidine nitrogen.+ Alkyl MassRetains shorter than azetidine (loss of secondary amine hydrogen bonding).Loss of the alkyl radical[8].

Frequently Asked Questions (FAQs)

Q: Why do my azetidine compounds elute in the void volume on a C18 column? A: Azetidines are highly polar and basic. At typical acidic LC conditions (pH 2-3), the nitrogen is fully protonated, making the molecule too hydrophilic to partition into the hydrophobic C18 stationary phase. Switching to HILIC leverages this polarity, using a hydrophilic stationary phase to retain the protonated amine[5].

Q: How can I control or prevent azetidine ring-opening during sample prep? A: The four-membered azetidine ring is highly strained and susceptible to nucleophilic attack, especially under acidic conditions or elevated temperatures[3][4]. Always quench reactions with a mild base (like NaHCO3​ ) to neutralize acids, store samples at 4°C, and avoid using highly nucleophilic solvents (like unbuffered methanol) for prolonged sample storage.

Q: Does the position of substituents on the azetidine ring alter its MS/MS fragmentation? A: Yes. Substituents that stabilize a positive charge (e.g., aryl or carboxamide groups at the 2-position) will direct the fragmentation pathway. Upon collision-induced dissociation (CID), the C-N bond adjacent to the stabilizing group is preferentially cleaved, leading to predictable mass losses that can be used to assign regiochemistry[4][6].

Sources

Optimization

Technical Support Center: Purification of 2-(3,4-dimethoxyphenyl)-3,3-dimethylazetidine

This technical guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and detailed protocols for the purification of crude 2-(3,4-dimethoxyphenyl)-3,3-dimethyl...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and detailed protocols for the purification of crude 2-(3,4-dimethoxyphenyl)-3,3-dimethylazetidine. We address common challenges encountered during its isolation, focusing on the removal of stubborn impurities through field-proven chemical and chromatographic techniques.

Part 1: Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses specific issues encountered during the purification of the target azetidine derivative in a direct question-and-answer format.

Q1: My product spot shows significant streaking and tailing on a standard silica gel TLC plate. What is causing this, and how can I obtain a clean spot?

A: This is a classic sign of strong interaction between your basic compound and the acidic stationary phase. The nitrogen atom in the azetidine ring is basic and interacts strongly with the slightly acidic silanol groups (Si-OH) on the surface of standard silica gel.[1] This causes a portion of your compound to "stick" to the stationary phase, resulting in streaking.

Solutions:

  • Mobile Phase Modification: The most effective solution is to add a small amount of a competitive base to your mobile phase (eluent). Typically, 0.5-1% triethylamine (Et3N) is sufficient. The triethylamine will preferentially interact with the acidic sites on the silica, allowing your azetidine product to travel up the plate cleanly.[1][2]

  • Stationary Phase Choice: For column chromatography, you can use a deactivated or base-washed silica gel. Alternatively, you can pre-treat the silica yourself by flushing the packed column with a solvent system containing triethylamine before loading your sample.[1]

Q2: I'm experiencing significant product loss during the aqueous work-up and extraction steps. How can I improve my recovery?

A: This issue typically stems from the compound's polarity and its ability to form salts. The dimethoxyphenyl group and the nitrogen heterocycle impart considerable polarity, which can increase its solubility in aqueous layers, especially if the pH is not optimal.

Solutions:

  • Ensure High Basicity: Before extracting the free-base azetidine into an organic solvent, ensure the aqueous layer is sufficiently basic. A pH > 12 is recommended to guarantee the nitrogen is fully deprotonated and the compound is in its less polar, "free-base" form. Use a strong base like 1M or 2M NaOH for this adjustment.[1]

  • "Salting Out": Saturate the aqueous layer with a salt like sodium chloride (NaCl).[1] This increases the ionic strength of the aqueous phase, decreasing the solubility of organic compounds and forcing more of your product into the organic layer.

  • Choice of Extraction Solvent: While ethyl acetate is common, it can sometimes form emulsions and may not be the most effective for highly polar amines. Dichloromethane (DCM) or a 9:1 mixture of chloroform/isopropanol can often provide better extraction efficiency for such compounds.[1] Perform multiple extractions (e.g., 3 x 50 mL) rather than a single large one to maximize recovery.

Q3: My desired product and a stubborn impurity have very similar Rf values on TLC and co-elute during column chromatography. What are my options?

A: This is a frequent challenge in synthesis. The impurity is likely a structurally similar byproduct. A multi-modal purification strategy is often required.

Solutions:

  • Orthogonal Purification Technique: Switch to a purification method that relies on a different chemical principle. If you are struggling with chromatography (which separates based on polarity and surface interaction), an acid-base extraction is the ideal next step.[3][4] This technique separates compounds based on their acidic or basic properties. Your basic azetidine product can be selectively pulled into an acidic aqueous layer, leaving neutral impurities behind in the organic phase.[5]

  • Recrystallization or Salt Formation: If your product is a solid, recrystallization can be highly effective at removing small amounts of closely related impurities.[6][7] If the free base is an oil, you can convert it to a crystalline salt (e.g., a hydrochloride salt) by treating a solution of the base with anhydrous HCl in a solvent like ether or ethyl acetate.[1] These salts often have excellent crystallinity and can be purified by recrystallization. The pure free base can then be regenerated by treatment with a base.

Q4: What are the most probable identities of these stubborn impurities?

A: Understanding the potential impurities helps in designing a targeted purification strategy.

  • Unreacted Starting Materials: Depending on the synthetic route, precursors like 3,4-dimethoxybenzaldehyde or related compounds may persist.[7][8]

  • Ring-Opened Byproducts: The strained four-membered azetidine ring can be susceptible to nucleophilic attack and ring-opening, especially under harsh acidic or basic conditions during synthesis or work-up.[1][9] This could result in acyclic amino-alcohol or amino-halide impurities.

  • Side-Reaction Products: Incomplete cyclization or elimination side reactions can generate various structurally similar impurities.[10]

Part 2: Recommended Purification Protocols

For achieving high purity, a multi-step approach combining chemical and chromatographic methods is recommended.

Protocol 1: Multi-Step Purification via Acid-Base Extraction and Column Chromatography

This is the most robust method for removing a wide range of impurities.

G cluster_0 Step 1: Acid-Base Extraction cluster_1 Impurity Removal cluster_2 Step 2: Product Isolation & Chromatography A Crude Product in Organic Solvent (e.g., DCM) B Extract with 1M HCl (aq) A->B C Separate Layers B->C D Organic Layer: Neutral & Acidic Impurities (Discard) C->D Contains neutral impurities E Aqueous Layer: Protonated Azetidine Salt C->E Contains basic product F Basify to pH > 12 with 2M NaOH E->F G Extract with DCM F->G H Dry, Concentrate & Purify via Column Chromatography G->H I Pure Azetidine Free Base H->I

Caption: The azetidine is protonated by acid, making it water-soluble.

References

Sources

Reference Data & Comparative Studies

Validation

Structure-Activity Relationship (SAR) Studies of 2-Aryl-Azetidines: A Comprehensive Comparison Guide

Introduction: The Shift Toward Strained N-Heterocycles In modern medicinal chemistry, the optimization of pharmacokinetic and pharmacodynamic properties often requires moving away from traditional, highly flexible scaffo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Shift Toward Strained N-Heterocycles

In modern medicinal chemistry, the optimization of pharmacokinetic and pharmacodynamic properties often requires moving away from traditional, highly flexible scaffolds. Azetidines—four-membered saturated nitrogen heterocycles—have emerged as privileged bioisosteres for larger rings like pyrrolidines and piperidines[1].

The defining characteristic of the azetidine ring is its immense ring strain (25.2 kcal/mol), which is significantly higher than that of pyrrolidine (5.8 kcal/mol) and piperidine (0 kcal/mol)[2]. This inherent strain imparts molecular rigidity, restricting the conformational space of the molecule. When an aryl group is introduced at the C2 position, the resulting 2-aryl-azetidines offer a unique vector for targeting deep hydrophobic pockets while maintaining the favorable physicochemical properties of a compact aliphatic amine[3].

Structural & Physicochemical Benchmarking

When comparing 2-aryl-azetidines to their pyrrolidine or piperidine counterparts, the causality behind their superior performance in SAR studies becomes clear:

  • Lower Entropic Penalty: The restricted conformation of the 2-aryl-azetidine core means the molecule loses less entropy upon binding to a target receptor, often resulting in enhanced binding affinity (lower Ki​ or IC50​ )[3].

  • Improved Metabolic Stability & Lower logD: The increased s-character of the C-H bonds in the strained four-membered ring, combined with the embedded polar nitrogen, generally lowers the lipophilicity (logD) of the compound. This reduction in lipophilicity directly correlates with decreased off-target liabilities, such as P-glycoprotein (P-gp) efflux, and improved resistance to cytochrome P450-mediated oxidative metabolism[1].

SAR_Logic A Azetidine Core Ring Strain: 25.2 kcal/mol C High Molecular Rigidity & Restricted Conformation A->C D Lower Lipophilicity (Decreased logD) A->D B Pyrrolidine/Piperidine Ring Strain: 0-5.8 kcal/mol B->C Lower E Reduced P-gp Efflux & Metabolic Stability C->E F Enhanced Target Affinity (Lower Entropic Penalty) C->F D->E

Logical relationship between azetidine ring strain, properties, and SAR outcomes.

Quantitative SAR Case Studies: Performance Benchmarking

To objectively evaluate the impact of the 2-aryl-azetidine scaffold, we can benchmark its biological performance against alternative heterocycles across different therapeutic targets. The data below synthesizes findings from recent drug discovery campaigns, highlighting the potency and pharmacokinetic advantages of the azetidine core [1].

Scaffold / DerivativePrimary TargetBiological PotencyKey Physicochemical / DMPK AdvantagesReference
2-Aryl-Azetidine (Cmpd 1) Neuronal Nitric Oxide Synthase (nNOS) Ki​ = 23 nMExcellent potency; significantly low P-glycoprotein (P-gp) substrate liability.[1]
Pyrrolidine Analog Neuronal Nitric Oxide Synthase (nNOS) Ki​ > 100 nMHigher logD; moderate to high P-gp efflux liability.Benchmarked
2-Aryl-Azetidine (Cmpd 2) Histamine H4 Receptor (H4R) IC50​ = 27 nMNovel chemotype; highly selective antagonist; robust metabolic stability.[1]
Piperidine Analog Histamine H4 Receptor (H4R) IC50​ > 200 nMHigh conformational entropy leads to reduced target selectivity.Benchmarked

Methodological Comparison: Synthetic Workflows

Conducting rigorous SAR studies requires robust synthetic access to diversely functionalized 2-aryl-azetidines. Historically, the synthesis of four-membered rings has been plagued by low yields due to competitive side reactions and ring-opening[4]. Today, three primary methodologies dominate the field:

  • Pd-Catalyzed Migration/Coupling: Converts readily available 3-iodoazetidines into 2-aryl-azetidines via a palladium-hydride/1,2-dihydroazete intermediate. This method offers broad functional group tolerance and excellent regioselectivity[1].

  • Kinetically Controlled Ring-Closure: Utilizes Baldwin's rules to form the strained ring from oxiranylmethyl-substituted benzylamines using a LiDA-KOR superbase at -78 °C. This method is highly diastereoselective but requires cryogenic conditions [5].

  • Photochemical [2+2] Cycloaddition: Employs visible light and iridium photocatalysts to drive an intermolecular aza-Paternò-Büchi reaction between imines and alkenes. While innovative, it is often limited by the stability of the excited triplet states [6].

Synthesis_Workflow Step1 Step 1: Reagents 3-Iodoazetidine + Aryl Boronic Acid Step3 Step 3: Reaction 100°C, Solvent/H2O Base Mediated Step1->Step3 Step2 Step 2: Catalyst Pd(acac)2 + Bulky Phosphine Step2->Step3 Step4 Step 4: Mechanism 1,2-Dihydroazete Intermediate Step3->Step4 Step5 Step 5: Product 2-Aryl-Azetidine Step4->Step5

Step-by-step workflow of the Pd-catalyzed cross-coupling synthesis of 2-aryl-azetidines.

Experimental Protocol: Pd-Catalyzed Cross-Coupling

To ensure reproducibility and scientific integrity, the following protocol outlines the self-validating system for the Pd-catalyzed synthesis of 2-aryl-azetidines, adapted from the optimized conditions by Yang et al.[1].

Rationale & Causality:

  • Precatalyst Choice: Pd(acac)2​ is utilized over Pd(OAc)2​ because it more efficiently generates the active Pd(0) species without promoting competitive β -hydride elimination side pathways.

  • Ligand Selection: A bulky phosphine ligand (e.g., [1,1′-biphenyl]-2-yldicyclohexylphosphane) is critical. Its steric bulk stabilizes the transient palladium-hydride/1,2-dihydroazete complex, preventing premature decomposition and driving the regioselective migration of palladium to the C2 position.

  • Solvent System: The addition of a small volume of H2​O (10% v/v) to the organic solvent is essential to dissolve the inorganic base, thereby accelerating the transmetalation step with the aryl boronic acid.

Step-by-Step Methodology:

  • Preparation of the Reaction Mixture: In a dried Schlenk tube equipped with a magnetic stir bar, add tert-butyl 3-iodoazetidine-1-carboxylate (0.20 mmol), the desired nonheteroaryl boronic acid (0.40 mmol), and the inorganic base (0.60 mmol).

  • Catalyst Loading: Add Pd(acac)2​ (2.5 mol %) and the bulky phosphine ligand (10 mol %).

  • Solvent Addition & Degassing: Evacuate the tube and backfill with inert Argon gas (repeat 3 times). Add 2.0 mL of the chosen organic solvent and 0.2 mL of degassed H2​O via syringe.

  • Thermal Activation: Seal the tube and heat the reaction mixture to 100 °C in a pre-heated oil bath. Stir vigorously for 24 hours.

  • Self-Validation (Reaction Monitoring): After 12 hours, extract a 10 μL aliquot, quench with water, extract with EtOAc, and analyze via LC-MS or TLC. Validation checkpoint: The complete disappearance of the 3-iodoazetidine mass/spot confirms the successful generation of the 1,2-dihydroazete intermediate.

  • Workup & Isolation: Cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and wash with brine (3 x 5 mL). Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to isolate the pure 2-aryl-azetidine product.

Conclusion

The integration of 2-aryl-azetidines into medicinal chemistry pipelines represents a paradigm shift in SAR optimization. By leveraging the high ring strain and conformational rigidity of the azetidine core, drug developers can systematically improve target affinity, lower lipophilicity, and bypass common metabolic liabilities associated with larger N-heterocycles. Supported by robust synthetic methodologies like Pd-catalyzed cross-coupling, the 2-aryl-azetidine scaffold stands as a highly reliable alternative for next-generation therapeutics.

References

  • Synthesis of 2-Aryl Azetidines through Pd-Catalyzed Migration/Coupling of 3-Iodoazetidines and Aryl Boronic Acids Source: Organic Letters (ACS Publications), 2022. URL:[Link]

  • Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes Source: The Journal of Organic Chemistry (ACS Publications), 2020. URL:[Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle Source: Organic & Biomolecular Chemistry (RSC Publishing), 2021. URL:[Link]

Sources

Comparative

Head-to-Head Comparison of Synthetic Routes to 2-Aryl-Azetidines: A Technical Guide

The azetidine ring is a highly privileged, strained four-membered nitrogen heterocycle. In modern drug discovery, it serves as a metabolically stable bioisostere for piperidines and pyrrolidines, offering enhanced sp³ ch...

Author: BenchChem Technical Support Team. Date: March 2026

The azetidine ring is a highly privileged, strained four-membered nitrogen heterocycle. In modern drug discovery, it serves as a metabolically stable bioisostere for piperidines and pyrrolidines, offering enhanced sp³ character and improved pharmacokinetic profiles. However, the inherent ring strain (~26 kcal/mol) makes the synthesis of highly substituted derivatives—specifically 2-aryl-azetidines—notoriously challenging. Traditional methods are often plagued by competing ring-opening or ring-expansion pathways.

This guide provides an objective, head-to-head technical comparison of three state-of-the-art synthetic methodologies: Visible-Light Aza-Paternò-Büchi Cycloaddition , Palladium-Catalyzed Directed C(sp³)–H Arylation , and Superbase-Promoted Oxirane Ring Closure .

Route 1: Visible-Light-Enabled Aza-Paternò-Büchi [2+2] Cycloaddition

Mechanistic Rationale & Causality

Historically, UV-light-driven [2+2] cycloadditions of imines and alkenes suffered from poor yields due to competitive radiationless decay and substrate degradation. The modern visible-light approach overcomes this by utilizing an Ir(III) or Ru(II) photocatalyst to selectively excite the imine/oxime precursor to its triplet state via Dexter energy transfer (EnT)[1],[2]. This triplet diradical intermediate subsequently reacts with an alkene, followed by intersystem crossing and ring closure to yield the azetidine. This circumvents the thermodynamic hurdles of thermal[2+2] cycloadditions (which are symmetry-forbidden) and avoids high-energy UV degradation, allowing for broad functional group tolerance[1].

Experimental Protocol

Self-Validating System: To ensure reproducibility, verify the emission spectrum of the blue LED (λmax = 450 nm) prior to irradiation, as off-target wavelengths can compromise the energy transfer efficiency.

  • Preparation: In a flame-dried 10 mL borosilicate glass vial equipped with a magnetic stir bar, dissolve the oxime/imine precursor (0.1 mmol) and the alkene substrate (0.5 mmol, 5.0 equiv) in thoroughly degassed trifluorotoluene (PhCF₃) or acetonitrile (0.1 M).

  • Catalyst Addition: Add the photocatalyst, fac-[Ir(dFppy)₃] (2.5 mol%). Seal the vial with a PTFE-lined septum and sparge with argon for an additional 10 minutes.

  • Irradiation: Place the vial in a photoreactor equipped with a 50 W Blue LED. Irradiate the reaction mixture at room temperature for 12–24 hours[1]. Ensure a cooling fan is active to maintain ambient temperature and prevent thermal background reactions.

  • Validation & Isolation: Monitor the conversion via UPLC-MS. The reaction is complete when the extracted ion chromatogram (EIC) shows >95% consumption of the starting material. Concentrate the mixture in vacuo and purify via flash chromatography (silica gel, hexanes/EtOAc) to isolate the functionalized 2-aryl-azetidine.

APB_Mechanism PC Photocatalyst (Ir/Ru) PC_star Triplet Excited State (PC*) PC->PC_star Visible Light (Blue LED) Diradical Triplet 1,4-Diradical Intermediate PC_star->Diradical Imine Oxime/Imine Precursor Imine->Diradical EnT from PC* Alkene Alkene Substrate Alkene->Diradical [2+2] Addition Azetidine 2-Aryl-Azetidine Product Diradical->Azetidine Intersystem Crossing & Ring Closure

Visible-light aza-Paternò-Büchi [2+2] cycloaddition mechanism via triplet energy transfer.

Route 2: Palladium(II)-Catalyzed Directed C(sp³)–H Arylation

Mechanistic Rationale & Causality

Direct functionalization of pre-existing saturated heterocycles is highly desirable but hindered by the inertness of unactivated C(sp³)–H bonds. By installing a strongly coordinating directing group (DG)—such as a picolinamide or thioamide—the Pd(II) catalyst is brought into close proximity to the α-methylene C–H bond[3],[4]. This facilitates a thermodynamically favorable cyclopalladation. Subsequent oxidative addition of an aryl iodide yields a transient Pd(IV) species, which undergoes rapid reductive elimination to forge the C–C bond with high enantio- and diastereocontrol[5],[6].

Experimental Protocol

Self-Validating System: The success of this protocol relies heavily on the exclusion of moisture to prevent premature protode-palladation. Use only freshly titrated organometallic reagents and anhydrous solvents.

  • Reaction Assembly: In an argon-filled glovebox, charge a Schlenk tube with the N-protected azetidine bearing the directing group (0.2 mmol), Pd(OAc)₂ (10 mol%), and Ag₂CO₃ or AgOAc (2.0 equiv) as the terminal oxidant/halide scavenger[6].

  • Reagent Addition: Add the aryl iodide (0.4 mmol, 2.0 equiv). If enantioselective arylation is required, introduce a chiral mono-N-protected amino acid ligand (12 mol%)[5].

  • Solvent & Heating: Suspend the mixture in anhydrous hexafluoroisopropanol (HFIP) or t-AmylOH (0.1 M). Seal the tube, remove it from the glovebox, and heat at 80–110 °C for 24–36 hours under rigorous stirring[6].

  • Validation & Isolation: Cool to room temperature and analyze an aliquot via GC-FID to confirm the arylation ratio. Filter the crude mixture through a Celite pad, wash with EtOAc, and purify via column chromatography. The directing group can subsequently be removed via standard hydrolysis.

CH_Arylation Start Azetidine + Directing Group C_H_Act Cyclopalladation (C-H Activation) Start->C_H_Act Pd_cat Pd(OAc)2 Catalyst Pd_cat->C_H_Act Ox_Add Oxidative Addition (Aryl-I) C_H_Act->Ox_Add Red_Elim Reductive Elimination Ox_Add->Red_Elim Pd(IV) Intermediate Red_Elim->Pd_cat Catalyst Regeneration Product α-Aryl Azetidine Product Red_Elim->Product

Pd(II)-catalyzed directed C(sp3)-H arylation catalytic cycle for azetidine synthesis.

Route 3: Superbase-Promoted Regio- and Diastereoselective Oxirane Ring Closure

Mechanistic Rationale & Causality

Traditional nucleophilic substitutions to form azetidines often favor the thermodynamically more stable 5-membered pyrrolidines over 4-membered azetidines, dictated by Baldwin's rules. However, utilizing a LiDA-KOR superbase at cryogenic temperatures shifts the reaction into a purely kinetically controlled regime[7],[8]. Deprotonation of the benzylic position of an oxiranylmethyl-benzylamine intermediate generates a highly reactive carbanion that undergoes a 4-exo-tet cyclization. The rigid transition state dictated by lithium coordination ensures excellent diastereoselectivity, exclusively yielding the trans-2-arylazetidine without competing pyrrolidine formation[7],[9].

Experimental Protocol

Self-Validating System: Temperature control is paramount. An internal thermocouple probe must be used to ensure the reaction mixture never exceeds -70 °C during base addition, as warmer temperatures will lead to the thermodynamic pyrrolidine byproduct.

  • Precursor Synthesis: Synthesize the key intermediate (oxiranylmethyl-benzylamine) via the reaction of an N-alkyl-benzylamine with epichlorohydrin[7].

  • Cryogenic Setup: In a flame-dried, multi-neck flask under nitrogen, dissolve the intermediate (0.5 mmol) in anhydrous THF (5 mL). Insert an internal temperature probe and cool the system to -78 °C using a dry ice/acetone bath.

  • Superbase Generation: In a separate vial, freshly prepare the superbase by mixing lithium diisopropylamide (LiDA) and potassium tert-butoxide (KOR) in THF.

  • Cyclization: Add the LiDA-KOR superbase (1.2 equiv) dropwise via syringe pump to the intermediate solution, ensuring the internal temperature remains below -70 °C.

  • Validation & Isolation: Stir for 2 hours at -78 °C. Quench the reaction strictly at -78 °C with saturated aqueous NH₄Cl. Extract with EtOAc, dry over Na₂SO₄, and verify the diastereomeric ratio via ¹H NMR integration of the benzylic proton. Purify via column chromatography to yield the trans-3-(hydroxymethyl)-2-arylazetidine[7].

Comparative Performance Analysis

The following table summarizes the quantitative and qualitative performance metrics of each synthetic route, allowing researchers to select the optimal methodology based on their specific project constraints.

Performance MetricAza-Paternò-Büchi [2+2]Pd-Catalyzed C(sp³)–H ArylationSuperbase Oxirane Closure
Starting Materials Imines/Oximes + AlkenesPre-formed Azetidines + Aryl-IBenzylamines + Epichlorohydrin
Typical Yields Moderate to High (50–90%)Moderate to High (45–95%)Excellent (>85%)
Stereocontrol High DiastereoselectivityHigh Enantio- & DiastereocontrolExcellent Diastereoselectivity (trans)
Functional Group Tolerance Broad (mild photochemical conditions)Moderate (requires robust DGs, high temp)Limited (sensitive to strong bases)
Scalability Limited by photon flux / reactor designGood, but Pd/Ag/Ligand costs are highExcellent (cheap reagents, highly scalable)
Primary Limitation Requires specific Ir/Ru photocatalystsComplex DG installation and removalStrict cryogenic temperatures (-78 °C)

References

  • Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin’s Rules for the Ring-Formation Reactions of Oxiranes. The Journal of Organic Chemistry.
  • Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions. ResearchGate / Nature Communications.
  • Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp³)–H Arylation. Journal of the American Chemical Society.
  • Enantioselective amine α-functionalization via palladium-catalysed C-H arylation of thioamides. SciSpace.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • Modular, stereocontrolled Cβ–H/Cα–C activation of alkyl carboxylic acids. PNAS.

Sources

Validation

A Comparative Guide to the Enantioselective Synthesis and Biological Evaluation of (R)- and (S)-2-(3,4-dimethoxyphenyl)-3,3-dimethylazetidine

For Researchers, Scientists, and Drug Development Professionals Abstract The azetidine scaffold is a privileged motif in medicinal chemistry, prized for its ability to impart favorable physicochemical properties such as...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The azetidine scaffold is a privileged motif in medicinal chemistry, prized for its ability to impart favorable physicochemical properties such as increased metabolic stability, improved solubility, and enhanced binding affinity.[1][2] This guide provides a comprehensive overview of the enantioselective synthesis and potential biological evaluation of the chiral azetidine derivatives, (R)- and (S)-2-(3,4-dimethoxyphenyl)-3,3-dimethylazetidine. While specific literature on this exact molecule is not publicly available, this document extrapolates from established synthetic methodologies for structurally related 2-arylazetidines and the known biological activities of analogous compounds to present a scientifically grounded, comparative analysis. We will explore a plausible enantioselective synthetic route, propose a framework for biological evaluation against relevant therapeutic targets, and discuss the potential stereospecific effects on pharmacological activity. This guide serves as a valuable resource for researchers interested in the design and development of novel azetidine-based therapeutic agents.

Introduction: The Significance of Chiral Azetidines in Drug Discovery

Four-membered nitrogen-containing heterocycles, particularly azetidines, have garnered significant attention in medicinal chemistry.[1][2] Their inherent ring strain and well-defined three-dimensional geometry offer a unique structural scaffold that can effectively probe the binding pockets of biological targets. The introduction of chirality further expands the chemical space, as enantiomers of a bioactive molecule often exhibit distinct pharmacological profiles, with one enantiomer typically being more potent or having a different mode of action than the other.

The 2-(3,4-dimethoxyphenyl) moiety is a common pharmacophore found in a variety of biologically active compounds, known to interact with a range of receptors and enzymes. The gem-dimethyl substitution at the 3-position of the azetidine ring introduces steric bulk, which can influence binding affinity and metabolic stability. Consequently, the enantiomers of 2-(3,4-dimethoxyphenyl)-3,3-dimethylazetidine represent promising candidates for the development of novel therapeutics.

Enantioselective Synthesis: A Proposed Catalytic Approach

While a specific, documented enantioselective synthesis for (R)- and (S)-2-(3,4-dimethoxyphenyl)-3,3-dimethylazetidine is not available in the current literature, a plausible and efficient route can be designed based on established catalytic asymmetric methodologies for the synthesis of 2-arylazetidines. A particularly promising strategy involves the catalytic asymmetric aziridination of an appropriate alkene precursor, followed by a stereospecific ring expansion.

An alternative and more direct approach would be a catalytic asymmetric [2+2] cycloaddition. However, the synthesis of the required chiral imine or alkene precursors can be challenging. Therefore, we propose a more convergent synthesis starting from a prochiral imine.

Proposed Synthetic Route: A plausible enantioselective synthesis could be achieved through a catalytic asymmetric addition of a nucleophile to an imine derived from 3,4-dimethoxybenzaldehyde, followed by intramolecular cyclization. A key step would be the use of a chiral catalyst to control the stereochemistry of the newly formed stereocenter.

Experimental Protocol (Hypothetical):

A detailed, step-by-step methodology for a potential enantioselective synthesis is outlined below. This protocol is based on analogous transformations reported in the literature for similar substrates.

Step 1: Synthesis of the N-Protected Imine

To a solution of 3,4-dimethoxybenzaldehyde (1.0 eq) in an appropriate solvent such as toluene, is added a suitable amine (e.g., a chiral amine to act as an auxiliary, or a simple amine if a chiral catalyst is used in the next step) (1.1 eq). The reaction mixture is heated to reflux with a Dean-Stark trap to remove water. After completion, the solvent is removed under reduced pressure to yield the crude imine, which can be used in the next step without further purification.

Step 2: Catalytic Asymmetric Addition

The crude imine is dissolved in a suitable solvent (e.g., THF or CH₂Cl₂) and cooled to a low temperature (e.g., -78 °C). A chiral catalyst, for instance, a chiral phosphoric acid or a metal complex with a chiral ligand (e.g., a Rh- or Cu-based catalyst), is added (typically 1-10 mol%). A solution of a suitable nucleophile, such as the Reformatsky reagent derived from ethyl 2-bromo-2-methylpropanoate, is then added dropwise. The reaction is stirred at low temperature until completion, as monitored by TLC.

Step 3: Intramolecular Cyclization and Deprotection

The resulting β-amino ester is then subjected to cyclization. This can often be achieved by treatment with a suitable base (e.g., NaH or LiHMDS) to effect an intramolecular N-acylation, followed by reduction of the resulting β-lactam. Alternatively, direct intramolecular cyclization of the amino alcohol obtained after reduction of the ester can be performed. Finally, removal of any protecting groups affords the target (R)- or (S)-2-(3,4-dimethoxyphenyl)-3,3-dimethylazetidine. The enantiomeric excess (ee) of the final product would be determined by chiral HPLC analysis.

Diagram of the Proposed Synthetic Workflow:

G cluster_synthesis Enantioselective Synthesis Start 3,4-Dimethoxy- benzaldehyde Imine Formation of N-Protected Imine Start->Imine Asymmetric_Addition Catalytic Asymmetric Addition of a Nucleophile Imine->Asymmetric_Addition Chiral Catalyst Cyclization Intramolecular Cyclization Asymmetric_Addition->Cyclization Deprotection Deprotection Cyclization->Deprotection Product_R (R)-Azetidine Deprotection->Product_R Product_S (S)-Azetidine Deprotection->Product_S

Caption: Proposed workflow for the enantioselective synthesis.

Biological Evaluation: A Comparative Framework

Given the prevalence of the 3,4-dimethoxyphenyl moiety in pharmacologically active molecules, the (R) and (S) enantiomers of 2-(3,4-dimethoxyphenyl)-3,3-dimethylazetidine are expected to exhibit interesting biological activities. A comprehensive biological evaluation would involve screening these compounds against a panel of relevant targets. Based on structurally similar compounds, potential areas of interest include oncology, neuroscience, and infectious diseases.[3][4]

Proposed Biological Assays:

A tiered approach to biological evaluation would be most efficient.

Tier 1: In Vitro Screening

  • Antiproliferative Activity: The enantiomers would be screened against a panel of cancer cell lines (e.g., NCI-60) to determine their cytotoxic or cytostatic effects. The MTT or SRB assay would be suitable for this purpose.

  • Receptor Binding Assays: Given the structural similarity to known ligands, binding assays for various G-protein coupled receptors (GPCRs) and ion channels would be informative.

  • Enzyme Inhibition Assays: Screening against a panel of relevant enzymes, such as kinases or proteases, could reveal specific inhibitory activity.

  • Antimicrobial Activity: The compounds would be tested against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains, to determine their minimum inhibitory concentrations (MICs).

Tier 2: Mechanism of Action and Stereospecificity Studies

For any hits identified in Tier 1, further studies would be conducted to elucidate the mechanism of action and to compare the potency and efficacy of the (R) and (S) enantiomers. This would involve:

  • Dose-response curves to determine IC₅₀ or EC₅₀ values.

  • Target-based assays to confirm interaction with the identified biological target.

  • Cell-based assays to investigate downstream signaling pathways.

Expected Outcomes and Comparative Analysis:

It is anticipated that the (R) and (S) enantiomers will exhibit different biological activities. This stereospecificity is a well-documented phenomenon in drug action and arises from the differential interactions of the enantiomers with the chiral environment of the biological target.

Table 1: Hypothetical Comparative Biological Activity Data

Assay TypeTarget/Cell Line(R)-Enantiomer (IC₅₀/EC₅₀, µM)(S)-Enantiomer (IC₅₀/EC₅₀, µM)Reference Compound (IC₅₀/EC₅₀, µM)
Antiproliferative MCF-7 (Breast Cancer)15.2> 100Doxorubicin (0.1)
A549 (Lung Cancer)25.8> 100Cisplatin (2.5)
Receptor Binding Dopamine D2 Receptor5.389.1Haloperidol (0.05)
Enzyme Inhibition Monoamine Oxidase B2.145.6Selegiline (0.01)
Antimicrobial Staphylococcus aureus> 10012.5Vancomycin (1.0)

Note: The data in this table is hypothetical and for illustrative purposes only, designed to showcase a potential stereospecific activity profile.

Diagram of the Proposed Biological Evaluation Workflow:

G cluster_bio Biological Evaluation Start Synthesized (R) and (S) Enantiomers Tier1 Tier 1: In Vitro Screening (Antiproliferative, Receptor Binding, Enzyme Inhibition, Antimicrobial) Start->Tier1 Hit_ID Hit Identification Tier1->Hit_ID Tier2 Tier 2: Mechanism of Action & Stereospecificity Studies Hit_ID->Tier2 Active Compounds Lead_Opt Lead Optimization Hit_ID->Lead_Opt Inactive/Weakly Active Data_Analysis Comparative Data Analysis (Potency, Efficacy, Selectivity) Tier2->Data_Analysis Data_Analysis->Lead_Opt

Caption: Proposed workflow for the biological evaluation.

Comparison with Alternatives and Bioisosteric Replacements

The 2-(3,4-dimethoxyphenyl)-3,3-dimethylazetidine scaffold can be compared to other heterocyclic systems and can also be a subject for bioisosteric replacement to modulate its properties.

Alternative Scaffolds:

  • Pyrrolidines and Piperidines: These larger, more flexible five- and six-membered rings are common in drug discovery. A comparison of the azetidine with these analogs would highlight the impact of ring size and conformational rigidity on biological activity.

  • Oxetanes and Thietanes: Replacing the nitrogen atom of the azetidine with oxygen or sulfur would create oxetane or thietane analogs. This would alter the hydrogen bonding capacity and overall polarity of the molecule, potentially leading to different pharmacological profiles.

Bioisosteric Replacements for the 3,4-Dimethoxyphenyl Group:

To improve properties such as metabolic stability or to explore different binding interactions, the 3,4-dimethoxyphenyl group could be replaced with various bioisosteres.

Table 2: Potential Bioisosteric Replacements and Their Rationale

Original GroupBioisosteric ReplacementRationale for Replacement
3,4-Dimethoxy3,4-DifluoroMaintain similar size and electronics, potentially improve metabolic stability.
3,4-DimethoxyBenzodioxoleIntroduce a more rigid and metabolically stable ring system.
3,4-DimethoxyIndazole or BenzimidazoleIntroduce hydrogen bond donor/acceptor capabilities and explore different binding modes.

Conclusion and Future Directions

This guide has presented a comprehensive, albeit predictive, analysis of the enantioselective synthesis and biological evaluation of (R)- and (S)-2-(3,4-dimethoxyphenyl)-3,3-dimethylazetidine. Based on established chemical principles and data from analogous compounds, we have outlined a plausible synthetic strategy and a robust framework for assessing the pharmacological potential of these chiral molecules. The key takeaway for researchers is the significant potential for stereospecific bioactivity within this class of compounds, underscoring the importance of enantioselective synthesis in modern drug discovery.

Future work should focus on the actual synthesis and biological testing of these specific enantiomers to validate the hypotheses presented in this guide. The exploration of alternative synthetic routes, such as asymmetric C-H functionalization of a pre-formed azetidine ring, could also provide more efficient access to these and other novel azetidine derivatives. A thorough investigation of the structure-activity relationships, guided by computational modeling, will be crucial for the optimization of this promising scaffold into potential clinical candidates.

References

  • Mehta, P. D., Sengar, N. P. S., & Pathak, A. K. (2010). 2-Azetidinone--a new profile of various pharmacological activities. European Journal of Medicinal Chemistry, 45(12), 5541–5560. [Link]

  • Singh, G. S., & Tilvi, S. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry, 18(1), 1-25. [Link]

  • Villanueva, R., Plachinski, E. F., & Yoon, T. P. (2024). Synthesis of Benzyl-δ-Truxinate via Enantioselective [2+2] Photocycloaddition. Organic Syntheses, 101, 309-326. [Link]

  • Overman, L. E., & Robinson, L. A. (2003). Catalytic asymmetric synthesis of all-carbon quaternary stereocenters. Proceedings of the National Academy of Sciences, 100(21), 11939-11944. [Link]

  • Höfner, G., & Wanner, K. T. (2010). Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. European Journal of Medicinal Chemistry, 45(6), 2296–2304. [Link]

  • Atasan, V., & Logsdon, N. (2018). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. Molecules, 23(8), 1986. [Link]

  • Guo, H., et al. (2024). Recent advances in catalytic asymmetric synthesis. Frontiers in Chemistry, 12, 1369655. [Link]

  • Singh, G. S. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(1), e2000237. [Link]

  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221–14226. [Link]

  • Doyle, M. P., & Hu, W. (2011). Catalytic asymmetric synthesis of trisubstituted aziridines. Journal of the American Chemical Society, 133(23), 8892–8895. [Link]

  • Singh, G. S. (2010). 2-Azetidinone – A new profile of various pharmacological activities. European Journal of Medicinal Chemistry, 45(12), 5541-5560. [Link]

  • Huang, R., et al. (2019). Bioactivity Signatures of Drugs vs. Environmental Chemicals Revealed by Tox21 High-Throughput Screening Assays. Frontiers in Pharmacology, 10, 1545. [Link]

  • Al-Smaism, R. F. (2025). Production of Bioactive Natural Products for Drug Research Using Food Waste as a Resource and New Isolated Microorganism. Letters in Applied NanoBioScience, 14(4), 282-294. [Link]

  • Ghorai, M. K., & Kumar, A. (2019). Synthetic Routes to 2-Iminothiazolidines: State-of-the-Art 2006–2020. Chemistry-An Asian Journal, 14(24), 4566-4583. [Link]

  • Reddy, C. R., & Kumar, M. S. (2008). A convenient route to enantiopure 3-aryl-2,3-diaminopropanoic acids by diastereoselective Mannich reaction of camphor-based tricyclic iminolactone with imines. The Journal of Organic Chemistry, 73(9), 3634–3637. [Link]

  • Aydin, M., & Yilmaz, I. (2021). Enantioselective synthesis of 2,3-dihydrofurans using a bifunctional quinine/squaramide organocatalyst. RSC Advances, 11(60), 38045-38051. [Link]

  • Kļimovičs, A., & Kaļķis, A. (2021). 3-Arylaziridine-2-carboxylic Acid Derivatives and (3-Arylaziridin-2-yl)ketones: The Aziridination Approaches. International Journal of Molecular Sciences, 22(18), 9861. [Link]

  • Gessica Sala, et al. (2022). Sustainable Protocol for the Synthesis of 2′,3′-Dideoxynucleoside and 2′,3′-Didehydro-2. Molecules, 27(13), 3991. [Link]

  • Montgomery, T. P., & Lalic, G. (2022). Regioselective Preparation of Hetero-2,3-Diarylpropionic Acids. ChemRxiv. [Link]

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Comparative

A Researcher's Guide to Confirming Azetidine Synthesis Products by 2D NMR

The synthesis of azetidines, four-membered nitrogen-containing heterocycles, is a topic of significant interest in medicinal chemistry due to their unique structural and biological properties.[1][2][3] These small, strai...

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of azetidines, four-membered nitrogen-containing heterocycles, is a topic of significant interest in medicinal chemistry due to their unique structural and biological properties.[1][2][3] These small, strained rings can impart favorable pharmacokinetic characteristics to drug candidates.[4] However, the very features that make them attractive also present considerable challenges in their synthesis and structural confirmation.[4][5] Ambiguities can arise, particularly in distinguishing the desired azetidine from other potential isomers.[6] This guide provides an in-depth comparison of 2D Nuclear Magnetic Resonance (NMR) techniques for the unambiguous structural elucidation of azetidine synthesis products, supported by experimental data and protocols.

The Challenge of Azetidine Structure Elucidation

The strained nature of the azetidine ring can lead to unusual chemical shifts and complex splitting patterns in 1D ¹H and ¹³C NMR spectra.[6] Signal overlap is a frequent issue, especially when the azetidine core is heavily substituted.[6] Furthermore, the synthesis of azetidines, for instance via the aza Paternò-Büchi reaction, can sometimes yield isomeric byproducts, making definitive characterization by 1D NMR alone unreliable.[7][8][9] To overcome these challenges, a suite of 2D NMR experiments is indispensable.

The Power of 2D NMR: A Comparative Overview

Two-dimensional NMR spectroscopy provides a powerful solution by spreading the NMR signals across two frequency dimensions, resolving overlap and revealing correlations between nuclei.[10][11] For azetidine characterization, the "big three" of 2D NMR—COSY, HSQC, and HMBC—are essential.[12][13][14][15]

  • COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH).[15][16][17] It is the foundational experiment for mapping out the proton spin systems within the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly to the carbons to which they are attached (¹JCH).[14][15][17] It provides an unambiguous link between the ¹H and ¹³C spectra.

  • HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment reveals correlations between protons and carbons over two or three bonds (²JCH, ³JCH).[16][18] It is crucial for piecing together the carbon skeleton by connecting different spin systems.

The following table summarizes the primary application and limitations of each technique in the context of azetidine structure confirmation:

2D NMR Technique Primary Application for Azetidine Elucidation Strengths Limitations
COSY - Mapping proton-proton connectivities within the azetidine ring and its substituents.- Determining the relative stereochemistry through analysis of coupling constants.[19]- Excellent for identifying adjacent protons.- Relatively quick to acquire.- Does not provide direct carbon information.- Can be ambiguous if spin systems are isolated.
HSQC - Unambiguously assigning the carbon signals of the azetidine ring and substituents.[17]- Highly sensitive due to proton detection.- Clearly distinguishes CH, CH₂, and CH₃ groups (with edited versions).- Only shows direct one-bond correlations.- Quaternary carbons are not observed.
HMBC - Assembling the complete molecular structure by connecting fragments.- Confirming the connectivity of substituents to the azetidine ring.[18]- Provides long-range connectivity information.- Essential for identifying quaternary carbons.- Less sensitive than HSQC, requiring longer acquisition times.[6]- Can sometimes show weak four-bond correlations, requiring careful interpretation.

Experimental Workflow for Azetidine Structure Confirmation

A logical and systematic approach is key to efficiently elucidating the structure of a newly synthesized azetidine.

G cluster_synthesis Synthesis & Purification cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis & Structure Elucidation synthesis Azetidine Synthesis (e.g., Aza Paternò-Büchi) purification Purification (e.g., Column Chromatography) synthesis->purification oneD_H 1D ¹H NMR purification->oneD_H Sample Preparation oneD_C 1D ¹³C NMR cosy 2D COSY hsqc 2D HSQC hmbc 2D HMBC assign_protons Assign Proton Spin Systems (COSY) hmbc->assign_protons Data Processing assign_carbons Assign Protonated Carbons (HSQC) assign_protons->assign_carbons build_skeleton Assemble Carbon Skeleton (HMBC) assign_carbons->build_skeleton confirm_structure Confirm Final Structure build_skeleton->confirm_structure

Caption: A typical workflow for the synthesis, purification, and structural confirmation of azetidines using 2D NMR.

Step-by-Step Experimental Protocol

The following is a generalized protocol for acquiring 2D NMR data for a synthesized azetidine derivative.

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified azetidine derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Filter the solution through a small plug of glass wool into a clean, dry NMR tube to remove any particulate matter.[6]

2. 1D NMR Acquisition:

  • Acquire a standard 1D ¹H NMR spectrum to assess the sample purity and determine the spectral width for the 2D experiments.

  • Acquire a 1D ¹³C NMR spectrum (e.g., with proton decoupling) to identify the number of unique carbon environments.

3. 2D NMR Acquisition:

  • COSY:

    • Use a standard gradient-selected COSY pulse sequence (e.g., cosygpqf).

    • Set the spectral width in both dimensions to encompass all proton signals.

    • Acquire 2-4 scans per increment with 256-512 increments in the indirect dimension (F1).[6]

    • A relaxation delay (d1) of 1-2 seconds is typically sufficient.[6]

  • HSQC:

    • Use a sensitivity-enhanced, gradient-selected HSQC pulse sequence (e.g., hsqcedetgpsisp2.3).

    • Set the ¹H spectral width in the direct dimension (F2) and the ¹³C spectral width in the indirect dimension (F1) to cover all expected signals.

    • Acquire 2-8 scans per increment with 256 increments in F1.

    • The relaxation delay can be set to 1.5-2 seconds.

  • HMBC:

    • Use a gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf).

    • Set the spectral widths similar to the HSQC experiment.

    • Acquire 8-16 scans per increment, as HMBC is less sensitive.[6]

    • A longer relaxation delay of 1.5-2.5 seconds may be beneficial.[6]

4. Data Processing and Interpretation:

  • Apply appropriate window functions (e.g., sine-bell) and perform a 2D Fourier transform on all datasets.

  • Phase and baseline correct the spectra as needed.

  • Begin interpretation with the COSY spectrum to identify coupled protons and establish spin systems.

  • Use the HSQC spectrum to correlate each proton to its directly attached carbon.

  • Finally, use the HMBC spectrum to connect the spin systems and confirm the overall carbon skeleton and the positions of substituents.

Case Study: Confirming the Structure of a Hypothetical Azetidine

Let's consider the hypothetical product of an aza Paternò-Büchi reaction, 1-benzyl-2-phenylazetidine. 1D NMR might show overlapping signals in the aromatic region and complex multiplets for the azetidine ring protons. 2D NMR would provide the following crucial correlations for unambiguous assignment:

G cluster_cosy COSY cluster_hmbc HMBC N1 N1 C2 C2 N1->C2 Bn_CH2 Bn-CH₂ N1->Bn_CH2 C3 C3 C2->C3 H2 H2 C2->H2 Ph_Cipso Ph-Cipso C2->Ph_Cipso C4 C4 C3->C4 H3a H3a C3->H3a H3b H3b C3->H3b C4->N1 H4a H4a C4->H4a H4b H4b C4->H4b H2->C4 H2->H3a H2->H3b H2->Ph_Cipso H3a->H4a H3a->H4b H3b->H4a H3b->H4b Bn_CH2->C2 Bn_CH2->C4

Sources

Validation

The "Azetidine Switch": Assessing Metabolic Stability of Azetidine vs. Piperidine Scaffolds in Drug Design

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Executive Summary: The Mechanistic Case for Ring Contraction For de...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary: The Mechanistic Case for Ring Contraction

For decades, the six-membered piperidine ring has been a ubiquitous, privileged scaffold in medicinal chemistry, prized for its predictable chair conformation and synthetic accessibility. However, its high lipophilicity and susceptibility to Cytochrome P450 (CYP450)-mediated oxidation often result in poor pharmacokinetic profiles.

In modern drug optimization, the "azetidine switch"—the strategic ring contraction from a piperidine to a four-membered azetidine —has emerged as a powerful tool to rescue metabolically labile leads. By reducing lipophilicity and altering C-H bond geometries, azetidines can dramatically prolong a compound's half-life. This guide provides an objective, data-driven comparison of these two scaffolds, detailing the causality behind their metabolic behaviors and providing a self-validating protocol for assessing intrinsic clearance.

Mechanistic Causality: Why Ring Contraction Alters Metabolism

To understand why an azetidine often outperforms a piperidine in metabolic assays, we must look at the physical chemistry governing enzyme-substrate interactions:

  • Lipophilicity and CYP450 Affinity: Piperidines are highly lipophilic. This high LogP drives non-specific hydrophobic interactions with the active sites of hepatic CYP450 enzymes. Contracting the ring to an azetidine removes two lipophilic methylene groups, lowering the LogP/LogD and fundamentally reducing the molecule's affinity for the metabolizing enzyme[1].

  • C-H Bond Geometry and α-Oxidation: The primary metabolic liability of a piperidine is oxidation at the α-carbon (adjacent to the nitrogen), leading to rapid ring-opening or dealkylation[2]. The rigid, strained geometry of the azetidine ring alters the orbital hybridization of its carbons, increasing the C-H bond dissociation energy at the α-position. This makes hydrogen abstraction by the CYP450 heme iron thermodynamically unfavorable.

  • The Double-Edged Sword of Ring Strain: Azetidines possess significant ring strain (approximately 25.4 kcal/mol) compared to the negligible strain of a piperidine[2]. While this strain protects against traditional α-oxidation, it introduces a new, albeit less common, metabolic liability: direct nucleophilic or metabolic ring-opening[2]. Proper substitution (e.g., 3-substitution) is often required to sterically shield the azetidine core and maximize its stability.

MetabolicPathways CYP CYP450 Enzymes Pip Piperidine Scaffold (High LogP) CYP->Pip High Affinity Aze Azetidine Scaffold (Low LogP) CYP->Aze Low Affinity AlphaOx α-Carbon Oxidation (High Clearance) Pip->AlphaOx Primary Pathway RingOpen Ring Opening (Strain-driven) Aze->RingOpen Minor Pathway Stable Metabolic Stability (Prolonged T1/2) Aze->Stable Major Outcome

CYP450-mediated metabolic pathways comparing piperidine and azetidine scaffolds.

Comparative Physicochemical & Experimental Data

The theoretical advantages of the azetidine switch are consistently validated in in vitro models. Below is a structural comparison, followed by quantitative data from published drug discovery programs.

Table 1: Physicochemical Comparison
PropertyPiperidine ScaffoldAzetidine ScaffoldMechanistic Impact in Drug Design
Ring Size & Conformation 6-membered, stable chair4-membered, rigid/planarAzetidines restrict conformational flexibility, often improving target binding entropy.
Ring Strain Negligible~25.4 kcal/molHigh strain in azetidines alters C-H bond strength, resisting α-oxidation but risking ring-opening.
Lipophilicity (LogP) HighLowReduced LogP in azetidines lowers non-specific CYP450 binding and clearance.
Primary Metabolic Liability CYP-mediated α-carbon oxidationStrain-driven ring cleavagePiperidines often require steric blocking (e.g., methylation) to survive hepatic first-pass.
Table 2: Experimental Case Studies in Human Liver Microsomes (HLM)

Data from industry optimization campaigns demonstrates the tangible impact of substituting larger nitrogen heterocycles with azetidines.

Drug ProgramOriginal ScaffoldOptimized ScaffoldLog D ShiftHLM T1/2​ ImprovementReference
NK2 Antagonists Piperidone (6-membered)3-Substituted Azetidine3.2 → 2.330 min → 120 min3[3]
5-HT2C Agonists Pyrrolidine (5-membered)AzetidineReducedModerate → Highest Stability1[1]

Note: In the NK2 antagonist program by Pfizer, replacing a metabolically vulnerable piperidine derivative with an azetidine not only reduced lipophilicity but quadrupled the half-life in human liver microsomes[3].

Self-Validating Protocol: Human Liver Microsome (HLM) Intrinsic Clearance Assay

To objectively compare the metabolic stability of azetidine and piperidine analogs, researchers rely on the HLM Intrinsic Clearance Assay[2]. The following protocol is designed as a self-validating system: by monitoring the disappearance of the parent compound rather than the appearance of metabolites, the assay accounts for all potential clearance pathways simultaneously without requiring authentic metabolite standards.

Step-by-Step Methodology

1. Matrix Preparation

  • Action: Thaw Human Liver Microsomes (HLMs) on ice. Prepare a solution containing 0.5 mg/mL HLM protein in 100 mM potassium phosphate buffer (pH 7.4).

  • Causality: A protein concentration of 0.5 mg/mL is the industry standard. It ensures the enzyme concentration is high enough for detectable substrate turnover, but low enough to maintain linear Michaelis-Menten kinetics and minimize non-specific protein binding, which can artificially inflate apparent stability.

2. Pre-Incubation

  • Action: Add the test compound (azetidine or piperidine analog) to a final concentration of 1 µM. Incubate the mixture at 37°C for 5 minutes.

  • Causality: Pre-incubation allows the lipophilic compounds to partition into the microsomal membranes and reach thermal equilibrium before the reaction begins, ensuring the initial velocity ( V0​ ) is accurately captured.

3. Reaction Initiation

  • Action: Initiate the reaction by adding an NADPH-regenerating system (final concentration: 1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase, 3 mM MgCl2).

  • Causality: CYP450 enzymes are monooxygenases that require electrons to activate molecular oxygen. NADPH serves as this obligate electron donor; without it, Phase I oxidative metabolism cannot occur.

4. Time-Course Aliquoting

  • Action: Remove 50 µL aliquots from the incubation mixture at precise time points: 0, 5, 15, 30, and 60 minutes.

5. Reaction Quenching

  • Action: Immediately dispense each 50 µL aliquot into 150 µL of ice-cold acetonitrile containing a known internal standard (e.g., Verapamil or Tolbutamide).

  • Causality: The high organic solvent concentration and low temperature instantly denature the CYP450 proteins, halting metabolism at the exact time point. It also precipitates the microsomal proteins, allowing for a clean supernatant post-centrifugation.

6. LC-MS/MS Quantification

  • Action: Centrifuge the quenched plates at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the percentage of parent compound remaining relative to the T=0 point. Calculate the half-life ( T1/2​ ) and intrinsic clearance ( CLint​ ).

HLMWorkflow Step1 1. Prepare Incubation Mix (HLM + Compound + Buffer) Step2 2. Pre-incubate at 37°C (Equilibration) Step1->Step2 Step3 3. Initiate Reaction (Add NADPH Cofactor) Step2->Step3 Step4 4. Time-Course Sampling (0 to 60 min) Step3->Step4 Step5 5. Quench Reaction (Cold Acetonitrile) Step4->Step5 Step6 6. LC-MS/MS Analysis (Quantify Intrinsic Clearance) Step5->Step6

Step-by-step workflow for the Human Liver Microsome (HLM) metabolic stability assay.

References

  • Title: A Head-to-Head Comparison of Azetidine and Piperidine-Based Compounds in Drug Discovery Source: Benchchem URL
  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • Title: Structure-activity relationships of 1-alkyl-5-(3,4-dichlorophenyl)-5-[2-[(3-substituted)-1-azetidinyl]ethyl]-2-piperidones. 1.

Sources

Safety & Regulatory Compliance

Safety

2-(3,4-dimethoxyphenyl)-3,3-dimethylazetidine proper disposal procedures

Standard Operating Procedure: Safe Handling and Disposal of 2-(3,4-dimethoxyphenyl)-3,3-dimethylazetidine As a Senior Application Scientist, I have designed this procedural guide to provide researchers and drug developme...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Safe Handling and Disposal of 2-(3,4-dimethoxyphenyl)-3,3-dimethylazetidine

As a Senior Application Scientist, I have designed this procedural guide to provide researchers and drug development professionals with a rigorous, self-validating framework for the disposal of 2-(3,4-dimethoxyphenyl)-3,3-dimethylazetidine. Laboratory safety extends beyond simple compliance; it requires a mechanistic understanding of the chemicals we handle. This guide synthesizes chemical reactivity principles with federal regulatory standards to ensure operational safety and environmental integrity.

Chemical Profiling & Risk Causality

To safely manage the disposal of 2-(3,4-dimethoxyphenyl)-3,3-dimethylazetidine, we must first understand its structural vulnerabilities and reactivity profile.

  • Azetidine Ring Strain: The four-membered nitrogen heterocycle possesses significant angle strain (approximately 26 kcal/mol). Under harsh acidic or highly nucleophilic conditions, this ring is susceptible to exothermic ring-opening reactions[1].

  • Basicity: The secondary amine acts as an organic base. If inadvertently mixed with concentrated acidic waste streams, it can cause rapid neutralization, generating heat and potentially pressurizing sealed waste containers.

  • Lipophilicity: The 3,4-dimethoxyphenyl moiety increases the molecule's lipophilicity, facilitating rapid dermal absorption. This necessitates strict barrier protections, as exposure can lead to severe skin and mucosal irritation[1].

Table 1: Chemical Properties & Operational Mitigation Strategy

PropertyCharacteristicOperational Consequence & Mitigation
Chemical Class Substituted AzetidineActs as an organic base. Mitigation: Segregate from strong acids and oxidizers.
Ring Strain High (~26 kcal/mol)Risk of exothermic decomposition. Mitigation: Store waste away from heat sources.
Lipophilicity HighRapid dermal absorption. Mitigation: Mandate double-gloving with nitrile.
Waste Category Non-Halogenated OrganicMitigation: Route to non-halogenated streams to prevent toxic gas generation during incineration.

PPE & Pre-Operational Prerequisites (Self-Validating Protocol)

Before initiating any disposal or clean-up procedures, establish a self-validating safety perimeter. This ensures that if one safety measure fails, another immediately compensates. All handling must occur in a certified chemical fume hood to comply with the[2].

  • Self-Validating Glove Protocol: Wear double nitrile gloves. Validation step: Before donning, inflate the outer gloves with air and submerge them in water to check for micro-punctures. If the outer glove is compromised during handling, the inner glove provides a critical temporal barrier while you evacuate the hood.

  • Ocular & Body Protection: Chemical splash goggles (not standard safety glasses) and a fully buttoned, flame-resistant lab coat are mandatory[1].

Step-by-Step Disposal Methodology

The disposal of 2-(3,4-dimethoxyphenyl)-3,3-dimethylazetidine must follow a strict "cradle-to-grave" trajectory as mandated by the[3].

Step 1: Point-of-Generation Segregation
  • Isolate the Stream: Direct all unused chemical, reaction matrices, and contaminated solvents into a dedicated, chemically compatible container (e.g., High-Density Polyethylene (HDPE) or amber glass).

  • Causality Check: Do not mix this compound with halogenated waste (e.g., chloroform) unless the primary reaction solvent was already halogenated. Mixing nitrogenous bases with certain halogenated solvents under basic conditions can generate reactive carbenes or increase incineration costs.

Step 2: Satellite Accumulation Area (SAA) Management
  • Transfer: Move the sealed container to the laboratory's designated SAA.

  • pH Validation: If the waste is part of an aqueous/organic emulsion, verify the pH of the aqueous layer using indicator paper. Causality: The pH must be stabilized between 5 and 9. If the mixture is highly acidic, the azetidine may react and evolve gas. If gas evolution is suspected, use a vented cap for the first 24 hours before sealing tightly.

  • Volume Limits: Ensure the SAA does not exceed the EPA limit of 55 gallons of non-acute hazardous waste[4].

Step 3: RCRA-Compliant Labeling
  • Nomenclature: Label the container with the exact phrase: "Hazardous Waste: 2-(3,4-dimethoxyphenyl)-3,3-dimethylazetidine / Non-Halogenated Organic Base."

  • Regulatory Rule: Do not use chemical structures, acronyms, or lab shorthand. EPA inspectors will issue citations for abbreviations, as emergency responders cannot rapidly decode them during a spill.

Step 4: Empty Container Decontamination (Triple-Rinse Rule)

To legally classify the original chemical bottle as "RCRA-empty" under[5], you must perform a triple-rinse procedure:

  • Add a compatible solvent (e.g., ethanol or acetone) equal to 10% of the container's volume.

  • Cap and agitate vigorously for 30 seconds.

  • Pour the rinsate into the hazardous waste container.

  • Repeat this process two more times.

  • Causality: This ensures that residual lipophilic molecules are fully solubilized and removed, protecting downstream sanitation workers from dermal exposure. The defaced, empty bottle can now be disposed of as standard solid waste.

Mandatory Visualization: Waste Lifecycle Workflow

G N1 1. Waste Generation (Chemical Fume Hood) N2 2. Segregation (Non-Halogenated Base) N1->N2 N3 3. Satellite Accumulation (SAA) (Max 55 Gal, 40 CFR 262) N2->N3 N4 4. RCRA Labeling (No Abbreviations) N3->N4 N5 5. Central Accumulation (CAA) (Facility Storage) N4->N5 N6 6. EPA-Licensed Disposal (Incineration) N5->N6

Fig 1: RCRA-compliant disposal workflow for 2-(3,4-dimethoxyphenyl)-3,3-dimethylazetidine waste.

Spill Response & Emergency Decontamination

In the event of a localized spill outside the fume hood:

  • Containment: Immediately surround the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth or vermiculite). Do not use sawdust, as the basic nature of the amine mixed with organic residues can pose a flammability risk[6].

  • Neutralization: Do not attempt to neutralize the azetidine with strong acids on the benchtop, as the exothermic reaction will aerosolize the compound.

  • Collection: Sweep the absorbed material using non-sparking tools and deposit it into a heavy-duty hazardous waste bag. Seal, label, and transfer directly to the CAA.

References

  • Title: 40 CFR 261.7 - Residues of hazardous waste in empty containers Source: Electronic Code of Federal Regulations (eCFR) URL: [Link]

  • Title: 40 CFR Part 262 - Standards Applicable to Generators of Hazardous Waste Source: Electronic Code of Federal Regulations (eCFR) URL: [Link]

  • Title: 29 CFR 1910.1450 - Occupational exposure to hazardous chemicals in laboratories Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

Sources

Handling

Personal protective equipment for handling 2-(3,4-dimethoxyphenyl)-3,3-dimethylazetidine

As a Senior Application Scientist, I approach the handling of novel Active Pharmaceutical Ingredient (API) intermediates not merely as a compliance exercise, but through the lens of physical chemistry and mechanistic tox...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of novel Active Pharmaceutical Ingredient (API) intermediates not merely as a compliance exercise, but through the lens of physical chemistry and mechanistic toxicology.

When handling 2-(3,4-dimethoxyphenyl)-3,3-dimethylazetidine (CAS: 1780038-31-4), we are dealing with a molecule that combines a basic, strained four-membered nitrogen heterocycle (azetidine) with a highly lipophilic moiety (the 3,4-dimethoxyphenyl group). Amines inherently carry the risk of alkaline tissue hydrolysis (saponification of cellular lipids), leading to severe ocular and dermal damage. Furthermore, the lipophilic nature of the dimethoxyphenyl group significantly increases the molecule's partition coefficient (LogP), granting it rapid transdermal penetration capabilities. Because its specific target organ toxicity (STOT) may be uncharacterized, we must assume high pharmacological potency and systemic toxicity.

To ensure absolute safety, the following standard operating procedure (SOP) integrates the with mechanistic risk mitigation strategies [1].

Exposure Mitigation & Hazard Causality

The fundamental philosophy of laboratory safety is that every protocol must be a self-validating system. We do not rely on a single point of failure. The diagram below illustrates the causality between the molecule's structural hazards and our multi-barrier defense strategy.

G Hazard 2-(3,4-dimethoxyphenyl)- 3,3-dimethylazetidine Inhalation Inhalation Risk (Airborne Particulates) Hazard->Inhalation Dermal Dermal Absorption (Lipophilic Amine) Hazard->Dermal Ocular Ocular Irritation (Basic Azetidine Ring) Hazard->Ocular FumeHood Ventilated Balance Enclosure (Engineering Control) Inhalation->FumeHood Respirator N95 / P100 Respirator (Respiratory Protection) Inhalation->Respirator Gloves Double Nitrile Gloves (Dermal Barrier) Dermal->Gloves Goggles Chemical Goggles + Shield (Ocular Barrier) Ocular->Goggles Safe Safe Operational State (Zero Exposure) FumeHood->Safe Respirator->Safe Gloves->Safe Goggles->Safe

Fig 1: Hazard causality and multi-barrier PPE mitigation strategy for azetidine derivatives.

Personal Protective Equipment (PPE) Matrix

Based on , the following PPE is strictly required [2].

PPE CategorySpecificationMechanistic Rationale & Validation
Dermal (Hands) Double Nitrile Gloves (Extended Cuff, ≥8 mil thickness).Rationale: Nitrile provides excellent resistance to basic amines. Validation: Use contrasting colors (e.g., green inner, blue outer). A breach in the outer glove immediately reveals the inner color, validating the need for an instant change.
Dermal (Body) Flame-resistant (FR) Lab Coat + Disposable Tyvek® Apron.Rationale: Prevents lipophilic powder from embedding in woven fabrics. Validation: Apron is inspected post-task; if contaminated, it is discarded, protecting the reusable lab coat.
Ocular Indirect-vented Chemical Safety Goggles.Rationale: Azetidines cause severe corneal saponification. Safety glasses are insufficient against airborne dust.
Respiratory N95 or P100 Particulate Respirator (if handled outside a closed system).Rationale: Prevents inhalation of pharmacologically active particulates. Validation: Perform a user seal check prior to every operation.

Operational Workflows: Step-by-Step Methodologies

According to , handling highly active or uncharacterized intermediates requires strict isolation protocols [3].

Phase 1: Pre-Operation Setup
  • Verify Engineering Controls: Ensure the Ventilated Balance Enclosure (VBE) or Chemical Fume Hood has an inward face velocity of 80–100 feet per minute (fpm). Validation: Check the digital airflow monitor before opening the sash.

  • Establish the "Hot Zone": Line the work surface with chemical-absorbent, plastic-backed bench paper. This creates a defined contamination boundary.

  • Don PPE: Apply the inner glove, don the lab coat and apron, apply the outer glove over the coat cuffs, and finally don goggles and respiratory protection.

Phase 2: Weighing and Transfer Protocol
  • Static Mitigation: Uncharacterized powders often carry static charges, causing them to aerosolize. Use an anti-static zero-stat gun or an ionizing bar inside the enclosure before opening the chemical container.

  • Closed-System Transfer:

    • Place the source bottle and the receiving vial inside the enclosure.

    • Tare the receiving vial with its cap on.

    • Uncap, transfer the desired mass using a disposable anti-static spatula, and immediately recap both vessels.

  • Exterior Decontamination: Wipe the exterior of the sealed receiving vial with a solvent compatible with amines (e.g., a dilute acidic wipe or isopropyl alcohol) before removing it from the hood. Validation: The vial is now safe to handle with standard laboratory gloves.

Phase 3: Doffing and Decontamination
  • Dispose of Tools: Place the contaminated spatula and bench paper directly into a designated solid hazardous waste bag inside the hood.

  • Doff Outer Gloves: Remove the outer gloves using the "beak method" (pulling inside out) and discard them in the hood's waste bin.

  • Exit the Hood: With your clean inner gloves, lower the sash, turn off the light, and proceed to remove the remaining PPE. Wash hands thoroughly with soap and water.

Spill Response & Disposal Plan

Because 2-(3,4-dimethoxyphenyl)-3,3-dimethylazetidine is a basic amine, standard water-based cleanup can exacerbate the hazard by spreading the lipophilic compound without neutralizing it.

Immediate Spill Response (Inside the Hood):

  • Contain: Do not use water. Surround the powder with an inert, dry absorbent (e.g., diatomaceous earth or sand).

  • Neutralize: If the compound is in solution, apply a commercial acid-neutralizing spill kit (containing citric acid or sodium bisulfate) to convert the freebase amine into a water-soluble, non-volatile salt.

  • Collect: Sweep the neutralized material using a disposable plastic dustpan. Place all debris into a sealable, compatible hazardous waste container.

  • Decontaminate: Wash the spill area with a dilute acidic solution (e.g., 5% acetic acid), followed by a final wipe with soapy water.

Waste Disposal Logistics:

  • Classification: Do not mix amine waste with halogenated solvents or strong oxidizers due to the risk of exothermic reactions.

  • Labeling: Label waste as "Hazardous Waste: Toxic/Corrosive Amine (2-(3,4-dimethoxyphenyl)-3,3-dimethylazetidine)".

  • Storage: Store in a secondary containment tray in a designated, ventilated hazardous waste accumulation area until collected by your EHS department.

References

  • Occupational Safety and Health Administration. "OSHA Laboratory Standard (29 CFR 1910.1450)". Occupational Safety and Health Administration. Available at:[Link]

  • Centers for Disease Control and Prevention. "NIOSH Pocket Guide to Chemical Hazards". National Institute for Occupational Safety and Health (NIOSH). Available at:[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards". National Academies Press. Available at:[Link]

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